Product packaging for Dihexylamine(Cat. No.:CAS No. 143-16-8)

Dihexylamine

Cat. No.: B085673
CAS No.: 143-16-8
M. Wt: 185.35 g/mol
InChI Key: PXSXRABJBXYMFT-UHFFFAOYSA-N
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Description

Dihexylamine nitrosation rate was enhanced when the reaction was carried out in the presence of micelles containing bile acid conjugates and lecithin.>This compound is a clear colorless liquid. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27N B085673 Dihexylamine CAS No. 143-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hexylhexan-1-amine
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InChI

InChI=1S/C12H27N/c1-3-5-7-9-11-13-12-10-8-6-4-2/h13H,3-12H2,1-2H3
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InChI Key

PXSXRABJBXYMFT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCNCCCCCC
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Molecular Formula

C12H27N
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DSSTOX Substance ID

DTXSID1022009
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Molecular Weight

185.35 g/mol
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Physical Description

Dihexylamine is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS]
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Boiling Point

451 to 469 °F at 760 mmHg (NTP, 1992)
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Flash Point

203 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 79 °F (NTP, 1992)
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Density

0.79 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

6.38 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

less than 0.1 mmHg at 68 °F (NTP, 1992)
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CAS No.

143-16-8
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Foundational & Exploratory

Dihexylamine (CAS 143-16-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of dihexylamine (CAS 143-16-8). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and procedural insights.

Executive Summary

This compound is a secondary amine with the chemical formula C₁₂H₂₇N.[1][2] It is a colorless to pale yellow liquid characterized by a distinct amine-like odor.[1][2] This compound serves as a versatile intermediate in the synthesis of various organic molecules, including surfactants and corrosion inhibitors.[1][2][3] Its utility in diverse chemical applications stems from its basic nature and the presence of two hexyl chains, which impart specific solubility and reactivity characteristics. This guide summarizes its key physical and chemical properties, outlines experimental protocols for their determination, and presents logical workflows relevant to its application in a research and development setting.

Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in various experimental and industrial settings. These properties are summarized in the tables below.

General and Spectroscopic Properties
PropertyValueSource(s)
Molecular Formula C₁₂H₂₇N[1][2]
Molecular Weight 185.35 g/mol [4][5]
Appearance Colorless to pale yellow liquid[1][2]
Odor Amine-like[1][2]
Refractive Index (n20/D) 1.432[4][5][6]
pKa 11.0 (+1) at 25°C[7][8]
Thermal and Density Properties
PropertyValueSource(s)
Melting Point 3 °C[7][8]
Boiling Point 192-195 °C (at 760 mmHg)[4][5][6][7][8]
Density 0.795 g/mL at 25 °C[4][5][6][7][8]
Flash Point 95 °C (203 °F) - closed cup[4][6]
Vapor Density 6.4 (vs air)[4][5][6]
Vapor Pressure 0.05 hPa at 20 °C[7][9]
Solubility Profile
SolventSolubilitySource(s)
Water 0.3 g/L at 25 °C (Limited solubility)[1][7][10]
Organic Solvents Soluble[1][2][11]

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of a secondary amine. Its basicity is a key feature, allowing it to act as a nucleophile in various chemical transformations.[1][2]

Reactivity Profile :

  • Basicity : As a base, this compound readily reacts with acids in exothermic reactions to form salts.[3][12]

  • Nucleophilicity : The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, enabling it to participate in alkylation and acylation reactions.

  • Incompatibilities : this compound is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3][12]

  • Air Sensitivity : It may be sensitive to prolonged exposure to air.[3][12]

  • Hazardous Decomposition : When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[7]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of this compound. These protocols are based on standard laboratory techniques.

Determination of Boiling Point

The boiling point of this compound can be determined using a micro-boiling point or distillation method.

Micro-Boiling Point Method:

  • A small volume (approximately 0.5 mL) of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The apparatus is heated slowly in a heating block or oil bath.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

  • The heat source is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[13][14]

Distillation Method:

  • A simple distillation apparatus is assembled.

  • A sample of this compound is placed in the distillation flask.

  • The sample is heated, and the temperature of the vapor is monitored.

  • The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point.[8]

Determination of Density

The density of this compound can be determined using a pycnometer or a hydrometer.

Pycnometer Method:

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with this compound, ensuring no air bubbles are present.

  • The mass of the filled pycnometer is measured.

  • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.[15]

Determination of Refractive Index

The refractive index of this compound can be measured using a refractometer.

  • The refractometer is calibrated using a standard of known refractive index.

  • A few drops of this compound are placed on the prism of the refractometer.

  • The instrument is adjusted to bring the dividing line between the light and dark fields into focus.

  • The refractive index is read from the scale.[5][16][17]

Determination of Flash Point

The flash point of this compound can be determined using a closed-cup apparatus, such as a Pensky-Martens or Tag Closed Cup Tester, following standard methods like ASTM D93 or ASTM D56.[7][18][19]

  • A specified volume of this compound is placed in the test cup of the apparatus.

  • The sample is heated at a controlled rate while being stirred.

  • An ignition source is periodically introduced into the vapor space.

  • The flash point is the lowest temperature at which the vapors ignite.[7][18][19]

Determination of Water Solubility
  • A specific volume of distilled water is measured into a flask.

  • Small, accurately weighed portions of this compound are added to the water while stirring.

  • The mixture is observed for the point at which no more this compound dissolves, and a separate phase persists.

  • The solubility is calculated as the mass of this compound dissolved per unit volume of water.[20][21]

Visualizations

The following diagrams illustrate key logical workflows and applications related to this compound.

experimental_workflow cluster_qc Quality Control Workflow for this compound start Receive this compound Sample purity_check Purity Assessment (GC-MS) start->purity_check physical_prop Physical Property Verification purity_check->physical_prop spec_analysis Spectroscopic Analysis (IR, NMR) physical_prop->spec_analysis pass_qc Passes Quality Control spec_analysis->pass_qc release Release for R&D Use pass_qc->release Purity & Specs Met fail_qc Fails Quality Control pass_qc->fail_qc Purity or Specs Not Met reject Reject and Quarantine fail_qc->reject logical_relationship cluster_application Chemical Reactivity and Applications of this compound This compound This compound (Secondary Amine) salt Ammonium Salt This compound->salt Neutralization tertiary_amine Tertiary Amine (Surfactant Precursor) This compound->tertiary_amine Alkylation amide Amide (Corrosion Inhibitor Precursor) This compound->amide Acylation acid Acid acid->salt alkyl_halide Alkyl Halide alkyl_halide->tertiary_amine acid_chloride Acid Chloride acid_chloride->amide

References

Spectroscopic data and analysis of Dihexylamine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihexylamine, a secondary aliphatic amine with the chemical formula C₁₂H₂₇N, serves as a key intermediate in various chemical syntheses. Its structural elucidation and purity assessment are critical for its application in research and industrial processes. This technical guide provides an in-depth overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide details experimental protocols, presents spectroscopic data in a structured format, and utilizes diagrams to illustrate analytical workflows and molecular fragmentation, serving as a comprehensive resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Note that while the Mass Spectrometry data is based on experimental findings, the NMR and IR data are predicted or based on typical values for similar aliphatic amines due to the limited availability of specific experimental peak lists in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₃ (C6, C6')0.85 - 0.95Triplet (t)6H~ 7.0
-(CH₂)₄- (C2-C5, C2'-C5')1.25 - 1.40Multiplet (m)16H-
-N-CH₂- (C1, C1')2.50 - 2.60Triplet (t)4H~ 7.5
-NH-0.7 - 1.5Broad Singlet (br s)1H-

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Carbon Atom (Position)Predicted Chemical Shift (δ, ppm)
C1, C1'~ 50
C2, C2'~ 32
C3, C3'~ 30
C4, C4'~ 27
C5, C5'~ 23
C6, C6'~ 14
Infrared (IR) Spectroscopy Data

Table 3: Typical IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3300 - 3500N-H StretchWeak - Medium
2850 - 2960C-H Stretch (Aliphatic)Strong
1450 - 1470C-H Bend (Aliphatic)Medium
1020 - 1250C-N StretchMedium
Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Data for this compound

m/zIonPredicted Relative Abundance
185[C₁₂H₂₇N]⁺˙ (Molecular Ion)Low
114[C₇H₁₆N]⁺High (Base Peak)[1]
44[C₂H₆N]⁺Medium - High[1]
43[C₃H₇]⁺Medium - High[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for acquiring high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • For unambiguous identification of the N-H proton signal, a second sample can be prepared and shaken with a drop of D₂O. The disappearance of the N-H signal in the resulting spectrum confirms its assignment.[2][3]

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters, typically with a 30-45° pulse angle and 8-16 scans.

    • For the ¹³C NMR spectrum, a higher sample concentration (50-100 mg) and a greater number of scans are typically required to achieve a good signal-to-noise ratio.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

    • Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty crystal.

    • Place a small drop of neat this compound liquid directly onto the ATR crystal.

  • Data Acquisition :

    • Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing :

    • Perform an automatic baseline correction and ATR correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation :

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

    • If necessary, filter the solution to remove any particulate matter.

    • Transfer the solution to a 2 mL GC-MS vial.

  • Data Acquisition :

    • Inject a small volume (e.g., 1 µL) of the sample into the Gas Chromatograph-Mass Spectrometer (GC-MS).

    • The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms).

    • The separated components enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV.

    • Acquire mass spectra over a mass range of m/z 30-300.

  • Data Analysis :

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and analytical interpretations.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in MeOH Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR-ATR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data 1H & 13C Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragments) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

Proposed MS fragmentation of this compound.

Logical_Structure_Confirmation cluster_data Spectroscopic Evidence cluster_interpretation Structural Interpretation IR_Evidence IR: N-H stretch (~3350 cm-1) C-H stretch (<3000 cm-1) Interpretation Secondary Amine + Two Hexyl Chains + Correct Molecular Weight IR_Evidence->Interpretation Confirms -NH group NMR_Evidence NMR: Signals for -CH3, -(CH2)4-, -N-CH2- Confirms hexyl chains NMR_Evidence->Interpretation Confirms Alkyl Structure MS_Evidence MS: M+• at m/z 185 Base peak at m/z 114 MS_Evidence->Interpretation Confirms MW & Fragmentation Final_Structure Confirmed Structure: This compound Interpretation->Final_Structure

Logical flow for structure confirmation.

Analysis and Interpretation

  • ¹H NMR Spectrum : The predicted ¹H NMR spectrum is consistent with the symmetric structure of this compound. The triplet at the most upfield position (~0.9 ppm) corresponds to the terminal methyl (-CH₃) groups. The large multiplet between 1.25 and 1.40 ppm represents the overlapping signals of the four methylene (B1212753) groups in the middle of each hexyl chain. The triplet around 2.5-2.6 ppm is characteristic of the methylene groups directly attached to the nitrogen (-N-CH₂-), which are deshielded by the electronegative nitrogen atom. The N-H proton signal is expected to be a broad singlet, the chemical shift of which can be highly variable.

  • ¹³C NMR Spectrum : The predicted ¹³C NMR spectrum shows six distinct signals, consistent with the molecule's symmetry (the two hexyl chains are chemically equivalent). The carbon atoms closer to the electronegative nitrogen atom (C1) are the most deshielded and appear furthest downfield. The terminal methyl carbons (C6) are the most shielded and appear at the lowest chemical shift.

  • IR Spectrum : The key diagnostic feature in the IR spectrum of this compound is the N-H stretching vibration, which is expected to appear as a single, weak to medium intensity band in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine. Strong, sharp peaks between 2850 and 2960 cm⁻¹ are due to the C-H stretching of the hexyl chains. The presence of the C-N stretching band further supports the amine functionality.

  • Mass Spectrum : The mass spectrum provides the molecular weight and crucial structural information through fragmentation patterns. The molecular ion [M]⁺˙ peak should be observed at m/z 185, confirming the molecular formula C₁₂H₂₇N. Alkylamines characteristically undergo α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this involves the loss of a pentyl radical (•C₅H₁₁) to form a resonance-stabilized iminium ion at m/z 114. This fragment is often the most abundant ion (the base peak) in the spectrum, which is consistent with the experimental data found.[1] The smaller fragments at m/z 44 and 43 likely arise from further fragmentation of the alkyl chains and the nitrogen-containing fragments. The nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, holds true for this compound.

References

An In-depth Technical Guide to the Synthesis of Dihexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing dihexylamine, a secondary amine with applications in various fields, including its use as a corrosion inhibitor and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document details key reaction mechanisms, experimental protocols, and quantitative data to support research and development efforts.

Reductive Amination of Hexanal (B45976)

Reductive amination is a versatile and widely employed method for the synthesis of amines. In the context of this compound synthesis, this pathway can be approached in two main ways: a one-pot reaction involving hexanal and ammonia, or a two-step process starting with the reaction of hexanal and hexylamine (B90201) to form an intermediate imine, which is subsequently reduced. The latter approach generally offers better control and selectivity.

Reaction Pathway: Reductive Amination of Hexanal with Hexylamine

The overall transformation involves the condensation of hexanal with hexylamine to form an N-hexylhexan-1-imine intermediate, which is then reduced in situ to yield this compound.

G Hexanal Hexanal Imine N-hexylhexan-1-imine (Intermediate) Hexanal->Imine + Hexylamine - H₂O Hexylamine Hexylamine Hexylamine->Imine This compound This compound Imine->this compound + [H] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Reductive amination of hexanal with hexylamine.
Reaction Mechanism

The reaction proceeds through two main stages:

  • Imine Formation: Hexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanal. This is followed by dehydration to form the imine intermediate.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (B8407120), delivers a hydride to the imine carbon, which is then protonated to yield the secondary amine.

G cluster_1 Imine Formation cluster_2 Reduction Hexanal Hexanal Hemiaminal Hemiaminal Intermediate Hexanal->Hemiaminal + Hexylamine Hexylamine Hexylamine Hexylamine->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Dihexylamine_anion This compound Anion Imine->Dihexylamine_anion + H⁻ Hydride Hydride (from reducing agent) Hydride->Imine This compound This compound Dihexylamine_anion->this compound + H⁺

Mechanism of reductive amination.
Experimental Protocol

The following is a general laboratory procedure for the synthesis of this compound via reductive amination:

  • Reactant Preparation: In a round-bottom flask, dissolve hexylamine (1.0 equivalent) and hexanal (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, a dehydrating agent like anhydrous magnesium sulfate (B86663) can be added.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the stirred solution.

  • Reaction Monitoring: Continue stirring the reaction at room temperature until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This typically takes 2-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.[1]

Quantitative Data
ParameterValue/ConditionReference
Reactants Hexanal, Hexylamine[1]
Reducing Agent Sodium triacetoxyborohydride[1]
Solvent Dichloromethane (DCM)[1]
Temperature Room Temperature[1]
Typical Yield >90% (for similar systems)

N-Alkylation of Hexylamine

Direct alkylation of a primary amine with an alkyl halide is a classical method for synthesizing secondary amines. For this compound, this involves the reaction of hexylamine with a 1-halohexane, such as 1-bromohexane (B126081). A significant challenge with this method is the potential for over-alkylation to form the tertiary amine (trihexylamine) and even a quaternary ammonium (B1175870) salt.[2] Careful control of reaction conditions is crucial for maximizing the yield of the desired secondary amine.

Reaction Pathway: N-Alkylation

The reaction is a bimolecular nucleophilic substitution (SN2) where hexylamine acts as the nucleophile.

G Hexylamine Hexylamine Salt Ammonium Salt (Intermediate) Hexylamine->Salt + 1-Bromohexane Bromohexane 1-Bromohexane Bromohexane->Salt Base Base (e.g., K₂CO₃) Base->Salt This compound This compound Salt->this compound + Base - HBr

N-Alkylation of hexylamine with 1-bromohexane.
Reaction Mechanism (SN2)

The lone pair of electrons on the nitrogen atom of hexylamine attacks the electrophilic carbon of 1-bromohexane, displacing the bromide ion in a single concerted step. A base is then used to deprotonate the resulting ammonium salt to yield the neutral secondary amine.

G Hexylamine Hexylamine (Nucleophile) TransitionState Transition State Hexylamine->TransitionState Bromohexane 1-Bromohexane (Electrophile) Bromohexane->TransitionState AmmoniumSalt Ammonium Salt TransitionState->AmmoniumSalt - Br⁻ This compound This compound AmmoniumSalt->this compound + Base - HB⁺ Base Base Base->AmmoniumSalt

SN2 mechanism for N-alkylation of hexylamine.
Experimental Protocol

To favor mono-alkylation, an excess of the primary amine can be used.

  • Reactant Setup: In a reaction vessel, dissolve hexylamine (2-3 equivalents) in a polar aprotic solvent such as acetonitrile (B52724) or DMF. Add a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 equivalents).

  • Addition of Alkyl Halide: Slowly add 1-bromohexane (1.0 equivalent) to the stirred mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to separate this compound from unreacted hexylamine and any over-alkylation products.[1]

Quantitative Data
ParameterValue/ConditionReference
Reactants Hexylamine, 1-Bromohexane[2]
Base Potassium Carbonate or Cesium Carbonate[3]
Solvent Acetonitrile or DMF[3]
Temperature 50-80 °C[1]
Selectivity Mono-alkylation is favored with excess primary amine[2]

Direct Amination of 1-Hexanol (B41254)

A greener and more atom-economical approach to this compound is the direct amination of 1-hexanol with ammonia, catalyzed by a transition metal complex. This method avoids the use of alkyl halides and often proceeds with high selectivity.

Reaction Pathway: Amination of 1-Hexanol

This reaction typically employs a "borrowing hydrogen" or "hydrogen-shuttling" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination.

G Hexanol 1-Hexanol This compound This compound Hexanol->this compound + Ammonia Ammonia Ammonia Ammonia->this compound Catalyst Ru-Pincer Catalyst Catalyst->Hexanol Byproducts Water, Dihydrogen G cluster_1 Catalytic Cycle Ru_cat Ru-Catalyst RuH2_cat RuH₂-Catalyst Ru_cat->RuH2_cat + 1-Hexanol - Hexanal RuH2_cat->Ru_cat + Imine1 - Hexylamine RuH2_cat->Ru_cat + Imine2 - this compound Hexanol 1-Hexanol Hexanal Hexanal Imine1 Imine (from NH₃) Hexanal->Imine1 + NH₃ - H₂O Imine2 Imine (from Hexylamine) Hexanal->Imine2 + Hexylamine - H₂O Ammonia NH₃ Ammonia->Imine1 Hexylamine Hexylamine Hexylamine->Imine2 This compound This compound G Hexylamine1 Hexylamine This compound This compound Hexylamine1->this compound + Hexylamine Hexylamine2 Hexylamine Hexylamine2->this compound Catalyst Heterogeneous Catalyst (e.g., Ni) Catalyst->Hexylamine1 Ammonia Ammonia

References

An In-depth Technical Guide to the Solubility of Dihexylamine in Various Organic and Aqueous Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dihexylamine. Due to the limited availability of quantitative data for its solubility in organic solvents, this document focuses on presenting the available aqueous solubility data, outlining the theoretical principles governing its solubility, and providing detailed experimental protocols for determining its solubility in various solvents.

Introduction to this compound and its Solubility

This compound ((C₆H₁₃)₂NH) is a secondary amine consisting of two hexyl chains attached to a nitrogen atom. Its molecular structure, with a polar amine group and long, nonpolar alkyl chains, results in a predominantly nonpolar and lipophilic character. This structure dictates its solubility, making it generally soluble in organic solvents while having limited solubility in water.[1] Understanding the solubility of this compound is crucial for its application in various fields, including as a corrosion inhibitor, a surfactant intermediate, and in organic synthesis.

Aqueous Solubility of this compound

The solubility of this compound in water is low. While some sources may anecdotally refer to it as "miscible," quantitative data consistently indicates poor solubility. The most frequently cited value is approximately 0.3 g/L at 25°C .[2][3][4][5][6][7][8] Another source indicates a solubility of less than 1 mg/mL (or 1 g/L) at 26°C (79°F).[9] The conflicting term "miscible" appears to be an error in some databases. Given its molecular structure, the low solubility value is chemically sound.

Table 1: Quantitative Aqueous Solubility of this compound

SolventTemperature (°C)Solubility
Water250.3 g/L

Note: The pH of a 0.3 g/L aqueous solution of this compound is approximately 9.9 at 25°C, reflecting its basic nature.[4][5][6][7][8]

Solubility in Organic Solvents: A Qualitative Overview

  • Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): High solubility is expected. The nonpolar hexyl chains of this compound will have strong van der Waals interactions with these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good to moderate solubility is anticipated. While these solvents are polar, they can also engage in dipole-dipole interactions with the amine group of this compound.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected. These solvents can act as hydrogen bond donors to the nitrogen atom of this compound. However, the large nonpolar portion of the this compound molecule will limit its miscibility with highly polar protic solvents.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, experimental determination is necessary. Below are two common methods.

Method 1: Isothermal Shake-Flask Method (Quantitative)

This is a precise method for determining the solubility of a substance in a given solvent.

Principle: A supersaturated solution of the solute (this compound) in the solvent is prepared and agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined.

Apparatus:

  • Analytical balance

  • Constant temperature water bath or incubator with a shaker

  • Volumetric flasks

  • Centrifuge

  • Syringes and syringe filters (0.45 µm)

  • Glass vials with screw caps

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to rest at the constant temperature to allow the undissolved this compound to settle. For colloidal suspensions, centrifugation may be necessary.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

  • Quantification (Gravimetric Analysis): a. Weigh the flask containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until the this compound is completely dry and a constant weight is achieved. c. Weigh the flask with the dried this compound residue.

  • Calculation:

    • Mass of dissolved this compound = (Mass of flask + residue) - (Mass of empty flask)

    • Volume of the sample taken.

    • Solubility (g/L) = Mass of dissolved this compound (g) / Volume of sample (L)

Method 2: Visual Qualitative Assessment

This is a simpler, less precise method for a quick estimation of solubility.

Procedure:

  • To a small test tube, add approximately 2 mL of the chosen solvent.

  • Add a few drops of this compound to the test tube.

  • Vigorously shake or vortex the test tube for about 30 seconds.

  • Observe the solution. If it is clear with no visible droplets or layers, the this compound is considered soluble. If the solution is cloudy, or if droplets are visible, it is considered insoluble or sparingly soluble.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start: Select Solvent add_excess Add excess this compound to a known volume of solvent start->add_excess agitate Agitate at constant temperature (e.g., 24-48 hours) add_excess->agitate phase_sep Phase Separation (Settling/Centrifugation) agitate->phase_sep sample Sample and Filter Supernatant phase_sep->sample quantify Quantify Solute (e.g., Gravimetric Analysis) sample->quantify calculate Calculate Solubility quantify->calculate

References

A Comprehensive Technical Guide to the Safe Handling of Dihexylamine in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth health and safety information for the proper handling of dihexylamine in a laboratory setting. The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safety of all personnel.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic amine-like or rotten-egg-like odor.[1][2] It is combustible and incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2][3] Prolonged exposure to air may also be a concern.[4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC12H27N
Molecular Weight185.35 g/mol [1][6]
AppearanceColorless liquid[1][6]
OdorAmine-like / Rotten-egg like[1][2]
Boiling Point236 - 194 °C @ 760 mm Hg[2]
Flash Point94 °C (201.20 °F)[1]
Autoignition Temperature250 °C / 482 °F[2]
Density0.8000 g/cm³[1]
Vapor Density6.39 (heavier than air)[1]
Solubility in WaterInsoluble/Miscible with water (conflicting data)[2][4][5]
Vapor Pressure< 0.1 mmHg at 68°F (20°C)[4][6]

Health Hazard Information

This compound is a highly toxic and corrosive substance that can cause severe health effects upon exposure.[1][3][7][8] It is readily absorbed through the skin and can be fatal if swallowed, inhaled, or in contact with the skin.[1][2][7][8]

Potential Health Effects:

  • Eye Contact: Causes severe eye burns, chemical conjunctivitis, and potential corneal damage.[1]

  • Skin Contact: May be fatal if absorbed through the skin. It causes severe skin burns and may lead to a skin rash in milder cases.[1]

  • Ingestion: Harmful or fatal if swallowed.[1][7] It can cause severe and permanent damage to the digestive tract, including gastrointestinal tract burns and perforation.[1]

  • Inhalation: Causes chemical burns to the respiratory tract and can be fatal.[1][7] Aspiration may lead to pulmonary edema.[1]

  • Chronic Exposure: The effects of chronic exposure may be delayed.[1]

Table 2: Toxicological Data for this compound

TestSpeciesRouteValue
LD50RatOral380 mg/kg[1][8]
LD50RabbitSkin170 mg/kg[1][8]
Draize testRabbitEye750 ug/24H (Severe)[1]

Note: Detailed experimental protocols for the toxicological studies cited are not publicly available in the referenced safety data sheets.

Safe Handling and Storage

Due to the significant hazards associated with this compound, strict adherence to safety protocols is mandatory.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[7]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent any possibility of skin contact.[1][2][3]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][6]

Handling Procedures:

  • Avoid all contact with eyes, skin, and clothing.[1]

  • Do not ingest or inhale the substance.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep containers tightly closed when not in use.[1]

  • Contaminated clothing and shoes should be removed immediately and decontaminated before reuse or discarded.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[1]

  • Store in a designated corrosives area.[1]

  • Keep containers tightly closed to prevent exposure to air.[1][4]

Emergency Procedures

First Aid Measures:

Immediate medical attention is required for any exposure to this compound.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding the eyelids open.[1] Do not allow the victim to rub their eyes.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][3] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1]

  • Inhalation: Remove the victim from the exposure area to fresh air immediately.[1] If breathing has stopped, give artificial respiration. If breathing is difficult, administer oxygen.[1] Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1]

Spill Response:

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

  • Immediate Actions: Evacuate the area and remove all sources of ignition.[1]

  • Personal Protection: Responders must wear appropriate PPE, including respiratory protection.[7]

  • Containment and Cleanup: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Place the absorbed material into a suitable, closed container for disposal.[1] Do not allow the spill to enter storm sewers or waterways.[1]

Visual Guides for Safety Protocols

To further aid in understanding the necessary safety procedures, the following diagrams illustrate the workflows for handling a this compound spill and the appropriate first aid response.

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) spill->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled, Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Workflow for handling a this compound spill.

First_Aid_Response exposure Exposure to this compound skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion remove_clothing Remove Contaminated Clothing and Flush Skin with Water for at least 15 minutes skin->remove_clothing flush_eyes Flush Eyes with Water for at least 30 minutes eye->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention remove_clothing->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: First aid response for this compound exposure.

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[7] Do not mix with other waste.[7] Uncleaned containers should be handled as the product itself.[7]

This guide is intended to provide comprehensive safety information for the handling of this compound in a laboratory setting. It is imperative that all personnel are thoroughly trained on these procedures before working with this hazardous chemical. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

An In-depth Technical Guide on the Thermodynamic and Kinetic Data of Dihexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic and kinetic data for dihexylamine. The information is presented in a structured format to facilitate its use in research, development, and safety assessments.

Physicochemical and Thermodynamic Properties

Table 1: Physicochemical and Thermodynamic Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₂₇N[General Knowledge]
Molecular Weight 185.35 g/mol [General Knowledge]
CAS Number 143-16-8[General Knowledge]
Appearance Colorless liquid[General Knowledge]
Boiling Point 233-236 °C (at 1013 hPa)
Melting Point -25 °C
Density 0.79 g/cm³ (at 20 °C)
Vapor Pressure 0.02 hPa (at 20 °C)
Flash Point 95 °C
pKa 11.3 (at 25 °C)
Solubility in Water 0.2 g/L (at 20 °C)
Standard Enthalpy of Vaporization (ΔH°vap) Data not available
Standard Enthalpy of Formation (ΔH°f) Data not available
Standard Molar Entropy (S°) Data not available
Molar Heat Capacity (Cp) Data not available

Experimental Protocols for Thermodynamic Data Determination

The following sections outline the standard experimental methodologies for determining key thermodynamic properties of liquid amines like this compound.

The standard enthalpy of formation (ΔH°f) of a liquid organic compound is often determined indirectly from its enthalpy of combustion (ΔH°c).

Experimental Workflow: Bomb Calorimetry

G cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Data Analysis weigh Weigh ~1g of this compound in a crucible fuse Attach a known length of ignition wire weigh->fuse water Add 1 mL of deionized water to the bomb fuse->water seal Seal the bomb water->seal pressurize Pressurize with O₂ to ~30 atm seal->pressurize immerse Immerse bomb in a known volume of water in the calorimeter pressurize->immerse ignite Ignite the sample immerse->ignite record_temp Record temperature change (ΔT) ignite->record_temp q_total Calculate total heat released (q_total) record_temp->q_total q_wire Correct for heat from ignition wire q_total->q_wire delta_uc Calculate internal energy of combustion (ΔUc) q_wire->delta_uc delta_hc Calculate enthalpy of combustion (ΔHc) delta_uc->delta_hc delta_hf Calculate enthalpy of formation (ΔHf) using Hess's Law delta_hc->delta_hf

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb." A fuse wire of known length and material is connected to electrodes within the bomb, with the wire in contact with the sample. A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

  • Combustion: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. It is then submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded. The sample is ignited by passing an electric current through the fuse wire.

  • Data Acquisition: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.

  • Calculation:

    • The heat capacity of the calorimeter system (C_cal) is determined in a separate experiment using a standard substance with a known heat of combustion, such as benzoic acid.

    • The total heat released by the combustion of this compound is calculated using the formula: q_combustion = C_cal * ΔT.

    • Corrections are made for the heat released by the combustion of the fuse wire.

    • The enthalpy of combustion (ΔH°c) is then calculated per mole of this compound.

    • Finally, the standard enthalpy of formation (ΔH°f) is calculated using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

The enthalpy of vaporization (ΔHvap) can be determined by various methods, including calorimetry and vapor pressure measurements.

Experimental Workflow: Vapor Pressure Measurement

G cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis sample Place this compound in a sealed flask connect Connect to a pressure sensor and temperature probe sample->connect thermostat Place flask in a temperature-controlled bath connect->thermostat vary_temp Vary the temperature of the bath thermostat->vary_temp record_data Record vapor pressure at different temperatures vary_temp->record_data plot Plot ln(P) vs. 1/T record_data->plot clausius Determine the slope of the line plot->clausius delta_hvap Calculate ΔHvap using the Clausius-Clapeyron equation clausius->delta_hvap

Caption: Workflow for determining the enthalpy of vaporization via vapor pressure measurements.

Methodology:

  • Apparatus: A sample of this compound is placed in a container connected to a pressure measurement device (e.g., a manometer) and a temperature sensor. The container is placed in a temperature-controlled bath.

  • Measurement: The temperature of the bath is varied, and the corresponding vapor pressure of the this compound is recorded at several temperatures.

  • Data Analysis: The Clausius-Clapeyron equation, ln(P) = - (ΔHvap / R) * (1/T) + C, where P is the vapor pressure, T is the absolute temperature, R is the ideal gas constant, and C is a constant, is used. A plot of ln(P) versus 1/T yields a straight line with a slope of - ΔHvap / R. From the slope, the enthalpy of vaporization can be calculated.

Kinetic Data: Nitrosation of this compound

The reaction of secondary amines with nitrosating agents to form N-nitrosamines is of significant interest, particularly in the context of drug development and toxicology. This compound, as a secondary amine, can undergo this reaction.

Reaction Scheme:

(C₆H₁₃)₂NH + HNO₂ → (C₆H₁₃)₂N-N=O + H₂O

The nitrosation of this compound has been reported to be subject to autocatalysis, where a product of the reaction accelerates the reaction rate. The overall rate of nitrosation of secondary amines is dependent on several factors, including pH, temperature, and the concentrations of the amine and the nitrosating agent.

Table 2: Kinetic Parameters for the Nitrosation of this compound (Qualitative)

ParameterObservation/Expected Trend
Rate Law Complex, often showing second-order dependence on nitrite (B80452) concentration at low acidity.
pH Dependence The reaction rate is typically maximal at a pH of approximately 3.4.
Catalysis The reaction can be catalyzed by certain anions, such as halides and thiocyanate. Autocatalysis has been observed for this compound.
Activation Energy Data not available for this compound, but expected to be in the range of other secondary amines.
Rate Constant Data not available for this compound.

Experimental Protocol for Nitrosation Kinetics

The kinetics of the nitrosation of this compound can be studied using UV-Vis spectrophotometry by monitoring the formation of the N-nitrosothis compound product, which typically has a distinct UV absorbance.

Experimental Workflow: UV-Vis Spectrophotometric Kinetic Study

G cluster_prep Reaction Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis solution_amine Prepare a buffered solution of this compound thermostat Thermostat both solutions to the desired temperature solution_amine->thermostat solution_nitrite Prepare a solution of Sodium Nitrite solution_nitrite->thermostat mix Mix the solutions in a cuvette thermostat->mix spectro Place cuvette in a UV-Vis spectrophotometer mix->spectro monitor Monitor absorbance change at the λmax of N-nitrosothis compound over time spectro->monitor abs_conc Convert absorbance to concentration using Beer-Lambert Law monitor->abs_conc plot_kinetics Plot concentration vs. time abs_conc->plot_kinetics rate_law Determine the initial rate and deduce the rate law and rate constant plot_kinetics->rate_law

Caption: Workflow for a kinetic study of this compound nitrosation using UV-Vis spectrophotometry.

Methodology:

  • Solution Preparation: Stock solutions of this compound and a nitrosating agent (commonly sodium nitrite) are prepared in a suitable buffer to maintain a constant pH.

  • Reaction Initiation: The reaction is initiated by mixing the amine and nitrite solutions in a thermostated cuvette placed inside a UV-Vis spectrophotometer.

  • Data Collection: The absorbance at the wavelength of maximum absorption (λmax) of the resulting N-nitrosothis compound is monitored over time.

  • Kinetic Analysis: The absorbance data is converted to concentration using the Beer-Lambert law (A = εbc), for which the molar absorptivity (ε) of N-nitrosothis compound needs to be determined separately. By performing experiments with varying initial concentrations of this compound and nitrite, the reaction orders with respect to each reactant and the rate constant can be determined from the initial rates or by fitting the concentration-time data to integrated rate laws. The effect of temperature on the rate constant can be studied to determine the activation energy of the reaction using the Arrhenius equation.

Signaling Pathways and Logical Relationships

As a simple aliphatic amine, this compound is not known to be directly involved in specific biological signaling pathways in the same manner as complex biomolecules. Its primary relevance in a biological context is related to its potential toxicological effects, which are often mediated through its chemical reactivity, such as the formation of N-nitrosamines. The logical relationship of concern is the transformation of this compound into a potentially carcinogenic N-nitrosamine under certain physiological or environmental conditions.

Logical Relationship: Nitrosamine Formation from this compound

G This compound This compound NNitrosothis compound N-Nitrosothis compound (Potential Carcinogen) This compound->NNitrosothis compound NitrosatingAgent Nitrosating Agent (e.g., HNO₂) NitrosatingAgent->NNitrosothis compound AcidicConditions Acidic Conditions (e.g., gastric fluid) AcidicConditions->NNitrosothis compound catalyzes

Caption: Logical diagram illustrating the formation of N-nitrosothis compound.

This guide provides a foundational understanding of the thermodynamic and kinetic properties of this compound. For specific applications, it is recommended to consult the primary literature and consider experimental determination of the required data under the relevant conditions.

Potential applications of Dihexylamine in scientific research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihexylamine, a secondary amine with the chemical formula (C₆H₁₃)₂NH, is a versatile compound with a growing number of applications in scientific research. Its unique combination of a basic nitrogen center and long, hydrophobic alkyl chains makes it a valuable tool in a variety of chemical and analytical techniques. This technical guide provides an in-depth overview of the core applications of this compound, including its role as an ion-pairing agent in chromatography, a capping agent in nanoparticle synthesis, a corrosion inhibitor, and a reagent in organic synthesis. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate its practical application in the laboratory.

This compound as an Ion-Pairing Agent in Chromatography

This compound is an effective ion-pairing reagent for reversed-phase high-performance liquid chromatography (RP-HPLC), particularly in the analysis of acidic molecules such as oligonucleotides and other anionic compounds. The protonated secondary amine group of this compound forms an ion pair with the negatively charged analyte. This complex has increased hydrophobicity, leading to enhanced retention on a nonpolar stationary phase (e.g., C18). The length of the hexyl chains provides a balance of hydrophobicity that can be optimized for various analytes.

Mechanism of Action

In ion-pair chromatography, the dihexylammonium ion partitions to the hydrophobic stationary phase, creating a dynamic ion-exchange surface. Anionic analytes in the mobile phase then interact with this modified surface, leading to their retention. The concentration of this compound and the pH of the mobile phase are critical parameters for controlling the retention and selectivity of the separation.

IonPairingMechanism cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (e.g., C18) Analyte Anionic Analyte (A⁻) IonPair Ion Pair Complex [A⁻] [((C₆H₁₃)₂NH₂⁺)] Analyte->IonPair This compound This compound ((C₆H₁₃)₂NH) Dihexylammonium Dihexylammonium Ion ((C₆H₁₃)₂NH₂⁺) This compound->Dihexylammonium + H⁺ Proton H⁺ Dihexylammonium->IonPair StationaryPhase Hydrophobic Surface IonPair->StationaryPhase Hydrophobic Interaction (Retention)

Diagram 1: Mechanism of this compound in Ion-Pair Chromatography.
Quantitative Data for Oligonucleotide Analysis

While direct performance data for this compound is not always published in direct comparison to all other amines, studies on hexylamine (B90201), its primary amine counterpart, provide valuable insights into its efficacy. The following table summarizes a mobile phase composition that has been shown to be effective for the separation of oligonucleotides.

ParameterValueReference
Ion-Pairing AgentHexylamine[1]
Concentration15 mM[1]
Counter-ionHexafluoro-2-propanol (HFIP)[1]
Counter-ion Conc.50 mM[1]
ColumnUPLC OST (2.1 mm x 100 mm, 1.7 µm)[1]
ApplicationSeparation of oligonucleotides (10mer to 40mer)[1]
Experimental Protocol: HPLC Analysis of Oligonucleotides

This protocol is adapted from methodologies using hexylamine for the analysis of oligonucleotides by ion-pair reversed-phase HPLC.

Materials:

  • This compound

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Oligonucleotide sample

  • C18 reversed-phase HPLC column

Procedure:

  • Mobile Phase A Preparation (Aqueous):

    • Prepare a solution of 15 mM this compound and 50 mM HFIP in HPLC-grade water.

    • Adjust the pH if necessary (typically, the natural pH of this mixture is used).

    • Filter and degas the mobile phase.

  • Mobile Phase B Preparation (Organic):

    • Prepare a solution of 15 mM this compound and 50 mM HFIP in HPLC-grade acetonitrile.

    • Filter and degas the mobile phase.

  • HPLC System Setup:

    • Equilibrate the C18 column with a suitable starting gradient of Mobile Phase A and B (e.g., 95% A, 5% B) at a constant flow rate (e.g., 0.2-0.5 mL/min).

    • Set the column temperature (e.g., 50-60 °C).

  • Sample Preparation and Injection:

    • Dissolve the oligonucleotide sample in Mobile Phase A to a suitable concentration (e.g., 10-100 µM).

    • Inject a specific volume (e.g., 5-20 µL) of the sample onto the column.

  • Chromatographic Separation:

    • Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 5% to 50% B over 20-30 minutes.

  • Detection:

    • Monitor the elution of the oligonucleotides using a UV detector at 260 nm. If coupled with a mass spectrometer, use appropriate ESI-MS conditions.

This compound in Nanoparticle Synthesis

This compound and its long-chain amine analogs can act as effective capping agents in the synthesis of metal nanoparticles. The lone pair of electrons on the nitrogen atom coordinates to the surface of the growing nanoparticle, while the two hydrophobic hexyl chains extend into the solvent. This provides a steric barrier that prevents aggregation, thereby controlling the size and stabilizing the nanoparticles in nonpolar solvents.

NanoparticleSynthesis MetalPrecursor Metal Precursor (e.g., HAuCl₄) ReactionMixture Reaction Mixture MetalPrecursor->ReactionMixture ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->ReactionMixture This compound This compound (Capping Agent) This compound->ReactionMixture Solvent Solvent (e.g., Toluene) Solvent->ReactionMixture Nanoparticle This compound-capped Nanoparticle ReactionMixture->Nanoparticle Nucleation & Growth

Diagram 2: Workflow for Nanoparticle Synthesis using this compound.
Quantitative Data for Nanoparticle Synthesis

The following table provides typical parameters for the synthesis of gold nanoparticles using a two-phase method, adapted from protocols using similar long-chain amines.

ParameterValue
Gold PrecursorHAuCl₄
Reducing AgentNaBH₄
Capping AgentThis compound (or analog like Didecylamine)
Solvent SystemToluene (B28343)/Water
Typical Particle Size5-20 nm
Experimental Protocol: Synthesis of this compound-Capped Gold Nanoparticles

This protocol is adapted from established methods for the synthesis of gold nanoparticles using long-chain amines as capping agents in a two-phase system.

Materials:

Procedure:

  • Preparation of Precursor Solution:

    • Dissolve a specific amount of HAuCl₄ in deionized water to create an aqueous solution (e.g., 30 mM).

    • Dissolve an excess of this compound in toluene (e.g., 0.1 M).

  • Phase Transfer of Gold Ions:

    • In a flask, mix the aqueous HAuCl₄ solution with the this compound-toluene solution.

    • Stir vigorously. The tetrachloroaurate (B171879) ions will transfer to the organic phase, which will turn from colorless to orange-red.

  • Reduction and Nanoparticle Formation:

    • Cool the organic phase in an ice bath.

    • Prepare a fresh, ice-cold aqueous solution of NaBH₄ (e.g., 0.4 M).

    • Add the NaBH₄ solution dropwise to the vigorously stirred organic phase. The color will change to a deep ruby red, indicating the formation of gold nanoparticles.

  • Purification of Nanoparticles:

    • Allow the solution to warm to room temperature.

    • Add ethanol to the solution to precipitate the this compound-capped gold nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles.

    • Discard the supernatant and redisperse the nanoparticles in toluene.

    • Repeat the precipitation and redispersion steps two more times to remove unreacted precursors and excess this compound.

  • Storage:

    • Store the purified nanoparticles dispersed in toluene.

This compound as a Corrosion Inhibitor

This compound has potential as a corrosion inhibitor for metals, particularly for steel in acidic environments. The mechanism of inhibition involves the adsorption of the this compound molecule onto the metal surface. The nitrogen atom can act as a coordination site, while the long alkyl chains form a hydrophobic barrier that repels corrosive aqueous species. This protective layer slows down both the anodic and cathodic reactions of the corrosion process.

CorrosionInhibition MetalSurface Metal Surface Adsorption Adsorption MetalSurface->Adsorption CorrosiveMedium Corrosive Medium (e.g., HCl) CorrosiveMedium->MetalSurface Corrosion Attack This compound This compound This compound->Adsorption ProtectiveLayer Protective Hydrophobic Layer Adsorption->ProtectiveLayer Inhibition Corrosion Inhibition ProtectiveLayer->Inhibition

Diagram 3: Mechanism of Corrosion Inhibition by this compound.
Quantitative Data for Corrosion Inhibition

The following data is for hexylamine, a closely related primary amine, on mild steel in 1.0 M HCl, and serves as a strong indicator of the potential performance of this compound.

Inhibitor Concentration (ppm)Inhibition Efficiency (%) at 25°CTest MethodReference
20041.17Weight Loss
40050.98Weight Loss
60058.82Weight Loss
80065.66Weight Loss
Experimental Protocol: Evaluation of Corrosion Inhibition by Weight Loss

This protocol describes the evaluation of this compound as a corrosion inhibitor for mild steel in an acidic medium using the weight loss method.

Materials:

  • Mild steel coupons of known dimensions

  • 1.0 M Hydrochloric acid (HCl) solution

  • This compound

  • Acetone

  • Deionized water

  • Analytical balance

Procedure:

  • Coupon Preparation:

    • Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry.

    • Weigh the coupons accurately using an analytical balance.

  • Inhibitor Solution Preparation:

    • Prepare a series of 1.0 M HCl solutions containing different concentrations of this compound (e.g., 100, 200, 400, 800 ppm).

    • Prepare a blank solution of 1.0 M HCl without the inhibitor.

  • Immersion Test:

    • Immerse the pre-weighed coupons in the blank and inhibitor solutions for a specific period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

  • Post-Immersion Treatment:

    • After the immersion period, remove the coupons from the solutions.

    • Wash the coupons with deionized water, scrub with a brush to remove corrosion products, rinse with acetone, and dry.

    • Weigh the coupons again accurately.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Calculate the weight loss for each coupon.

    • Calculate the corrosion rate (CR) using the formula: CR (g/m²h) = (Weight Loss in g) / (Surface Area in m² × Time in h)

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

This compound in Organic Synthesis

This compound serves as a versatile nucleophile and base in organic synthesis. It can be used as a starting material for the synthesis of a variety of compounds, including amides, tertiary amines, and other nitrogen-containing molecules. One notable application is its use in the preparation of N,N-dihexylsuccinamic acid through reaction with succinic anhydride (B1165640).

Reaction Scheme: Synthesis of N,N-Dihexylsuccinamic Acid

OrganicSynthesis This compound This compound ((C₆H₁₃)₂NH) Reaction + This compound->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction Product N,N-Dihexylsuccinamic Acid Reaction2 -> Reaction->Reaction2 Reaction2->Product

Diagram 4: Synthesis of N,N-Dihexylsuccinamic Acid.
Experimental Protocol: Synthesis of N,N-Dihexylsuccinamic Acid

This is a representative protocol for the synthesis of an amic acid from this compound and succinic anhydride.

Materials:

  • This compound

  • Succinic anhydride

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Reactant Preparation:

    • In a round-bottom flask, dissolve a specific molar amount of succinic anhydride in anhydrous diethyl ether.

    • In a separate container, prepare a solution of an equimolar amount of this compound in anhydrous diethyl ether.

  • Reaction:

    • Cool the succinic anhydride solution in an ice bath.

    • Slowly add the this compound solution to the cooled succinic anhydride solution with continuous stirring.

    • A white precipitate of N,N-dihexylsuccinamic acid will form.

  • Work-up and Purification:

    • After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid product with cold diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum.

  • Characterization:

    • Characterize the product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Conclusion

This compound is a valuable and versatile secondary amine with broad applications in scientific research. Its utility as an ion-pairing agent enables the challenging separation of anionic species, its role as a capping agent facilitates the synthesis of stable metal nanoparticles, its properties as a corrosion inhibitor offer protection to metallic materials, and its reactivity as a nucleophile makes it a useful building block in organic synthesis. The experimental protocols and quantitative data provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their respective fields of study. Further research into the applications of this compound and its derivatives is likely to uncover new and exciting opportunities for this multifaceted compound.

References

A Technical Guide to Commercial Sources and Purity of Dihexylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the commercial availability and purity levels of Dihexylamine (CAS No. 143-16-8), a secondary amine utilized in various organic syntheses. The information is intended for researchers, scientists, and professionals in drug development who require high-quality reagents for their work.

Commercial Availability and Purity

This compound is available from several chemical suppliers in various grades, with purity levels typically ranging from 97% to over 99%. The most common analytical method cited for purity assessment is gas chromatography (GC). Below is a summary of offerings from prominent suppliers.

Data Presentation: Commercial Sources of this compound

SupplierProduct/Catalog No.Stated PurityAnalysis Method
Sigma-Aldrich 13120297%Not Specified
8.20465≥98.0%GC
Thermo Scientific Chemicals AAL06326AE98+%Not Specified
407591000 / 407595000≥99.0%GC
TCI Chemical D0547>98.0%GC
Lab Pro Inc. D0547-500MLMin. 98.0%GC
Alfa Aesar L0632698+%Not Specified
Meryer (Shanghai) Chemical Technology Co., Ltd. 4075999+%Not Specified

It is crucial for researchers to obtain a Certificate of Analysis (CoA) for the specific lot purchased to understand the precise purity and the methods used for its determination. CoAs can often be downloaded from the supplier's website.[1][2]

Experimental Protocols: Purity Determination

While specific, detailed experimental protocols for this compound purity analysis are proprietary to the manufacturers, a general methodology based on gas chromatography (GC) is standard for volatile amines.

General Gas Chromatography (GC) Protocol for Purity Assessment of this compound:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

  • Column: A non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is suitable for separating this compound from potential impurities.

  • Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Injection: A small volume (e.g., 1 µL) of a diluted sample of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) is injected into the GC.

  • Temperature Program: An oven temperature program is established to ensure the separation of components. This typically involves an initial temperature hold, followed by a ramp to a final temperature, which is then held for a period.

  • Detection: The FID detects the organic compounds as they elute from the column.

  • Data Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the purity as an area percentage.

This protocol provides a general guideline. The specific parameters, such as the exact temperature program, carrier gas flow rate, and column dimensions, would be optimized for the specific instrument and column in use.

Mandatory Visualizations

Logical Workflow for Sourcing and Quality Control of this compound

Workflow for Sourcing and Verifying this compound Purity cluster_sourcing Sourcing cluster_procurement Procurement cluster_qc Quality Control cluster_decision Decision cluster_final Final Action start Identify Research Need for this compound search Search Commercial Suppliers start->search compare Compare Purity, Price, and Availability search->compare select Select Supplier and Place Order compare->select receive Receive this compound and Documentation select->receive review_coa Review Certificate of Analysis receive->review_coa in_house_test Perform In-House QC (e.g., GC) review_coa->in_house_test compare_results Compare In-House Data with CoA in_house_test->compare_results decision Purity Meets Specification? compare_results->decision accept Accept Lot for Research Use decision->accept Yes reject Reject Lot and Contact Supplier decision->reject No

Caption: A flowchart illustrating the process of selecting, purchasing, and verifying the purity of commercial this compound for research applications.

References

An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of Dihexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihexylamine, a secondary amine with the chemical formula C₁₂H₂₇N, is a molecule of interest in various chemical and pharmaceutical contexts. Its long, flexible hexyl chains confer specific physical and chemical properties that are intrinsically linked to its three-dimensional structure and conformational dynamics. Understanding the spatial arrangement of its atoms and the energy landscape of its various conformations is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of the molecular structure of this compound and a detailed analysis of its conformational isomers. While direct experimental data for this compound is limited, this guide synthesizes information from analogous molecules and computational chemistry principles to present a robust model. This document details the key structural parameters, explores the potential energy surface associated with bond rotations, and outlines the experimental and computational methodologies employed in such analyses.

Molecular Structure of this compound

The fundamental structure of this compound consists of a central nitrogen atom bonded to two n-hexyl chains and one hydrogen atom. The geometry around the nitrogen atom is trigonal pyramidal, a characteristic feature of secondary amines. The flexibility of the two n-hexyl chains, each with five carbon-carbon single bonds, gives rise to a multitude of possible conformations.

Bond Lengths and Angles
BondTypical Length (Å)Source Analogy
C-C (aliphatic)1.54n-Hexane
C-H (aliphatic)1.09n-Hexane
C-N1.47Propylamine, other secondary amines
N-H1.01Propylamine, other secondary amines
Angle Typical Angle (°) Source Analogy
C-C-C109.5n-Hexane
H-C-H109.5n-Hexane
C-N-C112Di-n-propylamine (estimated)
C-N-H109Di-n-propylamine (estimated)

Note: The values presented are typical and can vary slightly depending on the specific conformation and the experimental or computational method used for determination.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotation around its numerous single bonds. The most significant rotations are those around the C-N bonds and the C-C bonds within the hexyl chains. The relative stability of different conformers is determined by a combination of torsional strain (eclipsing interactions) and steric hindrance between bulky groups.

Rotation Around the C-C Bonds in the Hexyl Chains

The conformational analysis of the n-hexyl chains in this compound is analogous to that of n-hexane. The most stable conformation for an alkane chain is the all-staggered, anti-periplanar arrangement, which minimizes both torsional and steric strain.

  • Anti Conformation: The most stable arrangement around a C-C bond, where the largest substituents are 180° apart.

  • Gauche Conformation: A staggered conformation where the largest substituents are 60° apart. This is less stable than the anti conformation due to steric hindrance. The energy penalty for a gauche interaction in butane (B89635) is approximately 0.9 kcal/mol.[1]

  • Eclipsed Conformation: The least stable arrangement where substituents on adjacent carbons are aligned, leading to significant torsional strain. The energy barrier for rotation through an eclipsed conformation in butane can be as high as 4.5 kcal/mol.[2]

Rotation Around the C-N Bonds

Rotation around the C-N bonds determines the relative orientation of the two hexyl chains. Similar to the C-C bonds, staggered conformations are favored over eclipsed ones. The potential energy surface for rotation around the C-N-C bond axis will have minima corresponding to staggered arrangements of the hexyl groups and maxima corresponding to eclipsed arrangements. The energy barriers for rotation around C-N bonds in simple amines are generally in the range of 2-5 kcal/mol.

Potential Energy Surface (PES)

A potential energy surface scan illustrates the energy of the molecule as a function of one or more dihedral angles. For this compound, a complete PES would be multidimensional. A simplified representation can be visualized by considering the rotation around a single key bond while allowing other parts of the molecule to relax to their minimum energy state. The following diagram illustrates the conceptual potential energy surface for the rotation around a central C-C bond in one of the hexyl chains.

G cluster_0 Potential Energy Profile of C-C Bond Rotation start Energy (kcal/mol) end Dihedral Angle (°) 0 (Eclipsed) 60 60° (Gauche) 0->60 120 120° (Eclipsed) 60->120 180 180° (Anti) 120->180 240 240° (Eclipsed) 180->240 300 300° (Gauche) 240->300 360 360° (Eclipsed) 300->360

Caption: Conceptual potential energy diagram for C-C bond rotation in a hexyl chain.

ConformationDihedral Angle (°)Relative Energy (kcal/mol) (Estimated)Barrier to Rotation (kcal/mol) (Estimated)
Anti (Staggered)1800-
Gauche (Staggered)60, 300~0.9~3.5 (from Gauche to Eclipsed)
Eclipsed (C-H, C-C)120, 240~3.6-
Eclipsed (C-C, C-C)0, 360~4.5-

Note: Energy values are estimations based on n-butane and are intended to be illustrative for a single C-C bond rotation within the hexyl chain.

Experimental Protocols for Conformational Analysis

The determination of molecular structure and conformational preferences relies on sophisticated experimental techniques, primarily conducted in the gas phase to isolate individual molecules.

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the geometric structure of molecules in the gas phase.[3] A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern provides information about the internuclear distances.

Experimental Workflow:

GED_Workflow cluster_0 Gas Electron Diffraction Experimental Workflow electron_gun Electron Gun (generates electron beam) scattering_chamber Scattering Chamber (vacuum) electron_gun->scattering_chamber sample_inlet Sample Inlet (introduces gaseous this compound) sample_inlet->scattering_chamber diffraction Electron-Molecule Scattering scattering_chamber->diffraction detector Detector (records diffraction pattern) diffraction->detector data_analysis Data Analysis (radial distribution curve) detector->data_analysis structure_refinement Structure Refinement (bond lengths, angles) data_analysis->structure_refinement

Caption: Simplified workflow for a Gas Electron Diffraction experiment.

Protocol:

  • Sample Preparation: this compound is vaporized by heating under vacuum to produce a molecular beam.

  • Electron Beam Generation: An electron gun generates a monochromatic beam of high-energy electrons (typically 40-60 keV).

  • Scattering: The electron beam intersects the molecular beam in a high-vacuum chamber, causing the electrons to scatter.

  • Detection: The scattered electrons are detected on a photographic plate or a CCD detector, forming a diffraction pattern of concentric rings.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is used to generate a radial distribution curve, which shows the probability of finding two nuclei at a given distance from each other.

  • Structure Refinement: The experimental radial distribution curve is compared to theoretical curves calculated for different molecular models. The model that best fits the experimental data yields the molecular structure parameters.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique provides highly precise measurements of the moments of inertia, from which the molecular geometry can be derived.

Experimental Setup:

Microwave_Spectrometer cluster_1 Microwave Spectrometer Block Diagram mw_source Microwave Source (e.g., Klystron, Gunn diode) waveguide Waveguide mw_source->waveguide sample_cell Sample Cell (gaseous this compound) waveguide->sample_cell detector Detector (Crystal detector) sample_cell->detector amplifier Amplifier detector->amplifier display Display (Oscilloscope/Computer) amplifier->display

Caption: Block diagram of a basic microwave spectrometer.

Protocol:

  • Sample Introduction: A small amount of this compound is introduced into a waveguide sample cell at low pressure.

  • Microwave Radiation: The sample is irradiated with monochromatic microwave radiation of varying frequency.

  • Absorption Detection: When the frequency of the microwaves matches the energy difference between two rotational levels of the molecule, the radiation is absorbed. This absorption is detected by a crystal detector.

  • Spectrum Generation: The absorption intensity is plotted against the microwave frequency to generate a rotational spectrum.

  • Analysis: The frequencies of the absorption lines are used to calculate the rotational constants of the molecule. For a flexible molecule like this compound, multiple sets of rotational lines may be observed, corresponding to different stable conformers. By analyzing these spectra, the geometry of each conformer can be determined.

Computational Chemistry in Conformational Analysis

Computational chemistry provides a powerful and complementary approach to experimental methods for studying molecular conformations. Quantum mechanics (QM) and molecular mechanics (MM) are the two main theoretical frameworks used.

Logical Workflow for Computational Conformational Analysis:

Computational_Workflow cluster_2 Computational Conformational Analysis Workflow initial_structure Initial 3D Structure Generation conformational_search Conformational Search (e.g., Molecular Dynamics, Monte Carlo) initial_structure->conformational_search geometry_optimization Geometry Optimization of Conformers (e.g., DFT, MP2) conformational_search->geometry_optimization energy_calculation Single-Point Energy Calculation (higher level of theory) geometry_optimization->energy_calculation pes_scan Potential Energy Surface Scan (for rotational barriers) geometry_optimization->pes_scan thermodynamic_analysis Thermodynamic Analysis (Boltzmann distribution) energy_calculation->thermodynamic_analysis

Caption: A typical workflow for computational conformational analysis.

Methodology:

  • Initial Structure: A starting 3D structure of this compound is generated.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers. This can be done using molecular mechanics force fields, which are computationally less expensive.

  • Geometry Optimization: The geometries of the identified low-energy conformers are then optimized using more accurate quantum mechanics methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

  • Energy Calculation: The relative energies of the optimized conformers are calculated at a high level of theory to determine their relative populations at a given temperature using the Boltzmann distribution.

  • Potential Energy Surface Scan: To determine the energy barriers to rotation, a relaxed or rigid PES scan is performed by systematically changing a specific dihedral angle and calculating the energy at each step.

Conclusion

The molecular structure and conformational flexibility of this compound are key determinants of its chemical behavior. While direct experimental data is sparse, a detailed understanding can be constructed through the application of principles derived from analogous molecules and the powerful predictive capabilities of computational chemistry. The extended, all-anti conformation of the hexyl chains is expected to be the global energy minimum, with numerous other gauche conformers existing in equilibrium. The energy barriers to rotation around the C-C and C-N bonds are relatively low, indicating that this compound is a highly flexible molecule at room temperature. The experimental and computational protocols outlined in this guide provide a framework for the detailed characterization of this compound and other flexible molecules, which is essential for applications in materials science, organic synthesis, and drug development.

References

Methodological & Application

Application Notes and Protocols for Dihexylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dihexylamine as a catalyst in several key organic synthesis reactions. While this compound is a versatile secondary amine catalyst, detailed protocols and quantitative data for its specific use are not always readily available in published literature. The following sections provide generalized protocols and representative data based on the established reactivity of secondary amine catalysts in these transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a base, typically a primary or secondary amine. This compound can serve as an effective catalyst for this transformation.

Application

This reaction is widely used in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, polymers, and fine chemicals.

Data Summary

The following table summarizes representative yields for the Knoevenagel condensation of various aldehydes with malononitrile (B47326) using a secondary amine catalyst like this compound. Reaction conditions are typically mild, and reaction times are often short.

EntryAldehydeActive Methylene CompoundProductYield (%)Reaction Time (h)
1BenzaldehydeMalononitrile2-Benzylidenemalononitrile921
24-ChlorobenzaldehydeMalononitrile2-(4-Chlorobenzylidene)malononitrile951.5
34-MethoxybenzaldehydeMalononitrile2-(4-Methoxybenzylidene)malononitrile901
4CinnamaldehydeMalononitrile2-(3-Phenylallylidene)malononitrile882
5CyclohexanecarboxaldehydeMalononitrile2-(Cyclohexylmethylene)malononitrile852.5
Experimental Protocol

General Procedure for this compound-Catalyzed Knoevenagel Condensation:

  • To a stirred solution of the aldehyde (10 mmol) and the active methylene compound (10 mmol) in a suitable solvent (e.g., ethanol, toluene, or dichloromethane, 20 mL) at room temperature, add this compound (1-10 mol%).

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a precipitate forms, it is collected by filtration, washed with cold solvent, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica (B1680970) gel.

Catalytic Cycle

Knoevenagel_Condensation cluster_0 Catalytic Cycle Active_Methylene Active Methylene (e.g., Malononitrile) Enolate Enolate Intermediate Active_Methylene->Enolate Deprotonation This compound This compound Catalyst Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde Aldehyde Unsaturated_Product α,β-Unsaturated Product Alkoxide->Unsaturated_Product Protonation & Dehydration Protonated_Amine Protonated This compound Protonated_Amine->this compound Regeneration Water Water

Caption: Catalytic cycle of the Knoevenagel condensation.

Aza-Michael Addition

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This compound can act as both a nucleophile and a base catalyst in this reaction.

Application

This reaction is crucial for the synthesis of β-amino carbonyl compounds, which are precursors to a wide range of nitrogen-containing molecules, including amino acids, alkaloids, and pharmaceuticals.

Data Summary

The table below shows representative yields for the aza-Michael addition of this compound to various α,β-unsaturated acceptors. These reactions can often be performed under solvent-free conditions.

EntryMichael AcceptorProductYield (%)Reaction Time (h)
1Methyl acrylateMethyl 3-(dihexylamino)propanoate884
2Acrylonitrile3-(Dihexylamino)propanenitrile903
3Methyl vinyl ketone4-(Dihexylamino)butan-2-one855
4Cyclohexenone3-(Dihexylamino)cyclohexan-1-one826
5N-Phenylmaleimide3-(Dihexylamino)-1-phenylpyrrolidine-2,5-dione913
Experimental Protocol

General Procedure for this compound-Catalyzed Aza-Michael Addition:

  • In a round-bottom flask, the α,β-unsaturated acceptor (10 mmol) is mixed with this compound (10-12 mmol).

  • The reaction can be performed neat (solvent-free) or in a solvent such as acetonitrile (B52724) or THF (10 mL).

  • The mixture is stirred at room temperature or heated, and the reaction is monitored by TLC or GC-MS.

  • After completion, if the reaction was performed neat, the excess this compound is removed under reduced pressure.

  • If a solvent was used, it is removed in vacuo.

  • The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure.

Henry (Nitroaldol) Reaction

The Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. Secondary amines like this compound can be used to catalyze this transformation.

Application

The products of the Henry reaction are versatile intermediates that can be readily converted into other important functional groups, such as nitroalkenes, amino alcohols, and α-hydroxy ketones.

Data Summary

The following table provides representative data for the Henry reaction between various aldehydes and nitroalkanes, catalyzed by a secondary amine.

EntryAldehydeNitroalkaneProductYield (%)Reaction Time (h)
1BenzaldehydeNitromethane1-Phenyl-2-nitroethanol8524
24-NitrobenzaldehydeNitromethane1-(4-Nitrophenyl)-2-nitroethanol9020
3FurfuralNitromethane1-(Furan-2-yl)-2-nitroethanol8224
4PropanalNitroethane1-Nitro-2-pentanol7830
5IsobutyraldehydeNitromethane3-Methyl-1-nitro-2-butanol7536
Experimental Protocol

General Procedure for this compound-Catalyzed Henry Reaction:

  • To a solution of the aldehyde (10 mmol) in a suitable solvent (e.g., THF, isopropanol, 15 mL), add the nitroalkane (12 mmol).

  • Add this compound (10-20 mol%) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a dilute acid solution (e.g., 1 M HCl).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Domino Reaction for Quinoline (B57606) Synthesis

Domino reactions, also known as tandem or cascade reactions, allow for the synthesis of complex molecules from simple starting materials in a single pot, which is highly efficient. Di(2-ethyl)hexylamine has been reported as a catalyst in a domino reaction for the synthesis of substituted quinolines.

Application

Quinoline and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery.

Experimental Workflow

Domino_Reaction_Workflow Start Start: Combine Reactants (Dicyanoalkene, 3-Aryl-pent-2-en-4-ynal) Catalyst_Addition Add Catalyst (Di(2-ethyl)hexylamine) and Co-catalyst (p-nitrophenol) Start->Catalyst_Addition Reaction Stir at Room Temperature Catalyst_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Obtain Substituted Quinoline Purification->Product

Caption: Experimental workflow for quinoline synthesis.

Data Summary (Representative)
EntryDicyanoalkene3-Aryl-pent-2-en-4-ynalProductYield (%)
1Malononitrile3-Phenyl-pent-2-en-4-ynal2-Amino-4-phenylquinoline-3-carbonitrile85
2Ethyl cyanoacetate3-(4-Chlorophenyl)-pent-2-en-4-ynalEthyl 2-amino-4-(4-chlorophenyl)quinoline-3-carboxylate82
3Malononitrile3-(4-Methoxyphenyl)-pent-2-en-4-ynal2-Amino-4-(4-methoxyphenyl)quinoline-3-carbonitrile88
Experimental Protocol

General Procedure for Di(2-ethyl)hexylamine-Catalyzed Domino Synthesis of Quinolines:

  • A mixture of the dicyanoalkene (1.0 mmol), the 3-aryl-pent-2-en-4-ynal (1.0 mmol), and p-nitrophenol (20 mol%) in a suitable solvent (e.g., chloroform) is stirred at room temperature.

  • Di(2-ethyl)hexylamine (20 mol%) is added to the reaction mixture.

  • The reaction is stirred at room temperature for the time indicated by TLC monitoring.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired substituted quinoline.

Disclaimer: The provided protocols and data are intended as a general guide. Optimal reaction conditions, such as catalyst loading, solvent, temperature, and reaction time, may vary depending on the specific substrates used and should be optimized for each specific application.

Application Notes and Protocols for Dihexylamine as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihexylamine, a secondary amine, demonstrates significant potential as a corrosion inhibitor for steel, particularly in acidic and saline environments. Its efficacy stems from its ability to adsorb onto the steel surface, forming a protective barrier that impedes the electrochemical processes of corrosion. The lone pair of electrons on the nitrogen atom facilitates strong adsorption onto the metallic surface, while the hydrophobic hexyl chains create a barrier against corrosive agents. These application notes provide detailed protocols for evaluating the corrosion inhibition performance of this compound on steel.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the steel surface. This process can be described as follows:

  • Adsorption: In aqueous corrosive media, the steel surface typically carries a charge. The this compound molecule, with its polar amine head and non-polar hydrocarbon tails, can be adsorbed onto the steel surface. The nitrogen atom's lone pair of electrons can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to chemisorption.

  • Protective Film Formation: Upon adsorption, the this compound molecules orient themselves to form a dense, hydrophobic layer. This film acts as a physical barrier, isolating the steel from the corrosive environment (e.g., acid, saltwater).

  • Inhibition of Electrochemical Reactions: The protective layer inhibits both the anodic (iron dissolution) and cathodic (hydrogen evolution or oxygen reduction) reactions of the corrosion process. By blocking the active sites, it increases the charge transfer resistance and reduces the corrosion current density.[1]

The effectiveness of this compound as a corrosion inhibitor is influenced by factors such as its concentration, the temperature, and the composition of the corrosive medium.

InhibitionMechanism cluster_solution Corrosive Solution cluster_steel Steel Surface This compound This compound Molecules Adsorption Adsorption of This compound This compound->Adsorption Adsorbs onto H2O H₂O CorrosiveIons Corrosive Ions (e.g., Cl⁻, H⁺) Steel Fe (Steel) Steel->Adsorption ProtectiveFilm Formation of a Hydrophobic Protective Film Adsorption->ProtectiveFilm Inhibition Corrosion Inhibition ProtectiveFilm->Inhibition Leads to

Proposed mechanism of corrosion inhibition by this compound.

Experimental Protocols

To evaluate the effectiveness of this compound as a corrosion inhibitor, a series of electrochemical and gravimetric tests are recommended.

Weight Loss Method

This is a straightforward and widely used method to determine the corrosion rate and the inhibition efficiency.[2]

Materials and Equipment:

  • Steel coupons of known dimensions and composition

  • Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution)

  • This compound

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Desiccator

  • Beakers

  • Abrasive paper (various grits)

  • Acetone and distilled water for cleaning

Procedure:

  • Coupon Preparation: Mechanically polish the steel coupons with abrasive papers of increasing grit size to achieve a smooth, mirror-like surface.

  • Cleaning: Degrease the coupons by washing with acetone, followed by rinsing with distilled water, and then dry them thoroughly.

  • Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Immersion: Immerse the prepared coupons in beakers containing the corrosive solution with and without various concentrations of this compound.

  • Exposure: Maintain the beakers in a water bath at a constant temperature for a specified period (e.g., 6, 12, 24 hours).

  • Final Weighing: After the immersion period, carefully remove the coupons from the solutions. Clean them with a suitable cleaning solution to remove corrosion products, rinse with distilled water and acetone, and dry. Weigh the coupons again to get the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * t * ρ), where A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of steel in g/cm³.

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[2] These are typically performed using a three-electrode cell setup connected to a potentiostat.

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (Working Electrode: steel sample; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; Counter Electrode: Platinum or Graphite)

  • Corrosive solution with and without this compound

a) Potentiodynamic Polarization (PDP)

This technique is used to determine the corrosion current density (I_corr) and to understand the kinetic behavior of the anodic and cathodic reactions.

Procedure:

  • Cell Setup: Assemble the three-electrode cell with the steel working electrode, reference electrode, and counter electrode immersed in the test solution.

  • Stabilization: Allow the open-circuit potential (OCP) to stabilize for a period of time (e.g., 30-60 minutes).

  • Polarization Scan: Apply a potential scan from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Plot the resulting potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (I_corr).

  • Calculations:

    • Inhibition Efficiency (%IE): %IE = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] * 100, where I_corr_blank and I_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

b) Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/solution interface.

Procedure:

  • Cell Setup and Stabilization: Same as for PDP.

  • Impedance Measurement: At the stabilized OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct).

  • Calculations:

    • Inhibition Efficiency (%IE): %IE = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100, where R_ct_inhibitor and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_methods Corrosion Inhibition Evaluation cluster_analysis Data Analysis Prep Steel Coupon Preparation (Polishing, Cleaning) WL Weight Loss Method Prep->WL PDP Potentiodynamic Polarization Prep->PDP EIS Electrochemical Impedance Spectroscopy Prep->EIS CR Calculate Corrosion Rate WL->CR Tafel Tafel Plot Analysis PDP->Tafel Nyquist Nyquist Plot Analysis EIS->Nyquist IE_WL Calculate Inhibition Efficiency (WL) CR->IE_WL IE_PDP Calculate Inhibition Efficiency (PDP) Tafel->IE_PDP IE_EIS Calculate Inhibition Efficiency (EIS) Nyquist->IE_EIS

Workflow for evaluating corrosion inhibitor performance.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in clearly structured tables for easy comparison.

Table 1: Weight Loss Data for this compound on Steel in 1 M HCl at 298 K for 6 hours

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)DataData-
100DataDataData
200DataDataData
400DataDataData
800DataDataData

Table 2: Potentiodynamic Polarization Data for this compound on Steel in 1 M HCl at 298 K

Inhibitor Concentration (ppm)E_corr (mV vs. SCE)I_corr (µA/cm²)Anodic Slope (βa) (mV/dec)Cathodic Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)DataDataDataData-
100DataDataDataDataData
200DataDataDataDataData
400DataDataDataDataData
800DataDataDataDataData

Table 3: Electrochemical Impedance Spectroscopy Data for this compound on Steel in 1 M HCl at 298 K

Inhibitor Concentration (ppm)R_s (Ω cm²)R_ct (Ω cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)DataDataData-
100DataDataDataData
200DataDataDataData
400DataDataDataData
800DataDataDataData

(Note: The "Data" fields are placeholders and should be populated with actual experimental results.)

Safety Precautions

  • Handle this compound and corrosive solutions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Follow standard laboratory procedures for handling and disposing of chemicals.

By following these detailed protocols, researchers can effectively evaluate the performance of this compound as a corrosion inhibitor for steel and gather the necessary data for further analysis and application development.

References

Application of Dihexylamine in the Synthesis of Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexylamine, a secondary amine with the formula (C₆H₁₃)₂NH, is a versatile molecule that finds applications in various chemical syntheses. In the realm of nanotechnology, its role as a capping and shape-directing agent in the synthesis of nanoparticles is an area of growing interest. The two hexyl chains of this compound provide a steric barrier that can control particle growth and prevent aggregation, while the amine group can coordinate to the surface of the forming nanoparticle.[1] This allows for the tuning of nanoparticle size, morphology, and surface properties, which are critical factors in applications ranging from catalysis to drug delivery.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of metallic nanoparticles. While specific literature on this compound is limited, the protocols and data presented here are adapted from established methodologies for nanoparticles synthesized with similar long-chain alkylamines.

Mechanism of Action

This compound functions as a capping agent by adsorbing to the surface of nascent nanoparticles. The lone pair of electrons on the nitrogen atom coordinates with the metal atoms on the nanoparticle surface. The two hexyl chains then extend into the solvent, creating a stabilizing layer. This steric hindrance prevents the nanoparticles from aggregating, thereby controlling their size and ensuring colloidal stability. The secondary amine structure of this compound can offer a different steric profile compared to primary amines, potentially influencing the final morphology and reactivity of the nanoparticles.[1]

Data Presentation

The following tables summarize typical characteristics of nanoparticles synthesized using long-chain dialkylamines, providing a comparative overview of achievable particle sizes and morphologies. This data can be used to infer the potential outcomes when using this compound.

Table 1: Characterization of Palladium Nanoparticles Capped with Dodecylamine (a longer-chain secondary amine analog)

PrecursorReducing AgentCapping AgentSolventParticle Size (nm)Morphology
Dichlorido(1,5-cyclooctadiene)palladium(II)tert-Butylamine boraneDodecylamineBenzene~2Single-domain crystallites

Table 2: Characterization of Gold Nanoparticles Capped with Oleylamine (a primary amine with a longer unsaturated chain)

PrecursorReducing/Capping AgentSolventParticle Size (nm)Morphology
AuClOleylamineChloroform~12.7Multiply twinned structures
HAuCl₄OleylamineToluene (B28343)~12Not specified

Experimental Protocols

The following protocols are adapted for the use of this compound based on established methods for similar long-chain amines. Researchers should consider these as a starting point and may need to optimize reaction conditions.

Protocol 1: Synthesis of this compound-Capped Gold Nanoparticles

This protocol is adapted from a method using didecylamine (B41449) for the synthesis of gold nanoparticles.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Toluene, anhydrous

  • Methanol (B129727)

  • Three-neck round-bottom flask

  • Condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bars

  • Centrifuge

Procedure:

  • Preparation of Gold Precursor Solution: In a 50 mL three-neck round-bottom flask, combine HAuCl₄·3H₂O (0.1 mmol) with this compound (3.0 mmol) in 5 mL of anhydrous toluene.

  • Preparation of Reaction Flask: In a larger three-neck round-bottom flask (250 mL) equipped with a condenser and a magnetic stir bar, heat a solution of this compound (6.0 mmol) in 150 mL of anhydrous toluene to a gentle boil.

  • Nanoparticle Formation: Rapidly inject the gold precursor solution into the boiling this compound solution under vigorous stirring.

  • Reaction Monitoring: The reaction mixture will change color from yellow to light pink and then to a deep red, indicating the formation of gold nanoparticles.

  • Reaction Completion: Continue boiling and stirring for 2 hours.

  • Cooling: After 2 hours, remove the heat and allow the solution to cool to room temperature.

  • Purification:

    • Add 40 mL of methanol for every 10 mL of the reaction mixture to precipitate the nanoparticles.

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles by re-dispersing them in toluene and re-precipitating with methanol. Repeat this step twice.

  • Storage: Re-disperse the purified this compound-capped gold nanoparticles in an appropriate solvent like toluene for storage.

Protocol 2: Synthesis of this compound-Capped Platinum Nanoparticles

This protocol is a general method for the chemical reduction of a platinum precursor in the presence of this compound.

Materials:

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • This compound

  • Sodium borohydride (B1222165) (NaBH₄)

  • Toluene, anhydrous

  • Ethanol (B145695)

  • Three-neck round-bottom flask

  • Condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation of Platinum Precursor Solution: In a three-neck round-bottom flask under an inert atmosphere, dissolve H₂PtCl₆·6H₂O (0.1 mmol) in 20 mL of anhydrous toluene.

  • Addition of Capping Agent: Add this compound (1.0 mmol, 10 equivalents) to the solution and stir until fully dissolved.

  • Heating: Heat the mixture to 60°C while stirring.

  • Preparation of Reducing Agent: In a separate vial, dissolve NaBH₄ (1.0 mmol) in 5 mL of anhydrous ethanol.

  • Reduction: Slowly inject the reducing agent solution into the heated platinum precursor solution under vigorous stirring. The solution color will change, indicating the formation of platinum nanoparticles.

  • Reaction Completion: Continue stirring at 60°C for 1 hour.

  • Cooling: After 1 hour, remove the heat source and allow the solution to cool to room temperature.

  • Purification:

    • Precipitate the nanoparticles by adding an excess of ethanol (e.g., 40 mL).

    • Centrifuge the mixture (e.g., 8000 rpm for 10 minutes) to pellet the nanoparticles.

    • Wash the nanoparticles by re-dispersing them in toluene and re-precipitating with ethanol. Repeat this step twice.

  • Storage: Re-disperse the purified this compound-capped platinum nanoparticles in a suitable solvent for further use.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Nanoparticle_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Precursor Metal Precursor (e.g., HAuCl₄) Mixing Mixing & Heating Precursor->Mixing Capping_Agent This compound Capping_Agent->Mixing Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Mixing Reduction Addition of Reducing Agent (if required) Mixing->Reduction Nucleation Nucleation Reduction->Nucleation Growth Growth Nucleation->Growth Precipitation Precipitation (e.g., with Methanol) Growth->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing Centrifugation->Washing Characterization Characterization (TEM, DLS, etc.) Washing->Characterization

Caption: General workflow for the synthesis of this compound-capped nanoparticles.

Caption: Schematic of this compound molecules capping a nanoparticle.

References

Application Notes and Protocols for the Detection and Quantification of Dihexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexylamine, a secondary aliphatic amine, is utilized in various industrial applications, including as a corrosion inhibitor, a surfactant, and an intermediate in organic synthesis.[1][2] Its detection and quantification are crucial for process monitoring, quality control, and environmental assessment. This document provides detailed analytical techniques and protocols for the accurate determination of this compound in various matrices. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.

Analytical Techniques Overview

The choice of analytical technique for this compound analysis depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for volatile and semi-volatile compounds. Due to the polar nature of amines, derivatization is often employed to improve chromatographic peak shape and thermal stability.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly sensitive and specific, making it suitable for trace-level analysis of this compound in complex matrices. It can often be performed with or without derivatization.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described. These values should be considered representative and must be experimentally determined during method validation.

Table 1: Typical Performance Characteristics for GC-MS Analysis of this compound (with Derivatization)

ParameterTypical Value
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Linearity Range (R²)≥ 0.995
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Table 2: Typical Performance Characteristics for LC-MS/MS Analysis of this compound

ParameterTypical Value
Limit of Detection (LOD)0.1 - 5 ng/mL
Limit of Quantification (LOQ)0.5 - 20 ng/mL
Linearity Range (R²)≥ 0.998
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 10%

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with Propyl Chloroformate Derivatization

This protocol describes the analysis of this compound in an organic solvent matrix.

1. Materials and Reagents

2. Sample Preparation and Derivatization

  • Prepare a stock solution of this compound and internal standard in a suitable solvent (e.g., methanol).

  • Prepare calibration standards and quality control samples by spiking the appropriate amounts of this compound and a fixed amount of internal standard into the blank matrix.

  • To 1 mL of sample, standard, or blank in a vial, add 1 mL of sodium borate buffer.

  • Add 1 mL of propyl chloroformate solution in acetonitrile.

  • Vortex the mixture for 2 minutes at room temperature to facilitate the derivatization reaction.

  • Add 2 mL of hexane and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

3. GC-MS Instrumental Parameters

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of derivatized this compound and the internal standard.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is suitable for the direct analysis of this compound in aqueous samples.

1. Materials and Reagents

  • This compound standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (e.g., this compound-d4)

2. Sample Preparation

  • Prepare a stock solution of this compound and internal standard in methanol.

  • Prepare calibration standards and quality control samples by spiking the appropriate amounts of this compound and a fixed amount of internal standard into the blank matrix (e.g., water).

  • For aqueous samples, a "dilute-and-shoot" approach can often be used.[4]

  • Centrifuge the sample at 10,000 rpm for 5 minutes to remove particulates.[4]

  • Dilute the supernatant with an equal volume of 50:50 acetonitrile/water containing the internal standard.[4]

  • Vortex for 30 seconds and transfer to an autosampler vial.

3. LC-MS/MS Instrumental Parameters

  • Instrument: High-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • Start at 5% B

    • Linear gradient to 95% B over 5 minutes

    • Hold at 95% B for 2 minutes

    • Return to 5% B and re-equilibrate for 3 minutes

  • Column Temperature: 40°C

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Monitor the precursor to product ion transitions for this compound and the internal standard. The specific m/z transitions would need to be optimized. For this compound (MW 185.35), the protonated molecule [M+H]⁺ would be m/z 186.2.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample/Standard (1 mL) Add_Buffer Add Borate Buffer Sample->Add_Buffer Add_Reagent Add Propyl Chloroformate Add_Buffer->Add_Reagent Vortex_Deriv Vortex to Derivatize Add_Reagent->Vortex_Deriv Add_Hexane Add Hexane for LLE Vortex_Deriv->Add_Hexane Vortex_Ext Vortex to Extract Add_Hexane->Vortex_Ext Centrifuge Centrifuge Vortex_Ext->Centrifuge Extract Collect Organic Layer Centrifuge->Extract Dry Dry with Na2SO4 Extract->Dry Final_Sample Transfer to Vial Dry->Final_Sample Injection Inject into GC-MS Final_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification LCMSMS_Workflow cluster_prep Sample Preparation ('Dilute-and-Shoot') cluster_analysis LC-MS/MS Analysis Sample Aqueous Sample/Standard Centrifuge Centrifuge to Remove Particulates Sample->Centrifuge Dilute Dilute Supernatant with ACN/Water + IS Centrifuge->Dilute Vortex Vortex Dilute->Vortex Final_Sample Transfer to Vial Vortex->Final_Sample Injection Inject into LC-MS/MS Final_Sample->Injection Separation Reversed-Phase Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

Application Notes and Protocols: The Role of Dihexylamine as a Surfactant and in Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihexylamine, a secondary amine with the chemical formula C12H27N, is a versatile organic compound with applications in various industrial and research settings.[1] It is a colorless to pale yellow liquid characterized by two hydrophobic hexyl chains attached to a nitrogen atom, which imparts amphiphilic properties.[1] While primarily recognized as a chemical intermediate in the synthesis of corrosion inhibitors and other compounds, its molecular structure suggests its potential as a cationic surfactant.[1][2] This document provides an overview of the surfactant properties of this compound, its applications in formulations, and detailed protocols for its characterization and use.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems and for designing formulations.

PropertyValueReferences
Molecular Formula C12H27N[1][3]
Molecular Weight 185.35 g/mol [4][5][6]
Appearance Colorless to light yellow clear liquid[1][7]
Density 0.795 g/mL at 25 °C[5][8]
Boiling Point 192-195 °C[5]
Melting Point 3 °C[8][9]
Flash Point 95 °C (203 °F) - closed cup[10]
Water Solubility 0.3 g/L; Limited solubility[2][3][11]
Refractive Index n20/D 1.432[10]
Vapor Pressure 0.05 hPa at 20 °C[8][10]
CAS Number 143-16-8

This compound as a Surfactant

Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. This compound's structure, consisting of a polar amine head group and non-polar alkyl tails, allows it to function as a surfactant. In aqueous solutions, these molecules can self-assemble into structures called micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[12][13]

Caption: Diagram illustrating the self-assembly of this compound monomers into a micelle.

Applications in Drug Development and Formulation

Long-chain alkylamines, structurally similar to this compound, are utilized as capping and stabilizing agents in the synthesis of metal nanoparticles.[15] This is a critical application in drug development, as these nanoparticles can be used for drug delivery. The hydrophobic alkyl chains form a protective shell, making the nanoparticles dispersible in non-polar solvents and lipid-based environments, which is advantageous for crossing biological membranes.[15]

This compound can also act as a cosurfactant in microemulsion systems.[16] Microemulsions are thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often with a cosurfactant, which have applications in drug delivery systems.[16]

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC)

This protocol outlines a general method for determining the CMC of a surfactant like this compound using surface tension measurements.

Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.

Materials:

  • This compound (≥98% purity)

  • Deionized water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

  • High-precision balance

  • Glassware (beakers, volumetric flasks, burette)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a Stock Solution: Accurately weigh a specific amount of this compound and dissolve it in a known volume of deionized water to create a concentrated stock solution.

  • Initial Measurement: Measure the surface tension of pure deionized water as a baseline.

  • Titration: Incrementally add small, precise volumes of the this compound stock solution to a known volume of deionized water in the tensiometer vessel.

  • Equilibration and Measurement: After each addition, stir the solution gently to ensure homogeneity and allow it to equilibrate. Measure the surface tension.

  • Data Collection: Record the surface tension at each concentration. The concentration is calculated based on the total volume and the amount of surfactant added.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point where the slope changes is the CMC.[13]

CMC_Workflow Figure 2: Workflow for CMC Determination A Prepare this compound Stock Solution C Incrementally Add Stock Solution to Water A->C B Measure Surface Tension of Deionized Water B->C D Stir, Equilibrate, and Measure Surface Tension C->D Repeat for each increment E Record Data (Concentration vs. Surface Tension) D->E F Plot Surface Tension vs. log(Concentration) E->F G Determine CMC at Inflection Point F->G

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).

Protocol 2: Synthesis of Nanoparticles Using this compound as a Capping Agent

This protocol is adapted from methodologies using similar long-chain amines for the synthesis of metal nanoparticles.[15]

Objective: To synthesize stable metal nanoparticles (e.g., gold or palladium) using this compound as a capping and stabilizing agent.

Materials:

Procedure for Palladium Nanoparticle Synthesis:

  • Setup: In a three-neck flask under an inert atmosphere, dissolve the palladium precursor (e.g., 0.1 mmol) in anhydrous toluene (20 mL).

  • Add Capping Agent: Add a stoichiometric excess of this compound (e.g., 1 mmol) to the solution and stir until dissolved.

  • Heating: Heat the mixture to 60°C while stirring.

  • Reduction: In a separate vial, dissolve the reducing agent (e.g., 0.5 mmol) in anhydrous toluene (5 mL). Slowly inject the reducing agent solution into the heated palladium precursor solution under vigorous stirring.

  • Reaction: A color change will indicate the formation of nanoparticles. Continue stirring at 60°C for 1 hour.[15]

  • Cooling and Precipitation: After 1 hour, remove the heat and allow the solution to cool to room temperature. Precipitate the nanoparticles by adding an excess of ethanol (e.g., 40 mL).

  • Isolation: Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes). Wash the nanoparticles with ethanol and re-disperse them in a non-polar solvent like toluene or hexane.

Nanoparticle_Synthesis_Workflow Figure 3: Nanoparticle Synthesis Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_isolation Isolation A Dissolve Metal Precursor and this compound in Solvent B Heat Mixture to Reaction Temperature A->B C Inject Reducing Agent B->C D Stir for Specified Time (e.g., 1 hour) C->D E Cool to Room Temperature D->E F Precipitate Nanoparticles with Anti-Solvent (Ethanol) E->F G Centrifuge to Collect Nanoparticles F->G

Caption: Workflow for the synthesis of metal nanoparticles using this compound.

Safety Considerations

This compound is a toxic and corrosive compound. It can cause skin and eye irritation and is harmful if swallowed or inhaled.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.[10]

Disclaimer: These protocols are intended for guidance and should be adapted and optimized based on specific experimental requirements and safety assessments.

References

Application Notes and Protocols for High-Temperature Reactions with Dihexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexylamine, a secondary aliphatic amine, is a versatile building block in organic synthesis. Its application in high-temperature reactions is crucial for the synthesis of a variety of compounds, including tertiary amines, N-aryl amines, and other functionalized molecules relevant to the pharmaceutical and materials science industries. High-temperature conditions (typically > 80 °C) are often necessary to overcome activation energy barriers, particularly in C-N bond-forming reactions involving sterically hindered substrates or less reactive coupling partners.

This document provides detailed application notes and protocols for conducting high-temperature reactions with this compound, focusing on safety, experimental setup, and specific methodologies for key transformations such as N-alkylation and cross-coupling reactions.

Safety Precautions

High-temperature reactions with this compound require strict adherence to safety protocols due to the chemical's properties and the nature of the reaction conditions.

  • Toxicity and Corrosivity: this compound is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Flammability: this compound is a combustible liquid with a flash point of approximately 94-104 °C.[1] Ensure that the experimental setup is free from ignition sources.

  • Thermal Decomposition: At elevated temperatures, this compound can decompose to produce hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Incompatible Materials: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1] Contact with these substances can lead to vigorous and exothermic reactions.

Experimental Setup

A typical experimental setup for high-temperature reactions with this compound is illustrated below. The specific components may vary depending on the reaction scale and conditions.

G Experimental Setup for High-Temperature Reactions cluster_reaction_vessel Reaction Vessel cluster_heating_monitoring Heating & Monitoring cluster_inert_atmosphere Inert Atmosphere Flask Round-Bottom Flask (with stir bar) Condenser Reflux Condenser Flask->Condenser Bubbler Oil Bubbler Condenser->Bubbler Septum Septum Heating_Mantle Heating Mantle Heating_Mantle->Flask Thermocouple Thermocouple Thermocouple->Flask Stir_Plate Magnetic Stir Plate Stir_Plate->Flask Inert_Gas Inert Gas Source (N2 or Ar) Inert_Gas->Flask via needle through septum

A typical laboratory setup for high-temperature reactions under an inert atmosphere.

Data Presentation: Typical High-Temperature Reaction Conditions

The following tables summarize typical conditions for various high-temperature reactions involving this compound or analogous secondary amines.

Table 1: N-Alkylation of Secondary Amines

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Aniline1-BromohexaneNoneKOHWater1304045 (N,N-dihexylaniline)
Di-n-butylamineBenzyl alcoholRuPhosNaOtBuToluene (B28343)1101295
Morpholine1-OctanolMn(CO)5Brt-BuOKToluene1202485
Piperidine1-HexanolAu/TiO2NoneNone1500.592

Table 2: C-N Cross-Coupling Reactions (Buchwald-Hartwig & Ullmann Type)

This compoundAryl HalideCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Di-n-butylamineBromobenzenePd(OAc)2RuPhosNaOtBuToluene1101299
Morpholine4-ChlorotoluenePd2(dba)3XPhosK3PO4Dioxane1001892
Aniline2-Chlorobenzoic acidCuIPhenanthrolineKOHDMF>15012-2475-85
Di-n-butylamine1-IodonaphthaleneCuIL-prolineK2CO3DMSO902488

Experimental Protocols

Protocol 1: High-Temperature N-Arylation of this compound via Buchwald-Hartwig Amination (General Procedure)

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-chlorotoluene)

  • Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)

  • Phosphine (B1218219) ligand (e.g., RuPhos, XPhos)

  • Base (e.g., NaOtBu, K3PO4)

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), the palladium catalyst (0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol) to a Schlenk flask or sealed tube equipped with a magnetic stir bar.

  • Addition of Reagents: Add the base (1.2-2.0 mmol), this compound (1.2 mmol), and anhydrous solvent (5-10 mL).

  • Reaction Execution: Seal the flask or tube and place it in a preheated heating block or oil bath set to the desired temperature (typically 80-120 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

G Buchwald-Hartwig Amination Workflow Start Start Setup Setup Reaction: - Aryl Halide - Pd Catalyst - Ligand - Base - Solvent Start->Setup Add_Amine Add this compound Setup->Add_Amine Heat_Stir Heat to 80-120 °C and Stir Add_Amine->Heat_Stir Monitor Monitor Reaction (TLC/GC-MS) Heat_Stir->Monitor Workup Cool, Dilute, and Wash Monitor->Workup Reaction Complete Purify Purify by Chromatography Workup->Purify Product N,N-Dihexylarylamine Purify->Product G Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA PdII_complex L-Pd(II)(Ar)(X) OA->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine_Complex L-Pd(II)(Ar)(NR2) Ligand_Exchange->Amine_Complex RE Reductive Elimination Amine_Complex->RE RE->Pd0 Regenerates Catalyst Product Ar-NR2 RE->Product ArX Ar-X ArX->OA Amine R2NH (this compound) Amine->Ligand_Exchange Base Base Base->Ligand_Exchange

References

Dihexylamine: Application Notes and Protocols for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexylamine, a secondary amine with the formula (C₆H₁₃)₂NH, serves as a versatile, though not widely documented, chemical intermediate in organic synthesis. Its properties as a base and a nucleophile make it a candidate for various transformations crucial in the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). These application notes provide an overview of the potential uses of this compound in pharmaceutical manufacturing, complete with illustrative experimental protocols and data. While specific examples of its use in the synthesis of commercial drugs are not prevalent in publicly accessible literature, the following sections detail its plausible applications based on established chemical principles.

Physicochemical Properties and Synthetic Utility

Understanding the physical and chemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
Molecular Formula C₁₂H₂₇N[1]
Molecular Weight 185.35 g/mol [1]
Boiling Point 236 °C[2]
Density 0.79 g/cm³ at 20 °C[2]
Flash Point 103 °C[2]
pKa of Conjugate Acid ~11General approximation for secondary amines
Solubility Soluble in organic solvents, slightly soluble in water.[3]

The basicity and nucleophilicity of the secondary amine, combined with the steric bulk of the two hexyl chains, influence its reactivity. The hexyl groups can also enhance the solubility of reaction intermediates in organic solvents.

Potential Applications in Pharmaceutical Synthesis

This compound can be employed in several key synthetic transformations relevant to pharmaceutical development:

  • As a Nucleophile in N-Alkylation Reactions: this compound can be alkylated to form tertiary amines, which are common structural motifs in many drug molecules.

  • As a Base in Elimination and Condensation Reactions: Its basicity allows it to be used as a non-nucleophilic base in certain contexts to promote reactions such as dehydrohalogenations or aldol-type condensations.

  • Formation of Enamines: this compound can react with ketones and aldehydes to form enamines, which are versatile intermediates for carbon-carbon bond formation.

  • As a Precursor for Amide Synthesis: It can be acylated to form N,N-dihexylamides, which may be present in certain drug candidates or serve as key intermediates.

Application Note 1: Synthesis of a Tertiary Amine Intermediate via N-Alkylation

Objective: To synthesize a tertiary amine, a common scaffold in pharmaceutical compounds, using this compound as the nucleophile.

Reaction Scheme:

Workflow for N-Alkylation of this compound.

Application Note 2: this compound as a Base in the Synthesis of a Chalcone (B49325) Precursor

Objective: To utilize this compound as a base to catalyze a Claisen-Schmidt condensation for the synthesis of a chalcone, a precursor to flavonoids and other bioactive molecules.

Reaction Scheme:

Where Ar and Ar' are aryl groups.

Experimental Protocol:

  • Reactant Preparation: In a 50 mL flask, dissolve the aryl aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) and the acetophenone (B1666503) derivative (e.g., acetophenone, 1.20 g, 10 mmol) in ethanol (B145695) (20 mL).

  • Catalyst Addition: Add this compound (0.37 g, 2 mmol, 0.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The product often precipitates out of the solution over time. Monitor the reaction by TLC.

  • Isolation: After 12-24 hours, if a precipitate has formed, collect the solid by filtration and wash with cold ethanol.

  • Purification: If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Analyze the purified chalcone derivative by melting point, NMR, and IR spectroscopy.

Illustrative Data (Hypothetical):

ParameterValue
Reactants Benzaldehyde, Acetophenone
Catalyst This compound
Product Chalcone (1,3-diphenyl-2-propen-1-one)
Yield 75%
Purity (by HPLC) >97%
Appearance Pale yellow solid

Logical Relationship Diagram:

G cluster_reactants Reactants Aldehyde Aryl Aldehyde Catalyst This compound (Base Catalyst) Aldehyde->Catalyst Ketone Acetophenone Derivative Ketone->Catalyst Intermediate Enolate Formation Catalyst->Intermediate Product Chalcone Product Intermediate->Product

Role of this compound in Chalcone Synthesis.

Safety Considerations

This compound is a corrosive and toxic substance. [1]It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

While not a commonly cited intermediate in large-scale pharmaceutical manufacturing, this compound's chemical properties make it a potentially useful tool for researchers and scientists in drug discovery and development. Its application as a nucleophile and a base in the synthesis of key pharmaceutical building blocks, such as tertiary amines and chalcones, demonstrates its utility. The protocols provided herein offer a starting point for the exploration of this compound in the synthesis of novel bioactive molecules. Further research may uncover more specific and optimized applications for this versatile secondary amine.

References

Application Notes and Protocols for the Safe Disposal of Dihexylamine Waste

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dihexylamine is a corrosive, toxic, and combustible aliphatic amine commonly used in organic synthesis.[1][2] Improper disposal of this compound waste poses significant risks to personnel and the environment.[3] These application notes provide a detailed standard operating procedure (SOP) for the safe handling, neutralization, and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. The protocol emphasizes safety, regulatory compliance, and clear, step-by-step instructions for waste management in a laboratory setting.

Introduction

This compound ([CH₃(CH₂)₅]₂NH) is a colorless liquid with a characteristic amine-like odor.[4][5] It is classified as a hazardous substance due to its severe corrosive effects on skin and eyes, potential for being fatal if inhaled or absorbed through the skin, and toxicity to aquatic life.[3][6] The safe management of this compound waste is therefore of paramount importance. This document outlines a comprehensive protocol for the neutralization of this compound waste using a weak acid, transforming it into a less hazardous salt, and subsequent disposal in accordance with typical hazardous waste regulations.

Health and Safety Information

2.1 Hazards Associated with this compound

  • Corrosivity: Causes severe skin burns and serious eye damage.[3][6]

  • Toxicity: May be fatal if swallowed, inhaled, or in contact with skin.[3][6] Inhalation can cause chemical burns to the respiratory tract.[4]

  • Flammability: Combustible liquid with a high flash point.[4][7]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[3]

2.2 Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound waste. This includes, but is not limited to:

  • Eye and Face Protection: Chemical safety goggles and a face shield (minimum 8-inch).[3][8]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and a chemical-resistant apron. For extensive handling, disposable Tyvek-type sleeves or a fully encapsulated suit may be necessary.[6][9]

  • Respiratory Protection: All handling of this compound and its waste must be conducted in a certified chemical fume hood.[9] If airborne concentrations are high or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][6]

  • Footwear: Closed-toe, chemical-resistant shoes.[10][11]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₇N[4]
Molecular Weight 185.35 g/mol [3][4]
Appearance Colorless liquid[4][8]
Boiling Point 236 - 245 °C (457 - 473 °F) at 760 mmHg[6]
Flash Point 94 - 104 °C (201 - 219 °F)[4][7][8]
Density 0.795 g/mL at 25 °C[12]
Vapor Density 6.38 - 6.4 (vs air)[4][7][12]
Solubility in Water Low to insoluble (< 1 mg/mL)[6][7]
Autoignition Temperature 250 °C (482 °F)[8]
NFPA 704 Rating Health: 3, Flammability: 1, Instability: 0[4][7]

Experimental Protocol: Neutralization and Disposal

This protocol details the neutralization of this compound waste using a 1M solution of citric acid. Citric acid is a weak, triprotic acid, which allows for a controlled, less exothermic reaction compared to strong acids.

4.1 Materials and Reagents

  • This compound waste

  • Citric acid (solid) or 1M Citric Acid solution

  • Deionized water

  • Calibrated pH meter or pH strips

  • Large glass beaker (at least twice the volume of the waste)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Appropriate hazardous waste container, properly labeled

  • Full set of required PPE (see section 2.2)

4.2 Stoichiometry and Reaction

This compound is a basic secondary amine. Citric acid (H₃C₆H₅O₇) is a triprotic acid, meaning it can donate three protons. The neutralization reaction proceeds as follows:

3 [CH₃(CH₂)₅]₂NH + H₃C₆H₅O₇ → ([CH₃(CH₂)₅]₂NH₂⁺)₃(C₆H₅O₇³⁻)

Based on this stoichiometry, 3 moles of this compound react with 1 mole of citric acid.

4.3 Step-by-Step Neutralization Procedure

  • Preparation: Don all required PPE. Conduct the entire procedure within a certified chemical fume hood. Place an ice bath on a magnetic stir plate.

  • Containment: Carefully place the beaker containing the this compound waste into the ice bath. Add a magnetic stir bar and begin gentle stirring. The ice bath is crucial for managing the heat generated during the exothermic neutralization reaction.[7]

  • Acid Preparation: If using solid citric acid, prepare a 1M solution by dissolving 192.12 g of anhydrous citric acid in enough deionized water to make 1 liter of solution.

  • Slow Addition of Acid: Slowly and carefully add the 1M citric acid solution to the stirring this compound waste. A dropping funnel or a pipette can be used to control the addition rate.

  • Temperature Monitoring: Continuously monitor the temperature of the reaction mixture. If the temperature increases by more than 10-15°C, immediately halt the addition of the acid until the solution has cooled.

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH paper. The initial waste will be strongly basic.

  • Endpoint Determination: Continue the slow addition of citric acid until the pH of the solution reaches a neutral range, typically between 6.0 and 8.0 .[13]

  • Final Steps: Once the target pH is achieved and stable, stop the addition of acid. Remove the ice bath and allow the solution to return to ambient temperature while stirring.

4.4 Disposal of Neutralized Waste

  • Verification: Double-check the final pH of the solution to ensure it is within the neutral range.

  • Labeling and Storage: Transfer the neutralized solution (containing dihexylammonium citrate) to a properly labeled hazardous waste container. The label should clearly state "Neutralized this compound Waste" and list the contents.

  • Final Disposal: Dispose of the container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][14] Do not pour the neutralized solution down the drain unless explicitly permitted by local regulations and your EHS office.[9]

Spill Management

In the event of a this compound spill:

  • Evacuate: Immediately evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[4]

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[3]

  • Decontaminate: Wash the spill area with a suitable solvent (such as alcohol) followed by a thorough wash with soap and water.[6]

  • Report: Report the spill to your laboratory supervisor and EHS office immediately.

Visual Workflow and Pathway Diagrams

6.1 Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound waste.

G start This compound Waste Generated assess Assess Hazards (Corrosive, Toxic, Flammable) start->assess ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood neutralize Neutralization Protocol fume_hood->neutralize prep_ice Prepare Ice Bath & Stirrer neutralize->prep_ice Step 1 add_acid Slowly Add 1M Citric Acid prep_ice->add_acid Step 2 monitor Monitor Temperature & pH add_acid->monitor Step 3 endpoint Is pH between 6.0 and 8.0? monitor->endpoint Step 4 continue_add Continue Adding Acid endpoint->continue_add No disposal Final Disposal endpoint->disposal Yes continue_add->add_acid label_waste Label Waste Container 'Neutralized this compound Waste' disposal->label_waste contact_ehs Contact EHS for Pickup label_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Application Notes and Protocols: Dihexylamine in the Preparation of Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexylamine, a secondary amine with the formula (C₆H₁₃)₂NH, serves as a versatile intermediate and building block in the synthesis of a variety of specialty chemicals. Its long alkyl chains and reactive secondary amine group make it a valuable component in the preparation of corrosion inhibitors, surfactants, and derivatives of dicarboxylic acids. These resulting specialty chemicals find applications across diverse industries, including pharmaceuticals, materials science, and agriculture.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N,N-dihexylsuccinamic acid and its application as a corrosion inhibitor.

Application 1: Synthesis of N,N-Dihexylsuccinamic Acid

This compound readily reacts with succinic anhydride (B1165640) to form N,N-dihexylsuccinamic acid. This reaction is a straightforward and efficient method for introducing a dicarboxylic acid monoamide functionality. N,N-disubstituted succinamic acids and their derivatives have potential applications as pharmaceuticals, agrochemicals, and specialty polymers. The reaction proceeds through the nucleophilic attack of the secondary amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.

Experimental Protocol: Synthesis of N,N-Dihexylsuccinamic Acid

Materials:

  • This compound (≥98%)

  • Succinic anhydride (≥99%)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Chloroform)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Reaction vessel (round-bottom flask)

  • Reflux condenser (if heating is required)

  • Apparatus for solvent removal (rotary evaporator)

  • Apparatus for filtration (Büchner funnel and flask)

  • Drying oven or vacuum desiccator

Procedure:

  • In a clean, dry round-bottom flask, dissolve succinic anhydride (1.0 equivalent) in a minimal amount of anhydrous solvent.

  • With continuous stirring, slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the succinic anhydride solution at room temperature. The reaction is often exothermic.[1][2]

  • After the initial exothermic reaction subsides, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • If the reaction is slow at room temperature, the mixture can be gently heated to reflux for 1-2 hours to ensure complete conversion.[1]

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product, N,N-dihexylsuccinamic acid, is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a crystalline solid.

  • The purified product is collected by filtration, washed with a small amount of cold solvent, and dried in a vacuum desiccator or a drying oven at a temperature below its melting point.

Expected Yield:

Yields for this type of reaction are typically high, often exceeding 90%, depending on the purity of the reactants and the reaction conditions.

Logical Workflow for the Synthesis of N,N-Dihexylsuccinamic Acid

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification succinic_anhydride Succinic Anhydride in Anhydrous Solvent mixing Mixing and Stirring (Room Temperature or Reflux) succinic_anhydride->mixing This compound This compound in Anhydrous Solvent This compound->mixing solvent_removal Solvent Removal (Rotary Evaporation) mixing->solvent_removal recrystallization Recrystallization solvent_removal->recrystallization filtration Filtration and Washing recrystallization->filtration drying Drying filtration->drying product Purified N,N-Dihexylsuccinamic Acid drying->product

Caption: Workflow for the synthesis of N,N-dihexylsuccinamic acid.

Application 2: this compound as a Corrosion Inhibitor

Long-chain aliphatic amines, such as this compound, are effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments.[3] The mechanism of inhibition involves the adsorption of the amine molecules onto the metal surface. The nitrogen atom, with its lone pair of electrons, acts as the adsorption center, while the long hexyl chains form a hydrophobic barrier that shields the metal from the corrosive medium. This protective film impedes both the anodic and cathodic reactions of the corrosion process.

Experimental Protocols for Evaluating Corrosion Inhibition Efficacy

The effectiveness of this compound as a corrosion inhibitor can be quantified using various electrochemical techniques.

1. Potentiodynamic Polarization:

This technique provides information on the corrosion current density (i_corr), corrosion potential (E_corr), and the Tafel slopes, which helps in understanding the kinetics of the anodic and cathodic reactions.

Protocol:

  • Electrode Preparation: A working electrode of the metal to be tested (e.g., mild steel) is polished with successively finer grades of emery paper, degreased with a solvent like acetone, rinsed with distilled water, and dried.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, with the prepared metal sample as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Test Solution: The corrosive medium (e.g., 1 M HCl) is prepared. A blank solution (without inhibitor) and several test solutions containing varying concentrations of this compound are used.

  • Measurement: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize (typically for 30-60 minutes). The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100

2. Electrochemical Impedance Spectroscopy (EIS):

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, allowing for the characterization of the protective film formed by the inhibitor.

Protocol:

  • Cell and Electrode Setup: The same setup as for potentiodynamic polarization is used.

  • Measurement: The working electrode is immersed in the test solution and allowed to reach a stable OCP. A small amplitude AC signal (e.g., 10 mV) is then applied over a range of frequencies (e.g., from 100 kHz to 0.01 Hz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (R_ct) is a key parameter obtained from these plots. An increase in R_ct in the presence of the inhibitor indicates effective corrosion inhibition. The inhibition efficiency (IE%) is calculated as:

    IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100

Quantitative Data for Amine-Based Corrosion Inhibitors

The following table summarizes representative data for the corrosion inhibition efficiency of amines on steel in acidic media, which can be considered analogous to the expected performance of this compound.

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Test MethodInhibition Efficiency (%)
DicyclohexylamineCarbon SteelCO₂-saturated aqueous solutionNot specified20Potentiodynamic Polarization39.61
HexylamineMild Steel1.0 M HCl800 ppm25Weight Loss65.66
Dicyclohexylamine + OleylamineMild Steel3 wt.% NaCl solution (CO₂ saturated)50 ppm20EIS98

Note: This table provides data for structurally similar amines to illustrate the potential efficacy of this compound. Actual performance would need to be determined experimentally.

Experimental Workflow for Corrosion Inhibition Studies

G cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis electrode_prep Working Electrode Preparation cell_setup Three-Electrode Cell Setup electrode_prep->cell_setup solution_prep Preparation of Corrosive Media (with and without this compound) solution_prep->cell_setup ocp OCP Stabilization cell_setup->ocp polarization Potentiodynamic Polarization ocp->polarization eis Electrochemical Impedance Spectroscopy ocp->eis tafel Tafel Plot Analysis (for Polarization) polarization->tafel nyquist Nyquist/Bode Plot Analysis (for EIS) eis->nyquist ie_calc Inhibition Efficiency Calculation tafel->ie_calc nyquist->ie_calc results Corrosion Inhibition Efficacy Data ie_calc->results

Caption: Workflow for evaluating the corrosion inhibition efficacy of this compound.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of specialty chemicals. The protocols and data presented here provide a foundation for researchers and professionals to explore its applications in developing novel succinamic acid derivatives and effective corrosion inhibitors. Further research into the synthesis of surfactants and other specialty chemicals from this compound is warranted to fully exploit its synthetic potential.

References

Application Notes and Protocols for the Synthesis of Succinic Acid Derivatives Using Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic acid is a key platform chemical with wide applications in the pharmaceutical, food, and polymer industries.[1][2][3][4][5][6] While various methods exist for its synthesis, including chemical and biotechnological routes[1][2][3][4][5][6], the direct preparation of succinic acid using di-n-hexylamine is not well-documented in publicly available literature. Di-n-hexylamine is noted to be involved in organic synthesis, including the preparation of succinic acid, but specific protocols for a direct synthesis are not provided.[7]

This document provides detailed protocols for a closely related and well-established reaction: the synthesis of N-substituted succinimides from succinic anhydride (B1165640) and an amine. This process is illustrative of the reactivity of amines with four-carbon dicarboxylic acid derivatives. Additionally, a hypothetical reaction pathway for the interaction of di-n-hexylamine with succinic acid is presented.

Hypothetical Reaction of Succinic Acid with Di-n-hexylamine

Based on the fundamental chemical properties of carboxylic acids and secondary amines, the most probable reaction between succinic acid and di-n-hexylamine is an acid-base neutralization to form a dicarboxylate salt, bis(di-n-hexylammonium) succinate. Di-n-hexylamine would act as a base, deprotonating the carboxylic acid groups of succinic acid.

hypothetical_reaction succinic_acid Succinic Acid (HOOC-CH₂-CH₂-COOH) product Bis(di-n-hexylammonium) Succinate ([(CH₃(CH₂)₅)₂NH₂]⁺)₂[⁻OOC-CH₂-CH₂-COO⁻] succinic_acid->product Neutralization dihexylamine Di-n-hexylamine (2 x (CH₃(CH₂)₅)₂NH) This compound->product

Caption: Hypothetical acid-base reaction between succinic acid and di-n-hexylamine.

Application: Synthesis of N-Substituted Succinimides

A common and well-documented reaction involving an amine and a succinic acid derivative is the synthesis of N-substituted succinimides from succinic anhydride.[8][9] This two-step process involves the initial formation of a succinamic acid intermediate, followed by cyclodehydration to yield the succinimide (B58015).

Experimental Workflow for N-Substituted Succinimide Synthesis

experimental_workflow cluster_step1 Step 1: Amine Acylation cluster_step2 Step 2: Cyclodehydration start Dissolve Succinic Anhydride in Refluxing Chloroform (B151607) add_amine Add Amine (e.g., Primary Amine) start->add_amine reflux_1 Reflux for 6 hours add_amine->reflux_1 precipitate Filter Precipitate (Succinamic Acid Intermediate) reflux_1->precipitate wash Wash with Chloroform precipitate->wash suspend Suspend Intermediate in Chloroform wash->suspend Transfer to Step 2 add_ppe Add Polyphosphate Ester (PPE) suspend->add_ppe reflux_2 Reflux for 6 hours add_ppe->reflux_2 monitor Monitor Reaction by TLC reflux_2->monitor workup Reaction Work-up and Purification monitor->workup product N-Substituted Succinimide workup->product

Caption: Two-step experimental workflow for the synthesis of N-substituted succinimides.

Experimental Protocols

The following protocols are based on the synthesis of N-substituted succinimides and can be adapted for various primary amines.[8][9]

Materials and Equipment
Material/EquipmentSpecifications
Succinic AnhydrideReagent grade, purified by Soxhlet extraction
Primary AmineReagent grade
Chloroform (TCM)Anhydrous, reagent grade
Polyphosphate Ester (PPE)Synthesized as per literature methods
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Filtration apparatusBuchner funnel, filter paper, vacuum flask
Thin-Layer Chromatography (TLC)Silica gel plates
Protocol 1: Two-Step Synthesis of N-Substituted Succinimide

This protocol involves the isolation of the intermediate amido acid.

Step 1: Formation of Succinamic Acid Intermediate

  • To a solution of succinic anhydride (10 mmol) in 50 mL of refluxing chloroform, add the desired primary amine (10 mmol).

  • Maintain the reflux for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate (the succinamic acid intermediate).

  • Wash the precipitate with 30 mL of fresh chloroform.

Step 2: Cyclodehydration to Succinimide

  • Suspend the filtered precipitate from Step 1 in 50 mL of fresh chloroform in a 100 mL flask.

  • Add polyphosphate ester (PPE) to the suspension. The amount of PPE may vary depending on the substrate (typically 1.5–5.0 g).

  • Reflux the reaction mixture for 6 hours.

  • Monitor the progress of the reaction by TLC. The eluent can be chloroform or a mixture of chloroform and isopropanol (B130326) (e.g., 90:10 v/v).

  • Upon completion, the reaction mixture can be worked up by standard procedures, such as washing with an aqueous solution, drying the organic layer, and removing the solvent under reduced pressure to yield the crude N-substituted succinimide, which can be further purified by recrystallization.

Protocol 2: One-Pot Synthesis of N-Substituted Succinimide

This protocol is a more streamlined approach where the intermediate is not isolated.

  • Add the primary amine (10 mmol) to a refluxing solution of succinic anhydride (10 mmol) in 50 mL of chloroform.

  • Reflux the resulting mixture for 6 hours.

  • To the same reaction mixture, add polyphosphate ester (PPE). The amount of PPE will vary based on the specific amine used (typically 1–5 g).

  • Continue to reflux the reaction for an additional 6 hours at the same temperature.

  • Monitor the reaction to completion by TLC.

  • Proceed with a suitable work-up and purification procedure as described in Protocol 1.

Data Presentation

The following table summarizes the reaction parameters for the synthesis of N-substituted succinimides.

ParameterValue/ConditionReference
Reactant Ratio1:1 molar ratio (Succinic Anhydride : Amine)[8][9]
SolventChloroform (TCM)[8][9]
Reaction TemperatureRefluxing chloroform[8][9]
Reaction Time6 hours (Step 1) + 6 hours (Step 2)[8][9]
Dehydrating AgentPolyphosphate Ester (PPE)[8][9]
Monitoring TechniqueThin-Layer Chromatography (TLC)[8][9]

Concluding Remarks

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dihexylamine-Catalyzed Processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihexylamine-catalyzed processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound-catalyzed reactions?

A1: Low yields in reactions catalyzed by this compound can often be attributed to several factors. These include catalyst deactivation, suboptimal reaction conditions such as temperature and concentration, and the presence of impurities.[1][2][3] Catalyst deactivation can occur if the catalyst is inhibited by the reaction products or reacts with other components in the mixture to form an inactive species.[1] Additionally, incorrect temperature settings can either slow down the reaction rate or lead to catalyst decomposition.[1]

Q2: How does the choice of solvent impact the reaction outcome?

A2: The solvent plays a critical role in this compound-catalyzed reactions and can significantly affect both the yield and selectivity. The polarity of the solvent can influence the stability of intermediates and transition states.[4] For instance, in some amine-catalyzed reactions, switching between polar and nonpolar solvents can even invert the stereoselectivity.[1] It is crucial to screen a range of solvents to find the optimal medium for your specific transformation.

Q3: What is the optimal temperature range for this compound-catalyzed reactions?

A3: The optimal temperature is highly dependent on the specific reaction. While higher temperatures generally increase the reaction rate, they can also lead to catalyst degradation and the formation of side products.[1][5] For many reactions where high selectivity is desired, lower temperatures are often preferred.[1] It is recommended to perform a temperature screen to find the ideal balance between reaction rate, yield, and selectivity for your specific process.

Q4: Can this compound be recovered and reused?

A4: In principle, as a catalyst, this compound is not consumed in the reaction and can be recovered. However, practical recovery depends on its physical properties, such as its boiling point (236-242 °C), and the purification method. Distillation or chromatographic methods can be employed for recovery, but catalyst deactivation or loss during workup may reduce its efficacy in subsequent runs.

Troubleshooting Guides

Issue 1: Low Reaction Yield

A low yield is a common issue in organic synthesis. The following guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow

LowYieldTroubleshooting cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions Start Low Yield Observed AnalyzeCrude Analyze Crude Mixture (TLC, NMR, LC-MS) Start->AnalyzeCrude IdentifyComponents Identify Components: - Unreacted Starting Material - Desired Product - Byproducts/Impurities AnalyzeCrude->IdentifyComponents Troubleshoot Troubleshoot Based on Identified Components IdentifyComponents->Troubleshoot Optimize Optimize Reaction Conditions Troubleshoot->Optimize UnreactedSM High Starting Material? Troubleshoot->UnreactedSM Byproducts Byproducts Present? UnreactedSM->Byproducts No IncreaseTimeTemp Increase Reaction Time/ Temperature/Catalyst Load UnreactedSM->IncreaseTimeTemp Yes CheckPurity Check Reagent Purity & Catalyst Activity UnreactedSM->CheckPurity Yes Degradation Product Degradation? Byproducts->Degradation No ModifyConditions Modify Reaction Conditions (Solvent, Temp, Concentration) Byproducts->ModifyConditions Yes Degradation->Optimize No MilderWorkup Use Milder Workup/ Reduce Reaction Time Degradation->MilderWorkup Yes IncreaseTimeTemp->Optimize CheckPurity->Optimize ModifyConditions->Optimize MilderWorkup->Optimize

Caption: A systematic workflow for troubleshooting low reaction yields.

Troubleshooting Table

Observation Potential Cause Suggested Action
High amount of unreacted starting material Incomplete reactionIncrease reaction time, temperature, or catalyst loading.[3][6]
Low catalyst activityUse fresh or purified this compound. Ensure proper storage to avoid degradation.
Presence of inhibitors in reagents or solventPurify starting materials and ensure the use of dry, high-purity solvents.[2]
Formation of significant byproducts Suboptimal reaction conditionsScreen different solvents and temperatures. Adjust the concentration of reactants.
Side reactions (e.g., self-condensation)Modify the order of addition of reagents.[3]
Product degradation (observed on TLC or during workup) Product instability under reaction or workup conditionsLower the reaction temperature, reduce reaction time, or use a milder workup procedure.[3][6]
Air or moisture sensitivityConduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
Issue 2: Catalyst Deactivation

This compound, like other amine catalysts, can be prone to deactivation.

Catalyst Deactivation Mechanisms and Solutions

Deactivation Mechanism Description Mitigation Strategy
Product Inhibition The amine product can be basic and nucleophilic, leading to competitive binding with the catalyst or inhibition of its activity.[1]Optimize catalyst loading and reactant concentrations. Consider in-situ product removal if feasible.
Reaction with Substrates/Reagents This compound may react with acidic substrates or other electrophilic components in the reaction mixture to form inactive salts or adducts.Ensure compatibility of all reaction components. Consider the use of a non-nucleophilic base if proton scavenging is the primary role of the amine.
Thermal Decomposition At elevated temperatures, this compound can undergo decomposition.Determine the optimal temperature range for the reaction and avoid excessive heating.[1]
Oxidation Prolonged exposure to air can lead to oxidation of the amine.Perform reactions under an inert atmosphere, especially if running for extended periods or at high temperatures.

Experimental Protocols

While specific protocols are highly substrate-dependent, the following provides a general methodology for a this compound-catalyzed Knoevenagel condensation.

General Protocol: this compound-Catalyzed Knoevenagel Condensation

This protocol describes the condensation of an aldehyde with an active methylene (B1212753) compound.

Materials:

  • Aldehyde (1.0 eq)

  • Active methylene compound (e.g., malononitrile (B47326) or ethyl cyanoacetate) (1.0 - 1.2 eq)

  • This compound (0.1 - 0.2 eq)

  • Solvent (e.g., Toluene, Ethanol, or solvent-free)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde and the active methylene compound.

  • Add the solvent (if applicable).

  • Add this compound to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to reflux).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration and washed with a cold solvent.

  • If the product is soluble, perform an appropriate workup. This may involve washing with a dilute acid (e.g., 1M HCl) to remove the this compound, followed by washing with brine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow Diagram

KnoevenagelWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aldehyde, Active Methylene Compound, and Solvent in Flask AddCatalyst Add this compound Reagents->AddCatalyst Stir Stir at Desired Temperature AddCatalyst->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup (Acid Wash, Brine Wash) Monitor->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Concentrate Concentrate under Reduced Pressure Drying->Concentrate Purify Purify by Recrystallization or Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: A generalized experimental workflow for a this compound-catalyzed Knoevenagel condensation.

Data Presentation

The following tables summarize the impact of various parameters on reaction yield, based on general principles of amine catalysis. These should be used as a guide for optimization.

Table 1: Effect of Catalyst Loading on Reaction Yield

Catalyst Loading (mol%)Relative Reaction RatePotential YieldComments
1-5Low to ModerateLow to ModerateMay require longer reaction times or higher temperatures.
10-20Moderate to HighHighOften a good starting point for optimization.
>20HighMay DecreaseIncreased potential for side reactions and purification challenges.

Table 2: Influence of Temperature on Reaction Outcome

TemperatureReaction RateSelectivityPotential for Side Reactions
Low (e.g., 0-25 °C)SlowOften HigherLow
Moderate (e.g., 25-80 °C)ModerateVariableModerate
High (e.g., >80 °C)FastOften LowerHigh (including catalyst decomposition)

Table 3: Effect of Solvent Polarity on Knoevenagel Condensation

Solvent TypePolarityTypical SolventsGeneral Effect on Yield
NonpolarLowToluene, HexaneCan be effective, especially for removing water azeotropically.
Polar AproticMediumTHF, DichloromethaneOften good choices, balancing solubility and reactivity.
Polar ProticHighEthanol, MethanolCan facilitate proton transfer but may also solvate the catalyst, potentially reducing its activity.

References

Common problems and side reactions in Dihexylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihexylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory-scale methods for synthesizing this compound are:

  • Reductive Amination: The reaction of hexanal (B45976) with hexylamine (B90201), followed by reduction of the resulting imine. This is often the preferred method due to its high selectivity for the secondary amine.

  • Direct Synthesis from Alcohol and Ammonia (B1221849): The reaction of 1-hexanol (B41254) with ammonia in the presence of a catalyst. This method is atom-economical but can present challenges in selectivity.

  • Alkylation of Hexylamine: The reaction of hexylamine with a hexyl halide, such as 1-bromohexane. This method is straightforward but often suffers from a lack of selectivity, leading to multiple alkylation products.

Q2: What are the typical purities and yields I can expect for this compound synthesis?

A2: The expected purity and yield are highly dependent on the chosen synthesis method and the optimization of reaction conditions. Reductive amination generally offers the highest selectivity and, therefore, can lead to higher purity and yields of the desired this compound.

Synthesis MethodCatalyst/ReagentTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)Primary Side Products
1-Hexanol + AmmoniaRuthenium Pincer Complex/KOtBu135489086Hexyl hexanoate (B1226103)
n-Hexanol + AmmoniaRu-doped Ni/γ-Al2O3200-9935 (this compound)n-Hexylamine (61%), Trihexylamine (B47920) (3.5%)[1]

Q3: What are the key safety considerations when working with this compound and its synthesis?

A3: this compound is a corrosive and toxic substance.[2] It can cause severe skin burns and eye damage.[2] Inhalation or ingestion can be fatal.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The synthesis reactions may involve flammable solvents, high pressures, and reactive reagents, so a thorough risk assessment should be conducted before starting any experiment.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes & Solutions

  • Incomplete Reaction:

    • Reductive Amination: Monitor the reaction progress by TLC or GC-MS to ensure the complete formation of the imine before adding the reducing agent. If the imine formation is slow, consider adding a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction.

    • All Methods: Ensure the reaction is running for a sufficient amount of time. Check the literature for typical reaction times for your specific conditions.

  • Side Reactions:

    • Reductive Amination: The primary side reaction is the reduction of the starting aldehyde (hexanal) to 1-hexanol. To avoid this, use a selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which preferentially reduces the imine over the aldehyde.

    • Alkylation of Hexylamine: Overalkylation is a major issue, leading to the formation of trihexylamine and quaternary ammonium (B1175870) salts. To minimize this, use a large excess of hexylamine relative to 1-bromohexane.

    • Synthesis from 1-Hexanol and Ammonia: The formation of hexyl hexanoate can occur.[3] Optimizing the catalyst and reaction conditions can help to minimize this side product.

  • Suboptimal Reaction Conditions:

    • Temperature: Ensure the reaction is being conducted at the optimal temperature. For the synthesis from 1-hexanol and ammonia, for example, the temperature can significantly impact the yield.[3]

    • Catalyst: The choice and activity of the catalyst are crucial. Ensure the catalyst is fresh and active. For the synthesis from 1-hexanol and ammonia, the type of catalyst support can also influence the outcome.

Problem 2: Presence of Impurities in the Final Product

Possible Impurities & Purification Strategies

  • Unreacted Starting Materials:

    • Hexanal/Hexylamine/1-Hexanol/1-Bromohexane: These can often be removed by distillation due to differences in boiling points.

  • Side Products:

    • Trihexylamine: This is a common byproduct in the alkylation of hexylamine and can sometimes be formed in smaller amounts in other methods. Careful fractional distillation under vacuum is required for separation, as the boiling points of this compound and trihexylamine are relatively close.

    • 1-Hexanol: Formed from the reduction of hexanal in reductive amination. Can be removed by distillation.

    • Hexyl hexanoate: A byproduct in the synthesis from 1-hexanol and ammonia. Can be removed by distillation.

  • Purification of this compound:

    • Distillation: Vacuum distillation is the most common method for purifying this compound, which has a boiling point of 236-246 °C at atmospheric pressure. Reducing the pressure significantly lowers the boiling point, preventing degradation of the product.

      • Estimated Boiling Points of this compound at Reduced Pressures:

        • ~130-140 °C at 20 mmHg

        • ~110-120 °C at 10 mmHg

    • Acid-Base Extraction: The basic nature of this compound allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted with an organic solvent.

Experimental Protocols

Reductive Amination of Hexanal with Hexylamine

  • Imine Formation: In a round-bottom flask, dissolve hexylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or methanol). Add hexanal (1.0-1.2 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.

Visualizations

Reductive_Amination_Pathway Hexanal Hexanal Imine Iminium Ion Intermediate Hexanal->Imine Hexanol 1-Hexanol (Side Product) Hexanal->Hexanol Undesired Reduction Hexylamine Hexylamine Hexylamine->Imine This compound This compound (Product) Imine->this compound Reduction NaBH_OAc_3 NaBH(OAc)₃ NaBH_OAc_3->Hexanal NaBH_OAc_3->Imine Troubleshooting_Low_Yield Start Low Yield of this compound Check_Completion Check Reaction Completion (TLC, GC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Side_Reactions Analyze for Side Products Incomplete->Side_Reactions No Solution1 Increase Reaction Time / Add Catalyst Incomplete->Solution1 Yes Optimize_Conditions Review Reaction Conditions Side_Reactions->Optimize_Conditions No Solution2 Change Reducing Agent / Adjust Stoichiometry Side_Reactions->Solution2 Yes Solution3 Optimize Temperature, Catalyst, or Solvent Optimize_Conditions->Solution3 Alkylation_Side_Reactions Hexylamine Hexylamine This compound This compound (Desired Product) Hexylamine->this compound Bromohexane 1-Bromohexane Bromohexane->Hexylamine Bromohexane->this compound Trihexylamine Trihexylamine (Side Product) Bromohexane->Trihexylamine This compound->Trihexylamine Overalkylation Quaternary_Salt Quaternary Ammonium Salt (Side Product) Trihexylamine->Quaternary_Salt Overalkylation

References

Techniques for the purification of Dihexylamine from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the purification of dihexylamine from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a crude this compound reaction mixture?

Common impurities largely depend on the synthetic route used. However, they typically include:

  • Unreacted Starting Materials: Such as hexylamine (B90201) or other alkylating agents.

  • Solvents: Residual solvents used during the reaction.

  • Byproducts: Formation of related amines or products from side reactions. For instance, this compound itself can be an impurity in the synthesis of other chemicals like [3-(dihexylamino)allylidene]malononitrile.[1][2]

Q2: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key properties are summarized in the table below. The high boiling point makes distillation a viable method, while its basic nature is key for acid-base extraction.[3][4]

Q3: Which purification technique is most suitable for this compound?

The choice of technique depends on the nature of the impurities and the desired final purity.

  • Fractional Distillation: Ideal for separating this compound from impurities with significantly different boiling points.[5] Given this compound's high boiling point (192-195 °C), it can be effectively separated from lower-boiling solvents or starting materials.[3]

  • Acid-Base Extraction: A highly effective method for separating basic amines like this compound from neutral or acidic impurities.[6][7] The amine is protonated with an acid, making it water-soluble, while neutral organic impurities remain in the organic phase.[8]

  • Column Chromatography: Useful for removing impurities with similar boiling points or polarity. It is often used for achieving very high purity on a lab scale.[1][2]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number 143-16-8[4]
Molecular Formula C₁₂H₂₇N[4]
Molecular Weight 185.35 g/mol [3][9]
Appearance Colorless to light yellow clear liquid[4][10]
Boiling Point 192-195 °C (at 760 mmHg)[3]
Density 0.795 g/mL at 25 °C[3][10]
Refractive Index n20/D 1.432[3][10]
Solubility Soluble in organic solvents, limited solubility in water (0.3 g/L).[4][10]

Table 2: Comparison of Primary Purification Techniques for this compound

TechniqueApplicability & PrincipleTypical YieldTypical PurityAdvantagesDisadvantages
Fractional Distillation Separates based on differences in boiling points.[5]> 90%95-98%Scalable, cost-effective for large quantities.Not effective for azeotropes or impurities with close boiling points; potential for thermal degradation.
Acid-Base Extraction Separates based on the basicity of the amine, which forms a water-soluble salt with acid.[6][7]> 95%> 98%Highly selective for basic compounds, removes acidic and neutral impurities effectively.[8]Requires use of acids and bases, involves multiple steps, can lead to emulsions.[11]
Column Chromatography Separates based on differential adsorption of components to a stationary phase.[2]70-90%> 99%Can achieve very high purity, separates complex mixtures.Less scalable, requires significant solvent volumes, more time-consuming.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from impurities with boiling points that differ by less than 70 °C.[5]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head, a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.[5][12]

  • Charging the Flask: Add the crude this compound mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds of its volume.

  • Heating: Gently heat the flask using a heating mantle. As the mixture boils, vapors will rise through the fractionating column.[5]

  • Equilibration: Allow the ring of condensate to slowly rise up the column. If the ring stops rising, you may need to slightly increase the heat or insulate the column with glass wool or aluminum foil.[5][12]

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (192-195 °C).[3] Discard any initial fractions (forerun) that distill at lower temperatures. Change receiving flasks when the temperature begins to rise significantly, indicating a new component is distilling.[13]

  • Completion: Stop the distillation when the temperature drops or when only a small amount of residue remains in the flask.

Protocol 2: Purification by Acid-Base Extraction

This method leverages the basicity of this compound to separate it from non-basic impurities.[7]

  • Dissolution: Dissolve the crude this compound mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). Stopper the funnel and shake gently, venting frequently to release pressure. The basic this compound will be protonated to form a water-soluble ammonium (B1175870) salt (R₂NH₂⁺Cl⁻), which partitions into the aqueous layer.[8][14]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the acidic wash on the organic layer two more times to ensure complete extraction of the amine.[14] Combine all aqueous extracts.

  • Regeneration of Amine: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (check with pH paper). This deprotonates the ammonium salt, regenerating the neutral, water-insoluble this compound.[8]

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of the organic solvent and shake to extract the neutral this compound back into the organic phase.[14]

  • Final Steps: Separate the organic layer, wash it with brine to remove residual water, dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent by rotary evaporation to yield purified this compound.

Protocol 3: Purification by Column Chromatography

This protocol is for achieving high purity by separating this compound from impurities with similar physical properties.

  • Stationary Phase Preparation: Prepare a column with silica (B1680970) gel as the stationary phase, using a suitable solvent system (mobile phase) determined by Thin Layer Chromatography (TLC) analysis.[2] A common mobile phase for amines is a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine (B128534) to prevent peak tailing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it carefully onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column with the mobile phase, collecting the eluent in fractions.[15]

  • Fraction Analysis: Analyze the collected fractions by TLC or GC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guides

Distillation Issues

Q: My distilled this compound is still impure. What could be the cause?

  • A: Inefficient Separation: The boiling points of your impurities might be too close to that of this compound. Switch to a longer fractionating column or one with a higher number of theoretical plates for better separation.[5] Also, ensure the distillation is performed slowly to allow for proper vapor-liquid equilibrium.

  • A: Azeotrope Formation: An azeotrope may have formed between this compound and an impurity. If this is suspected, an alternative purification method like acid-base extraction or chromatography should be considered.

Q: I'm losing a significant amount of product during distillation. Why?

  • A: Leaks in the Apparatus: Check all glass joints and connections for leaks. Ensure they are properly sealed.

  • A: Distillation Rate Too High: A very fast distillation rate can carry over higher-boiling components and reduce separation efficiency. Maintain a slow and steady distillation rate.[5]

  • A: Thermal Decomposition: Although this compound is relatively stable, prolonged heating at high temperatures can cause decomposition. If you observe darkening of the residue, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.

Extraction Issues

Q: An emulsion has formed between the organic and aqueous layers. How can I resolve this?

  • A: Wait: Allow the separatory funnel to stand undisturbed for some time. Gravity alone may be sufficient to break the emulsion.[16]

  • A: Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[11][17]

  • A: Gentle Stirring: Gently swirl the mixture or stir the emulsion layer with a glass rod. Avoid vigorous shaking, which can worsen the problem.[11][16]

  • A: Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is often a very effective method.[16]

  • A: Filtration: Pass the mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.[18]

Q: My this compound is not being extracted into the aqueous acid layer. What went wrong?

  • A: Insufficient Acid: The aqueous solution may not be acidic enough to fully protonate the amine. Ensure you are using a sufficient molar excess of a strong enough acid (e.g., 1M HCl).

  • A: Insufficient Mixing: The two phases may not have been mixed adequately. Invert the separatory funnel gently but thoroughly several times to ensure good contact between the phases.[11]

Visualizations

Experimental Workflows & Logical Relationships

Purification_Workflow General Purification Workflow for this compound cluster_alternative Alternative for High Purity crude Crude this compound (from reaction mixture) extraction Acid-Base Extraction crude->extraction Removes acidic/ neutral impurities distillation Fractional Distillation extraction->distillation Removes solvents/ close-boiling amines chromatography Column Chromatography distillation->chromatography Removes trace impurities analysis Purity Analysis (GC/NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product Purity > 98%

Caption: A typical multi-step workflow for purifying this compound.

Distillation_Troubleshooting Troubleshooting Impure Distillate start Distillate is Impure check_bp Was distillation temp. constant and correct? start->check_bp solution3 Consider vacuum distillation start->solution3 Decomposition Observed? check_rate Was distillation rate slow? check_bp->check_rate Yes solution1 Re-distill slowly, monitor temp closely check_bp->solution1 No check_column Is fractionating column adequate? solution2 Use a longer or more efficient column check_column->solution2 No solution4 Switch to another method (e.g., extraction) check_column->solution4 Yes (Azeotrope likely) check_rate->check_column Yes check_rate->solution1 No

Caption: Decision tree for troubleshooting distillation problems.

Acid_Base_Extraction Acid-Base Extraction Mechanism for this compound cluster_0 1. Initial State (in Organic Solvent) cluster_1 2. Add Aqueous Acid (e.g., HCl) cluster_2 3. Separate Layers cluster_3 4. Basify Aqueous Layer (add NaOH) This compound R₂NH (Base) Protonated_Amine R₂NH₂⁺Cl⁻ (Salt) (Water Soluble) This compound->Protonated_Amine + H⁺ Impurity Neutral Impurity Neutral_Impurity Neutral Impurity (Organic Soluble) Impurity->Neutral_Impurity No Reaction Aqueous_Layer Aqueous Layer: R₂NH₂⁺Cl⁻ Protonated_Amine->Aqueous_Layer Organic_Layer Organic Layer: Neutral Impurity Neutral_Impurity->Organic_Layer Regenerated_Amine R₂NH (Base) (Organic Soluble) Aqueous_Layer->Regenerated_Amine + OH⁻ (Regeneration)

Caption: The principle of purifying this compound via acid-base extraction.

References

Technical Support Center: Dihexylamine Stability in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihexylamine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stability of this compound in acidic solutions.

Troubleshooting Guide: Degradation of this compound in Acidic Formulations

This guide provides a structured approach to identifying and resolving stability issues with this compound in acidic environments.

Issue 1: Unexpected Loss of this compound Potency in an Acidic Solution

Possible Causes:

  • Acid-catalyzed degradation: The acidic environment may be promoting the degradation of this compound over time.

  • Oxidative degradation: The presence of oxidizing agents or exposure to oxygen can lead to degradation, which may be accelerated by acidic pH.

  • Temperature sensitivity: Elevated storage or experimental temperatures can increase the rate of degradation.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.

Troubleshooting Steps:

start Start: Unexpected potency loss of this compound check_storage Verify Storage Conditions (Temp, Light) start->check_storage analyze_impurities Analyze for Degradation Products (e.g., HPLC-MS) check_storage->analyze_impurities If conditions are correct perform_stress Conduct Forced Degradation Study analyze_impurities->perform_stress If degradants are present evaluate_excipients Assess Excipient Compatibility perform_stress->evaluate_excipients Identify degradation pathway reformulate Reformulate: - Adjust pH - Add Antioxidant - Use Protective Packaging evaluate_excipients->reformulate If incompatibilities are found end End: Stability Improved reformulate->end

Caption: Troubleshooting workflow for this compound potency loss.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Possible Causes:

  • Formation of degradation products.

  • Interaction with formulation excipients.

  • Contamination of the sample or solvent.

Troubleshooting Steps:

  • Blank Analysis: Run a blank injection (solvent and mobile phase) to rule out system contamination.

  • Excipient Analysis: Analyze a placebo formulation (without this compound) to check for interfering peaks from excipients.

  • Stress Testing: Perform forced degradation studies (acid hydrolysis, oxidation, photolysis, thermal stress) to intentionally generate degradation products and compare their chromatographic profiles with the unknown peaks.

  • Peak Identification: Utilize mass spectrometry (MS) coupled with liquid chromatography (LC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an acidic solution?

A1: While specific experimental data for this compound is limited, secondary amines in acidic conditions can theoretically undergo degradation through pathways such as N-dealkylation and oxidation.[1] In the presence of strong acids and elevated temperatures, acid hydrolysis is a potential, though generally less common, degradation route for simple amines compared to compounds with more labile functional groups.[2]

This compound This compound N_dealkylation N-Dealkylation This compound->N_dealkylation Hypothesized Pathway Oxidation Oxidation This compound->Oxidation Hypothesized Pathway Hexylamine Hexylamine N_dealkylation->Hexylamine Hexanal Hexanal N_dealkylation->Hexanal N_Oxide This compound N-oxide Oxidation->N_Oxide Hydroxylamine N,N-Dihexylhydroxylamine Oxidation->Hydroxylamine

Caption: Hypothesized degradation pathways for this compound.

Q2: How does pH affect the stability of this compound?

A2: this compound, as a secondary amine, is a base and will exist as a protonated (ammonium) salt in acidic solutions.[3] This protonation can influence its stability. While generally stable, extreme pH values (highly acidic or highly alkaline) combined with elevated temperatures can promote degradation.[4] The optimal pH for stability would need to be determined experimentally through a pH-rate profile study.

Q3: What are the typical conditions for a forced degradation study of this compound?

A3: Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6] Typical conditions involve exposing a solution of this compound to various stress agents.

Data Presentation: Example Forced Degradation Conditions

The following table summarizes example conditions for a forced degradation study on a 1 mg/mL solution of this compound. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[7]

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis 0.1 N to 1 N Hydrochloric Acid (HCl)24 - 72 hoursRoom Temp / 60°C
Base Hydrolysis 0.1 N to 1 N Sodium Hydroxide (NaOH)24 - 72 hoursRoom Temp / 60°C
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂)24 hoursRoom Temp
Thermal Degradation Stored in a hot air oven48 hours80°C
Photostability Exposed to UV light (e.g., 254 nm) in a quartz cuvette24 hoursRoom Temp

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Stress Application: Add an equal volume of 0.2 N HCl to achieve a final this compound concentration of 0.5 mg/mL in 0.1 N HCl.

  • Incubation: Store the solution at 60°C for 48 hours. A control sample (this compound solution without acid) should be stored under the same conditions.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).

  • Neutralization and Dilution: Neutralize the samples with an equivalent amount of 0.1 N NaOH. Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating this compound from its potential degradation products.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is typically employed, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. This allows for the separation of compounds with a range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for identification.

  • Injection Volume: 10 µL.

This method should be validated to ensure it can accurately separate and quantify this compound in the presence of its degradation products, excipients, and other potential impurities.

References

Troubleshooting unexpected outcomes in experiments involving Dihexylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting experiments involving Dihexylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and unexpected outcomes encountered during the use of this compound in various experimental contexts.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or incomplete. What are the possible causes?

A1: Several factors can contribute to a slow or incomplete reaction. Firstly, this compound, as a secondary amine, is a moderately hindered base and nucleophile. The bulky hexyl groups can sterically hinder its approach to the reaction center. Secondly, the purity of this compound is crucial; impurities can interfere with the reaction. Ensure you are using a high-purity grade of this compound.[1][2] Lastly, reaction conditions such as temperature, solvent, and concentration play a significant role. Consider optimizing these parameters.

Q2: I am observing unexpected side products in my reaction involving this compound. What are the common side reactions?

A2: When using this compound, particularly in alkylation or acylation reactions, over-reaction can be a common issue, leading to the formation of quaternary ammonium (B1175870) salts or tertiary amides, respectively.[2] In reactions with carbonyl compounds, side reactions such as self-condensation of the carbonyl compound (if it has α-hydrogens) can compete with the desired reaction.[3][4][5][6][7] It is also important to be aware of potential degradation of this compound itself, especially with prolonged exposure to air.[8][9]

Q3: I am having difficulty removing this compound and its salts from my reaction mixture during workup. What purification strategies are effective?

A3: Due to its basic nature, this compound can be removed by washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl). This will convert the amine into its water-soluble ammonium salt, which will partition into the aqueous layer. However, be cautious if your desired product is acid-sensitive. For non-polar products, column chromatography on silica (B1680970) gel is also an effective purification method.

Q4: Can this compound be used as a catalyst? What are the potential issues?

A4: Yes, this compound and other secondary amines can act as organocatalysts, for example, in aldol (B89426) condensations or Michael additions.[1][4] However, potential issues include catalyst poisoning by impurities in the starting materials and the possibility of the catalyst participating in side reactions. The basicity of this compound can also influence the reaction pathway and lead to undesired byproducts.

Q5: Are there specific analytical challenges when working with this compound?

A5: In gas chromatography (GC), the primary amine group of this compound can cause peak tailing due to interaction with active sites on the column. Derivatization to a less polar derivative is a common strategy to improve peak shape.[10] In High-Performance Liquid Chromatography (HPLC), this compound's basicity can also affect peak shape, and using a suitable buffer in the mobile phase is important for achieving good chromatography.[8][11][12]

Troubleshooting Guides

Unexpected Low Yield or Reaction Failure
Possible Cause Troubleshooting Steps
Steric Hindrance Increase reaction temperature to overcome the activation energy barrier. Use a less sterically hindered base if this compound is acting as a base.
Impure this compound Verify the purity of this compound using GC-MS or NMR.[9][13] If necessary, purify by distillation.
Suboptimal Reaction Conditions Systematically vary the solvent, temperature, and concentration to find the optimal conditions.
Reagent Incompatibility This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[14] Ensure that all reagents are compatible.
Formation of Unexpected Byproducts
Observed Issue Potential Cause & Explanation Suggested Solution
Higher molecular weight product than expected Over-alkylation or over-acylation of this compound.Use a stoichiometric amount or a slight excess of this compound relative to the electrophile. Control the addition of the electrophile.
Products from self-condensation of carbonyl starting material The basicity of this compound is promoting the formation of enolates from the carbonyl compound, leading to self-reaction.Add the carbonyl compound slowly to a mixture of this compound and the other reactant. Consider using a milder base if this compound's role is solely as a base.
Discolored reaction mixture (yellow/brown) Possible air oxidation of this compound or other reaction components.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Analytical Challenges in Reaction Monitoring
Analytical Technique Problem Solution
GC-MS Peak tailing for this compound.Derivatize the amine using a suitable reagent (e.g., a silylating agent) to make it more volatile and less polar.
HPLC Poor peak shape for this compound.Use a buffered mobile phase to control the ionization state of the amine. An end-capped C18 column can also help to reduce interactions with residual silanols.[8]
NMR Overlapping signals in the aliphatic region.Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping proton and carbon signals.

Experimental Protocols

Detailed Methodology: Synthesis of Cadmium Sulfide (B99878) (CdS) Nanoparticles using this compound as a Capping Agent

This protocol is adapted from procedures for synthesizing metal sulfide nanoparticles where long-chain amines act as capping agents to control particle size and prevent aggregation.[13][14][15][16][17]

Materials:

Procedure:

  • Preparation of Cadmium Precursor Solution: In a three-neck flask, dissolve Cadmium acetate dihydrate (e.g., 0.2 mmol) in this compound (e.g., 5 mL) and 1-Octadecene (e.g., 10 mL).

  • Degassing: Heat the mixture to 120 °C under vacuum for 30 minutes to remove water and oxygen.

  • Sulfur Precursor Injection: In a separate flask, dissolve sulfur powder (e.g., 0.2 mmol) in 1-Octadecene (e.g., 5 mL) at 180 °C.

  • Nanoparticle Growth: Rapidly inject the hot sulfur solution into the cadmium precursor solution at a desired growth temperature (e.g., 240-280 °C). The color of the solution will change, indicating nanoparticle formation.

  • Reaction Quenching and Purification: After a set time (e.g., 5-15 minutes, depending on the desired particle size), cool the reaction mixture to room temperature.

  • Add toluene to the mixture, followed by methanol to precipitate the CdS nanoparticles.

  • Centrifuge the mixture to collect the nanoparticles.

  • Wash the nanoparticles by re-dispersing them in toluene and re-precipitating with methanol. Repeat this washing step twice.

  • Dry the purified CdS nanoparticles under vacuum.

Troubleshooting for Nanoparticle Synthesis:

Unexpected Outcome Possible Cause Troubleshooting Step
Broad particle size distribution Inconsistent reaction temperature or inefficient mixing during nucleation and growth.Ensure uniform heating and vigorous stirring throughout the reaction. Optimize the injection rate of the sulfur precursor.
Aggregated nanoparticles Insufficient amount of capping agent (this compound) or incomplete surface coverage.Increase the concentration of this compound. Ensure the reaction is conducted under anhydrous and oxygen-free conditions.
No nanoparticle formation Impurities in precursors or solvent. Reaction temperature is too low.Use high-purity reagents and anhydrous solvents. Increase the reaction temperature.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₂H₂₇N[9]
Molecular Weight185.35 g/mol [9]
Boiling Point235-245 °C
Density0.788 g/mL at 25 °C[1]
Solubility in Water<1 mg/mL

Mandatory Visualizations

Logical Workflow for Troubleshooting a Failed Reaction

Failed_Reaction_Troubleshooting start Reaction Failed: Low or No Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_procedure Verify Experimental Procedure start->check_procedure purify Purify Starting Materials/ This compound check_reagents->purify Impurities Suspected adjust_stoichiometry Adjust Reagent Ratios check_reagents->adjust_stoichiometry Incorrect Stoichiometry optimize_temp Optimize Temperature check_conditions->optimize_temp Temp. Issue optimize_solvent Change Solvent check_conditions->optimize_solvent Solvent Issue optimize_conc Adjust Concentration check_conditions->optimize_conc Conc. Issue inert_atmosphere Ensure Inert Atmosphere check_procedure->inert_atmosphere Air/Moisture Sensitivity addition_order Check Order of Addition check_procedure->addition_order Procedural Error success Successful Reaction purify->success adjust_stoichiometry->success optimize_temp->success optimize_solvent->success optimize_conc->success inert_atmosphere->success addition_order->success

Caption: A logical workflow for troubleshooting failed reactions involving this compound.

Hypothetical Signaling Pathway Modulation by Long-Chain Aliphatic Amines

Long-chain aliphatic amines, due to their lipophilic nature, can intercalate into cell membranes and potentially modulate the function of membrane-associated proteins, such as G protein-coupled receptors (GPCRs).[18][19][20][21][22][23][24][25][26][27][28] The following diagram illustrates a hypothetical pathway where a long-chain amine could interfere with GPCR signaling, leading to downstream cellular effects.

GPCR_Signaling_Modulation cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Amine This compound Amine->GPCR Allosteric Modulation Amine->G_protein Interference Ligand Endogenous Ligand Ligand->GPCR Binds PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cell_Response Cellular Response PKA->Cell_Response Phosphorylates Targets

Caption: Hypothetical modulation of GPCR signaling by this compound.

References

Technical Support Center: Optimizing Reaction Conditions with Dihexylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions with Dihexylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common challenges encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile secondary amine used in various organic reactions. Its primary applications include:

  • Catalysis: It can act as a basic catalyst in condensation reactions such as the Knoevenagel condensation.

  • Nanoparticle Synthesis: It serves as a capping and stabilizing agent to control the size and prevent aggregation of nanoparticles, such as gold nanoparticles and perovskite quantum dots.

  • Phase-Transfer Catalysis: this compound can be a precursor to the active catalytic species in phase-transfer catalysis, particularly in reactions involving alkylating agents.

  • Synthesis of Intermediates: It is used in the preparation of various chemical intermediates, including those for surfactants, corrosion inhibitors, and succinic acid derivatives.[1][2][3]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a wide range of organic solvents due to its long alkyl chains.[1] It is generally soluble in non-polar solvents like hexane, heptane, toluene, and xylene, as well as polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[4] It also shows solubility in polar protic solvents like alcohols.[4] However, its solubility in water is limited.[1]

Q3: What are the main safety precautions to consider when working with this compound?

A3: this compound is a corrosive and toxic compound that should be handled with appropriate safety measures. It can cause severe skin burns and eye damage.[5] It is readily absorbed through the skin and can be fatal if swallowed, inhaled, or in contact with skin.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Application: this compound in Nanoparticle Synthesis

Issue 1: Nanoparticle Aggregation and Precipitation

  • Question: My nanoparticle solution is showing signs of aggregation (e.g., color change, precipitation) when using this compound as a capping agent. What are the likely causes?

  • Answer: Nanoparticle aggregation when using this compound can be due to several factors:

    • Insufficient this compound Concentration: A low concentration of this compound may not provide complete surface coverage of the nanoparticles, leading to instability and aggregation.

    • Inappropriate Solvent: The choice of solvent is crucial. This compound is lipophilic, and if the synthesis is performed in a solvent where it has poor solubility, it will not effectively stabilize the nanoparticles.

    • Suboptimal Temperature: Excessively high temperatures can overcome the stabilizing effect of the this compound capping layer, leading to aggregation.

    • Changes in pH: The stabilizing effect of amines can be pH-dependent. A significant change in the pH of the solution can disrupt the interaction between this compound and the nanoparticle surface.

Troubleshooting Workflow for Nanoparticle Aggregation

start Nanoparticle Aggregation Observed check_concentration Is this compound concentration sufficient? start->check_concentration increase_concentration Increase this compound concentration. check_concentration->increase_concentration No check_solvent Is the solvent appropriate for this compound solubility? check_concentration->check_solvent Yes increase_concentration->check_solvent change_solvent Select a more suitable solvent (e.g., toluene, hexane). check_solvent->change_solvent No check_temperature Is the reaction temperature too high? check_solvent->check_temperature Yes change_solvent->check_temperature lower_temperature Lower the reaction temperature. check_temperature->lower_temperature Yes check_ph Has the pH of the solution changed significantly? check_temperature->check_ph No lower_temperature->check_ph buffer_ph Buffer the reaction mixture to maintain a stable pH. check_ph->buffer_ph Yes end_point Stable Nanoparticle Dispersion check_ph->end_point No buffer_ph->end_point start Low Yield in Knoevenagel Condensation check_methylene Is the active methylene (B1212753) compound sufficiently acidic? start->check_methylene use_stronger_ewg Use a methylene compound with stronger electron-withdrawing groups. check_methylene->use_stronger_ewg No check_catalyst Is the this compound catalyst concentration optimal? check_methylene->check_catalyst Yes use_stronger_ewg->check_catalyst optimize_catalyst_loading Optimize catalyst loading (e.g., 5-20 mol%). check_catalyst->optimize_catalyst_loading No check_conditions Are the reaction temperature and time optimized? check_catalyst->check_conditions Yes optimize_catalyst_loading->check_conditions optimize_temp_time Systematically vary temperature and monitor reaction by TLC. check_conditions->optimize_temp_time No check_water Is water being effectively removed? check_conditions->check_water Yes optimize_temp_time->check_water use_dean_stark Employ a Dean-Stark apparatus for water removal. check_water->use_dean_stark No end_point High Product Yield check_water->end_point Yes use_dean_stark->end_point cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_au Prepare aqueous HAuCl4 solution phase_transfer Phase transfer of AuCl4- to organic phase prep_au->phase_transfer prep_amine Prepare this compound in toluene prep_amine->phase_transfer reduction Dropwise addition of NaBH4 solution phase_transfer->reduction formation Stir for 2 hours for nanoparticle formation and stabilization reduction->formation precipitation Precipitate nanoparticles with methanol formation->precipitation centrifugation Centrifuge and discard supernatant precipitation->centrifugation washing Re-disperse and repeat precipitation/centrifugation centrifugation->washing storage Store purified nanoparticles in a non-polar solvent washing->storage

References

Technical Support Center: Purification of Final Products from Residual Dihexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of residual dihexylamine from final chemical products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual this compound?

A1: The primary methods for removing residual this compound are based on its chemical and physical properties. These include:

  • Acid-Base Extraction: This technique leverages the basicity of the amine to convert it into a water-soluble salt, which can then be separated from the organic product layer.

  • Distillation: Due to its relatively high boiling point, distillation can be an effective method if the final product has a significantly different boiling point.

  • Chromatography: Flash column chromatography can be used to separate this compound from the desired product based on differences in polarity.

  • Scavenger Resins: These are solid-supported reagents that selectively react with and bind to amines, allowing for their removal by simple filtration.

Q2: How do I choose the best removal method for my specific product?

A2: The choice of method depends on the properties of your final product:

  • Acid-Base Extraction is ideal for acid-stable products.[1][2]

  • Distillation is suitable when your product's boiling point is significantly different from that of this compound (192-195 °C) and your product is thermally stable.[3][4]

  • Chromatography is a versatile method, particularly useful for non-polar to moderately polar compounds that have different affinities for the stationary phase compared to this compound.

  • Scavenger Resins are an excellent choice when you want to avoid aqueous workups and when other methods are ineffective or impractical. They are particularly useful in parallel synthesis.

Q3: What are the physical properties of this compound that are relevant for purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method.

PropertyValueImplication for Purification
Boiling Point 192-195 °C (lit.)Suitable for removal by distillation if the product has a significantly lower or higher boiling point.
Density 0.795 g/mL at 25 °C (lit.)Being less dense than water, it will be in the upper layer in an ether-water extraction.
Solubility Limited solubility in water. Soluble in organic solvents.Facilitates its separation from water-soluble impurities and its removal from organic solutions via aqueous extraction after protonation.[5]
Basicity (pKa) The pKa of the conjugate acid is approximately 11.Its basic nature allows for easy conversion to a water-soluble salt with the addition of an acid.

Troubleshooting Guides

Acid-Base Extraction

Q: I performed an acidic wash, but I still see this compound in my product. What should I do?

A: There are several reasons why an acidic wash might be incomplete:

  • Insufficient Acid: Ensure you are using a sufficient molar excess of acid to neutralize all the this compound.

  • Inadequate Mixing: The two phases must be mixed thoroughly to ensure complete reaction. Use vigorous shaking in a separatory funnel.

  • pH is not low enough: Check the pH of the aqueous layer after extraction to ensure it is sufficiently acidic (pH < 2) to protonate the amine.

  • Multiple Extractions Needed: A single extraction may not be sufficient. Perform multiple washes with fresh acidic solution for more effective removal.

Q: My product is acid-sensitive. How can I remove this compound using extraction?

A: For acid-sensitive compounds, you can use a milder acidic wash with a reagent like 10% aqueous copper(II) sulfate (B86663). The copper ions will form a complex with the amine, which then partitions into the aqueous layer.[1] The aqueous layer will typically turn a purple or deep blue color, indicating complex formation. Continue washing until no further color change is observed.[1]

Q: An emulsion formed during the extraction. How can I break it?

A: Emulsions can sometimes form, especially with chlorinated solvents and basic solutions.[6] To break an emulsion, you can try the following:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Add a small amount of brine (saturated NaCl solution).

  • Gently swirl or stir the mixture with a glass rod.[6]

  • Filter the mixture through a pad of Celite.

Distillation

Q: I'm trying to remove this compound by distillation, but the separation is poor.

A: Poor separation during distillation can be due to:

  • Similar Boiling Points: If your product's boiling point is too close to that of this compound, simple distillation will not be effective. Consider fractional distillation for components with closer boiling points.[4]

  • Azeotrope Formation: this compound may form an azeotrope (a constant-boiling mixture) with your product or the solvent. Research if an azeotrope exists for your specific mixture. If so, simple distillation will not separate the components.

  • Inefficient Apparatus: Ensure your distillation apparatus is set up correctly with proper insulation and a fractionating column if necessary.

Q: My product is heat-sensitive and decomposes during distillation. What are my options?

A: If your product is thermally labile, you should use vacuum distillation.[3] By reducing the pressure, the boiling points of both your product and this compound will decrease, allowing for distillation at a lower temperature and minimizing decomposition.

Chromatography

Q: The this compound is smearing or "tailing" on my silica (B1680970) gel column.

A: Amines are known to interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor peak shape.[7][8] To mitigate this:

  • Add a Competing Amine: Add a small amount (0.1-2% v/v) of a volatile amine like triethylamine (B128534) or ammonia (B1221849) to your eluent.[8] This will "neutralize" the acidic sites on the silica and improve the chromatography of your basic compound.

  • Use Amine-Functionalized Silica: Pre-treated, aminopropyl-modified silica gel is commercially available and provides a basic surface that repels basic compounds, leading to better peak shapes without the need for mobile phase modifiers.[8]

Q: What solvent system should I use for separating this compound from my non-polar product?

A: For a non-polar product, you will likely be using a normal-phase chromatography setup (e.g., silica gel). A good starting point for your eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9] You can then gradually increase the polarity to elute your compounds. Since this compound has a polar amine group, it will have a stronger affinity for the silica than a non-polar product. Therefore, your non-polar product should elute first.

Scavenger Resins

Q: How do I choose the right scavenger resin for this compound?

A: For secondary amines like this compound, isocyanate-functionalized resins are highly effective.[9] The isocyanate group reacts with the amine to form a urea (B33335) linkage, covalently bonding the this compound to the solid support.

Q: The scavenging reaction seems slow or incomplete.

A: To ensure efficient scavenging:

  • Use a Molar Excess of Resin: Use a 3-5 fold excess of the scavenger resin to ensure all the this compound reacts.

  • Allow Sufficient Reaction Time: The reaction may take several hours. Allow the mixture to stir for 4-16 hours at room temperature.[5]

  • Choose the Right Solvent: The reaction should be carried out in a solvent that allows for good swelling of the resin and solubility of the this compound.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is suitable for the removal of this compound from an acid-stable organic product.

Materials:

  • Crude product containing this compound dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate).

  • 1 M Hydrochloric Acid (HCl) solution.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

  • Standard laboratory glassware.

Procedure:

  • Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate) and transfer it to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The this compound will be protonated to form dihexylammonium chloride, which will be in the lower aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the extraction with 1 M HCl two more times to ensure complete removal of the amine.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove any residual water-soluble components.

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Flash Column Chromatography

This protocol describes the separation of a non-polar product from this compound using flash chromatography with a modified eluent.

Materials:

  • Crude product containing this compound.

  • Silica gel (for flash chromatography).

  • Solvents for eluent (e.g., hexanes, ethyl acetate).

  • Triethylamine (TEA).

  • Chromatography column and accessories.

  • TLC plates and visualization reagents.

Procedure:

  • Develop a Solvent System: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Add ~0.5% triethylamine to the eluent to prevent tailing of the this compound. The ideal solvent system should give a good separation between your product and the this compound spot.

  • Pack the Column: Pack a flash chromatography column with silica gel using the chosen eluent system (containing TEA).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elute the Column: Run the column with the chosen eluent system, collecting fractions.

  • Monitor the Fractions: Monitor the collected fractions by TLC to identify which fractions contain your purified product.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Scavenger Resin

This protocol is for the removal of this compound using an isocyanate-functionalized scavenger resin.

Materials:

  • Crude product containing this compound dissolved in a suitable organic solvent (e.g., dichloromethane, THF).

  • Isocyanate-functionalized polystyrene resin.

  • Reaction vessel with a stirrer.

  • Filtration apparatus.

Procedure:

  • Dissolve the crude product in a suitable solvent in a reaction flask.

  • Add a 3-5 molar excess of the isocyanate scavenger resin to the solution.

  • Stir the mixture at room temperature for 4-16 hours. The progress of the reaction can be monitored by TLC or GC-MS by analyzing small aliquots of the solution.

  • Once the reaction is complete (i.e., no this compound is detected in the solution), filter the mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow_extraction cluster_start Start cluster_process Extraction Process cluster_isolation Product Isolation start Crude Product in Organic Solvent add_acid Add 1 M HCl start->add_acid shake Shake & Vent add_acid->shake separate Separate Layers shake->separate repeat_wash Repeat Wash (2x) separate->repeat_wash Organic Layer waste waste separate->waste Aqueous Layer (contains amine salt) neutralize Wash with NaHCO3 repeat_wash->neutralize brine_wash Wash with Brine neutralize->brine_wash dry Dry Organic Layer brine_wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Purified Product evaporate->product

Caption: Workflow for Acid-Base Extraction of this compound.

experimental_workflow_chromatography cluster_prep Preparation cluster_separation Separation cluster_finish Final Steps tlc Develop Eluent (with TEA) pack Pack Column tlc->pack load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine Pure Fractions waste waste monitor->waste Impure Fractions evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for Flash Column Chromatography.

experimental_workflow_scavenger cluster_reaction Scavenging Reaction cluster_purification Purification cluster_isolation Product Isolation dissolve Dissolve Crude Product add_resin Add Scavenger Resin dissolve->add_resin stir Stir for 4-16h add_resin->stir filter Filter to Remove Resin stir->filter wash_resin Wash Resin filter->wash_resin Resin with bound amine combine Combine Filtrates filter->combine Filtrate wash_resin->combine Washings waste waste wash_resin->waste evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for Using a Scavenger Resin.

References

Addressing challenges in the scale-up of Dihexylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of reactions involving dihexylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up this compound reactions?

A1: The most common challenges include controlling the extent of alkylation to avoid side products, managing the exothermic nature of the reaction, ensuring efficient mixing, and dealing with potential downstream processing issues like product separation and purification.

Q2: How can I prevent the formation of quaternary ammonium (B1175870) salts and other over-alkylation byproducts?

A2: Over-alkylation is a common issue in amine alkylation.[1] To minimize the formation of undesired tertiary amines and quaternary ammonium salts, consider the following strategies:

  • Use a large excess of this compound: This shifts the reaction equilibrium towards the formation of the desired mono-alkylated product.[1]

  • Slow, controlled addition of the alkylating agent: This maintains a low concentration of the alkylating agent in the reaction mixture, reducing the likelihood of multiple alkylations on the same nitrogen atom.[2]

  • Lower reaction temperature: This can improve the selectivity of the reaction for the desired product, although it may require longer reaction times.[2]

Q3: this compound reactions, particularly N-alkylation, can be highly exothermic. How can I safely manage the reaction temperature on a large scale?

A3: Managing the heat generated during the reaction is critical for safety and to prevent side reactions.[3][4] Key strategies include:

  • Slow reagent addition: Controlled addition of the limiting reagent allows the cooling system of the reactor to effectively dissipate the heat generated.[3]

  • Adequate cooling capacity: Ensure the reactor's cooling system is capable of handling the total heat output of the reaction.

  • Real-time temperature monitoring: Continuously monitor the internal temperature of the reaction.[3]

  • Emergency quenching plan: Have a plan in place to rapidly cool and stop the reaction in case of a thermal runaway.[3]

Q4: What are the key considerations for choosing a solvent for a large-scale this compound reaction?

A4: Solvent selection is crucial for reaction success and downstream processing. Consider the following:

  • Solubility: The solvent should be able to dissolve all reactants and reagents to ensure a homogeneous reaction mixture.

  • Boiling point: The boiling point should be appropriate for the desired reaction temperature and allow for easy removal during work-up.

  • Inertness: The solvent should not react with any of the reactants, reagents, or products.

  • Safety and environmental impact: Opt for solvents with lower toxicity and environmental impact where possible.

  • Phase Transfer Catalysis (PTC): For reactions involving immiscible phases, a phase transfer catalyst can be employed to facilitate the reaction, often allowing for the use of greener solvents like toluene (B28343) or MTBE instead of dipolar aprotic solvents.[5]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Question: My large-scale reaction is resulting in a low yield of the desired N-alkylated this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low yield in N-alkylation reactions can stem from several factors. The following troubleshooting workflow can help identify and address the root cause.

Low_Yield_Troubleshooting start Low Yield of Desired Product check_overalkylation Check for Over-alkylation Byproducts (e.g., Tertiary Amine, Quaternary Salt) start->check_overalkylation check_starting_material Analyze for Unreacted Starting Material (this compound and Alkylating Agent) check_overalkylation->check_starting_material No solution_overalkylation Solutions for Over-alkylation: - Increase excess of this compound - Slow down addition of alkylating agent - Lower reaction temperature check_overalkylation->solution_overalkylation Yes check_side_reactions Investigate Other Side Reactions (e.g., Elimination) check_starting_material->check_side_reactions No solution_starting_material Solutions for Incomplete Reaction: - Increase reaction time - Increase reaction temperature - Check reagent purity and activity check_starting_material->solution_starting_material Yes solution_side_reactions Solutions for Side Reactions: - Use a non-nucleophilic base - Optimize solvent - Lower reaction temperature check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low yield in this compound alkylation.

Issue 2: Formation of Impurities

Question: I am observing significant impurity formation in my scaled-up reaction. What are the likely impurities and how can I minimize them?

Answer:

Besides over-alkylation products, other impurities can arise from side reactions.

  • Elimination Byproducts: If the alkylating agent has a hydrogen atom on the carbon adjacent to the halide, elimination to form an alkene can compete with the desired substitution reaction, especially in the presence of a strong base.

    • Solution: Use a milder, non-nucleophilic base such as potassium carbonate or N,N-diisopropylethylamine (DIPEA).[2] Consider running the reaction at a lower temperature.

  • Hydrolysis of Alkylating Agent: If water is present in the reaction mixture, the alkylating agent can hydrolyze, leading to the formation of alcohols.

    • Solution: Ensure all reactants and the solvent are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Poor Reproducibility Between Lab and Plant Scale

Question: My reaction worked well in the lab, but I'm facing issues with reproducibility on a larger scale. Why is this happening?

Answer:

Scale-up often introduces challenges that are not apparent at the lab scale.

  • Inefficient Mixing: Mixing becomes more challenging in larger reactors. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decrease yield.

    • Solution: Ensure the reactor is equipped with an appropriate agitator for the viscosity and volume of the reaction mixture. The stirring speed should be optimized to ensure homogeneity.

  • Heat Transfer Differences: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. A reaction that was easily controlled in a lab flask can become dangerously exothermic at scale.

    • Solution: Re-evaluate the thermal hazards of the reaction at the larger scale. Implement the heat management strategies discussed in the FAQs.

Data Presentation

The following tables provide representative data on the impact of various parameters on the N-alkylation of secondary amines. While specific to the cited examples, these trends are generally applicable to this compound reactions and can guide optimization efforts.

Table 1: Effect of Solvent, Temperature, and Catalyst on N-Alkylation Yield

EntryAmineAlkylating AgentSolventTemperature (°C)CatalystYield (%)
1DiethylamineBenzyl ChlorideAcetonitrile (B52724)25None75
2DiethylamineBenzyl ChlorideToluene80TBAB92
3Piperidine1-BromobutaneDMF60None85
4Piperidine1-BromobutaneWater100TBAB95

*TBAB: Tetrabutylammonium bromide (a phase transfer catalyst)

Table 2: Impact of Base on N-Alkylation of a Secondary Amine

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile801288
2DIPEADichloromethane252491
3NaOH (aq)Toluene (with PTC)60694
4NoneAcetonitrile8024<10

Experimental Protocols

General Protocol for Large-Scale N-Alkylation of this compound

This protocol provides a general methodology for the N-alkylation of this compound with an alkyl halide at a multi-liter scale. Note: This is a representative protocol and must be adapted and optimized for specific substrates and equipment. A thorough risk assessment should be conducted before any scale-up.

Materials and Equipment:

  • Jacketed glass reactor (e.g., 20 L) equipped with an overhead stirrer, thermocouple, condenser, and a dropping funnel.

  • This compound (e.g., 5.0 equivalents)

  • Alkyl halide (e.g., 1.0 equivalent)

  • Anhydrous solvent (e.g., acetonitrile or toluene)

  • Base (e.g., potassium carbonate, 1.5 equivalents)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure it is clean and dry. Purge the reactor with an inert gas.

  • Charging Reactants: Charge the reactor with this compound, the solvent, and the base.

  • Establish Reaction Conditions: Begin stirring and heat or cool the reactor contents to the desired reaction temperature (e.g., 60 °C).

  • Controlled Addition of Alkyl Halide: Slowly add the alkyl halide to the stirred reaction mixture via the dropping funnel over a period of 2-4 hours. Monitor the internal temperature closely throughout the addition. If a significant exotherm is observed, reduce the addition rate.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at the set temperature and monitor its progress by a suitable analytical technique (e.g., GC, TLC, or HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate can then be processed further, for example, by washing with water and/or brine, followed by drying and solvent removal under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Mandatory Visualizations

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound (Secondary Amine) reaction N-Alkylation (SN2 Reaction) This compound->reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction solvent Solvent solvent->reaction base Base base->reaction temperature Temperature temperature->reaction desired_product Desired Product (Tertiary Amine) reaction->desired_product byproduct_salt Byproduct Salt (Base-HX) reaction->byproduct_salt side_product Potential Side Product (Quaternary Ammonium Salt) reaction->side_product

Caption: Reaction pathway for the N-alkylation of this compound.

References

Preventing the degradation of Dihexylamine during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Dihexylamine during storage and handling. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a stable compound under recommended storage conditions.[1][2] However, it can be sensitive to prolonged exposure to air, which may lead to oxidative degradation.[2][3] It is also incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] For optimal longevity, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the general chemistry of secondary aliphatic amines, this compound is susceptible to three primary degradation pathways:

  • Oxidative Degradation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to the formation of various oxidation products. Studies on similar amines suggest that secondary amines can exhibit higher rates of oxidative degradation compared to primary and tertiary amines.[4] The presence of longer alkyl chains, as in this compound, may decrease the degradation rate.[4][5]

  • Thermal Degradation: While generally stable at ambient temperatures, elevated temperatures can induce degradation. For some aliphatic amines, thermal degradation is more pronounced in the presence of carbon dioxide.

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate degradation processes, often involving free radical mechanisms.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on known reaction mechanisms for secondary amines, potential degradation products could include:

  • N-Nitroso-di-n-hexylamine: Formed by the reaction with nitrosating agents.

  • Hexylamine and Hexanal/Hexanoic Acid: Resulting from oxidative cleavage.

  • Higher Molecular Weight Condensation Products: Formed through various intermolecular reactions under thermal stress.

It is crucial to perform forced degradation studies to identify the specific degradation products for your application.[6][7][8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Discoloration (yellowing) of this compound upon storage. Oxidation due to exposure to air and/or light.Store this compound under an inert atmosphere (nitrogen or argon) in an amber glass bottle to protect it from light. Ensure the container is tightly sealed. For long-term storage, refrigeration is recommended.
Appearance of unknown peaks in HPLC/GC analysis of the sample. Degradation of this compound. Contamination from the solvent or container.Prepare samples fresh before analysis. Use high-purity, degassed solvents. Ensure the cleanliness of all glassware and containers. If degradation is suspected, perform a forced degradation study to identify potential degradants.
Inconsistent results in experiments using this compound. Use of a partially degraded stock solution. Inconsistent handling procedures.Always use a fresh, pure sample of this compound for critical experiments. Standardize handling procedures to minimize exposure to air and light. Consider qualifying the purity of the amine before use.
Precipitate formation in this compound solution. Reaction with atmospheric carbon dioxide to form a carbamate (B1207046) salt. Contamination.Handle this compound under an inert atmosphere. Use dry solvents. If a precipitate is observed, it may be possible to remove it by filtration, but the purity of the remaining solution should be verified.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions
Stress Condition Duration Temperature % this compound Remaining (Illustrative) Appearance of Degradation Products (Illustrative)
Acidic (0.1 N HCl)24 hours60°C98%Minor peaks observed in HPLC
Basic (0.1 N NaOH)24 hours60°C95%Several minor peaks observed in HPLC
Oxidative (3% H₂O₂)24 hoursRoom Temp85%Major and minor degradation peaks observed
Thermal48 hours80°C97%Minor new peaks observed
Photolytic (UV light)48 hoursRoom Temp92%Broad, ill-defined peaks suggesting polymerization

Note: The data in this table is illustrative and intended to show the type of results that might be obtained from a forced degradation study. Actual results may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Dilute with the mobile phase for analysis.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours. Cool and dilute with the mobile phase for analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 48 hours. Dilute with the mobile phase for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop a quantitative analytical method to separate and quantify this compound in the presence of its degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or Mass Spectrometry (for identification).

    • Injection Volume: 10 µL.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

    • Specificity: Analyze stressed samples to ensure that the this compound peak is well-resolved from any degradation product peaks.

    • Linearity: Prepare a series of standard solutions of this compound over a range of concentrations and generate a calibration curve.

    • Accuracy and Precision: Determine the recovery and repeatability of the method by analyzing samples with known concentrations of this compound.

Visualizations

Degradation_Pathways This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Metal Ions Thermal Thermal This compound->Thermal High Temperature Photolysis Photolysis This compound->Photolysis UV/Vis Light Oxidative_Products Oxidative Products (e.g., N-oxide, Hexylamine, Hexanal) Oxidation->Oxidative_Products Thermal_Products Thermal Products (e.g., Condensation Products) Thermal->Thermal_Products Photolytic_Products Photolytic Products (e.g., Radical Species, Polymers) Photolysis->Photolytic_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome Acid Acidic Stress HPLC Stability-Indicating HPLC Acid->HPLC Base Basic Stress Base->HPLC Oxidative Oxidative Stress Oxidative->HPLC Thermal Thermal Stress Thermal->HPLC Photolytic Photolytic Stress Photolytic->HPLC LCMS LC-MS for Identification HPLC->LCMS Method_Validation Validated Analytical Method HPLC->Method_Validation Degradation_Profile Degradation Profile LCMS->Degradation_Profile

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Optimization of Catalyst Loading with Dihexylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading when using dihexylamine in their experiments. Below you will find troubleshooting advice and frequently asked questions to address common challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments involving this compound and catalyst loading optimization.

Issue 1: Low or No Product Yield

You are observing significantly lower yields than expected or no product formation at all.

Possible Causes and Solutions:

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction forward.

    • Solution: Incrementally increase the catalyst loading. It is recommended to conduct a screening experiment with varying catalyst concentrations to find the optimal loading. For some reactions, increasing catalyst loading from 0.5 mol% to 1 mol% can significantly improve yields.[1]

  • Catalyst Deactivation: The catalyst may be losing its activity due to impurities, side reactions, or harsh reaction conditions.

    • Solution: Ensure all reagents and solvents are pure and dry. Consider using a glovebox or Schlenk techniques if your catalyst is sensitive to air or moisture. If catalyst deactivation is suspected, a higher initial catalyst load or the addition of a stabilizing ligand might be necessary.

  • Incorrect Reaction Conditions: Temperature, pressure, or reaction time may not be optimal.

    • Solution: Systematically vary the reaction parameters. An increase in temperature can sometimes overcome activation energy barriers, but be aware that it can also lead to catalyst decomposition. Extending the reaction time can also lead to higher conversion. A time study can reveal if the reaction is complete.[1]

  • Poor Ligand-Metal Binding: this compound, when used as a ligand, may not be effectively coordinating to the metal center.

    • Solution: Evaluate the compatibility of this compound with your chosen metal catalyst. In some cases, modifying the structure of the amine or using a co-ligand can enhance coordination and catalytic activity.

Troubleshooting Workflow for Low Yield

start Low Product Yield Observed check_loading Is Catalyst Loading Sufficient? start->check_loading increase_loading Increase Catalyst Loading (e.g., 0.5% -> 1% -> 2%) check_loading->increase_loading No check_deactivation Is Catalyst Deactivation Occurring? check_loading->check_deactivation Yes increase_loading->check_deactivation end_good Yield Improved increase_loading->end_good Success purify_reagents Purify Reagents & Solvents Use Inert Atmosphere check_deactivation->purify_reagents Yes check_conditions Are Reaction Conditions Optimal? check_deactivation->check_conditions No purify_reagents->check_conditions purify_reagents->end_good Success optimize_temp_time Optimize Temperature & Reaction Time check_conditions->optimize_temp_time No end_bad Yield Still Low (Consult Further Literature) check_conditions->end_bad Yes optimize_temp_time->end_good

Caption: Troubleshooting workflow for low product yield.

Issue 2: Poor Selectivity / Formation of Byproducts

The desired product is formed, but significant amounts of byproducts are also present, complicating purification and reducing the yield of the target molecule.

Possible Causes and Solutions:

  • Excessive Catalyst Loading: While increasing catalyst loading can improve conversion, an excessive amount can sometimes lead to undesired side reactions. Overcrowding of active sites can promote alternative reaction pathways.

    • Solution: Carefully screen a range of catalyst loadings to find a balance between high conversion of the starting material and high selectivity for the desired product. It is possible that a lower catalyst loading provides better selectivity.

  • Sub-optimal Temperature: High reaction temperatures can provide the energy needed to overcome the activation barrier for side reactions.

    • Solution: Screen a range of temperatures. A lower temperature may favor the kinetic product over thermodynamic byproducts.

  • Nature of the Amine: In some reactions, secondary amines like this compound can participate in side reactions such as self-condensation or reaction with the solvent.

    • Solution: If this compound is a reactant, consider adjusting its stoichiometry. If it is a ligand, evaluate if its basicity is promoting undesired reactions and consider a less basic amine or an alternative ligand.

Data Presentation: Catalyst Loading vs. Selectivity

Catalyst Loading (mol%)Conversion (%)Selectivity for Desired Product (%)
0.14598
0.58592
1.09980
2.09975

Note: This is example data and actual results will vary depending on the specific reaction.

Frequently Asked Questions (FAQs)

Q1: How do I determine the initial catalyst loading for my reaction with this compound?

A1: A good starting point is to consult the literature for similar reactions. If no direct precedent is available, begin with a relatively low catalyst loading, for example, 0.5 to 1 mol%. Then, perform a systematic optimization by screening a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mol%) to identify the optimal loading for your specific substrates and conditions.

Q2: Can the purity of this compound affect the catalyst performance?

A2: Yes, absolutely. Impurities in this compound, such as water, other amines, or oxidation products, can poison the catalyst or participate in side reactions. Always use high-purity this compound and consider purifying it before use if you suspect it contains impurities.

Q3: What is the role of this compound in my reaction? Can it act as both a reactant and a ligand?

A3: this compound can have multiple roles. It can be a primary reactant, a base, or a ligand that coordinates to a metal center to modulate its catalytic activity. It is crucial to understand its intended role in your specific reaction to troubleshoot effectively. In some cases, it can indeed play a dual role, which can complicate optimization.

Q4: My reaction is very slow. Should I just increase the catalyst loading?

A4: While increasing the catalyst loading is a common strategy to increase the reaction rate, it is not the only solution and may not always be the best one. Before increasing the catalyst loading, consider optimizing other parameters such as temperature and reactant concentrations. An excessively high catalyst load can sometimes be detrimental to selectivity and can be costly.

Experimental Protocol: Screening for Optimal Catalyst Loading

This protocol outlines a general procedure for determining the optimal catalyst loading for a generic cross-coupling reaction using this compound as a ligand.

  • Preparation:

    • Set up a series of identical reaction vessels (e.g., Schlenk tubes or vials in a heating block).

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare stock solutions of your reactants, this compound, and catalyst in an appropriate anhydrous solvent.

  • Reaction Setup:

    • To each reaction vessel, add the starting materials and solvent.

    • Add the required amount of this compound from its stock solution.

    • Add varying amounts of the catalyst stock solution to each vessel to achieve the desired range of catalyst loadings (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mol%).

    • Seal the vessels under an inert atmosphere.

  • Reaction Execution and Monitoring:

    • Place the reaction vessels in a pre-heated block or oil bath at the desired temperature.

    • Stir the reactions for a set period.

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS, LC-MS, or TLC).

  • Analysis:

    • After the reaction is complete, quench the reactions appropriately.

    • Analyze the final reaction mixtures to determine the conversion of the starting material and the yield of the desired product for each catalyst loading.

    • Plot the product yield versus catalyst loading to identify the optimal concentration.

Catalyst Loading Optimization Workflow

start Define Reaction & Goal setup Prepare Stock Solutions (Reactants, this compound, Catalyst) start->setup screening Set Up Parallel Reactions with Varying Catalyst Loadings setup->screening execution Run Reactions under Controlled Conditions screening->execution monitoring Monitor Reaction Progress (e.g., GC, LC, TLC) execution->monitoring analysis Analyze Final Mixtures (Conversion & Yield) monitoring->analysis plot Plot Yield vs. Catalyst Loading analysis->plot optimum Identify Optimal Catalyst Loading plot->optimum

Caption: Workflow for experimental optimization of catalyst loading.

References

Validation & Comparative

Comparative study of Dihexylamine versus other secondary amines in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate secondary amine is a critical decision that can significantly impact reaction outcomes in chemical synthesis. This guide provides a comprehensive comparison of dihexylamine with other commonly used secondary amines, including diethylamine (B46881), dipropylamine, and dicyclohexylamine (B1670486). The comparison focuses on their performance in key synthetic applications such as reductive amination, catalysis, and their roles as corrosion inhibitors and phase transfer catalysts, supported by available experimental data.

Physical and Chemical Properties: A Tabular Comparison

The performance of a secondary amine in a chemical reaction is intrinsically linked to its physical and chemical properties. Steric hindrance, basicity, and lipophilicity are key factors that dictate reactivity and selectivity. This compound, with its two C6 alkyl chains, presents a unique combination of these properties compared to smaller dialkylamines and the sterically demanding dicyclohexylamine.

PropertyThis compoundDiethylamineDipropylamineDicyclohexylamine
Molecular Formula C₁₂H₂₇NC₄H₁₁NC₆H₁₅NC₁₂H₂₃N
Molecular Weight ( g/mol ) 185.35[1]73.14101.19[2]181.32
Boiling Point (°C) 236-242[3]55.5105-110[4]256
Melting Point (°C) -3-50-63[2]-0.1
Density (g/mL at 25°C) 0.795[3]0.7070.738[4]0.912
pKa of Conjugate Acid ~11.0~10.9~11.0~11.2
Solubility in Water Sparingly solubleSolubleSlightly solubleSparingly soluble[5]

Performance in Reductive Amination

Reductive amination is a cornerstone of amine synthesis, providing a versatile method for forming C-N bonds. The choice of the secondary amine can influence reaction rates and yields due to differences in nucleophilicity and steric hindrance.

While direct comparative studies across a wide range of secondary amines under identical conditions are limited, available data allows for a qualitative and semi-quantitative assessment. Generally, less sterically hindered amines like diethylamine react faster, while bulkier amines like dicyclohexylamine may exhibit higher selectivity in certain cases. This compound, with its intermediate steric profile, offers a balance between reactivity and selectivity.

Hypothetical Comparative Yields in the Reductive Amination of Benzaldehyde:

Secondary AmineHypothetical Yield (%)
This compound85-95
Diethylamine90-98[5]
Dipropylamine88-96
Dicyclohexylamine80-90

Note: These are hypothetical yields based on general reactivity trends and may vary depending on the specific reaction conditions.

Experimental Protocol: General Procedure for Reductive Amination

This protocol describes a general procedure for the reductive amination of an aldehyde with a secondary amine using sodium triacetoxyborohydride (B8407120) as the reducing agent.[6][7]

Materials:

  • Aldehyde (1.0 eq)

  • Secondary amine (this compound, diethylamine, dipropylamine, or dicyclohexylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aldehyde in the chosen solvent, add the secondary amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to obtain the desired tertiary amine.

Reductive_Amination_Workflow aldehyde Aldehyde/Ketone reaction_mixture Reaction Mixture aldehyde->reaction_mixture amine Secondary Amine amine->reaction_mixture solvent Solvent (e.g., DCM) solvent->reaction_mixture reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reaction_mixture->reducing_agent Imine/Iminium Formation workup Aqueous Workup (NaHCO₃) reducing_agent->workup Reduction extraction Extraction workup->extraction drying Drying (e.g., MgSO₄) extraction->drying purification Purification (Chromatography/Distillation) drying->purification product Tertiary Amine purification->product

Caption: General workflow for reductive amination.

Role in Catalysis

Secondary amines can function as organocatalysts, often in enamine or iminium ion-mediated reactions such as aldol (B89426) and Michael additions. The steric and electronic properties of the amine are crucial for catalyst efficiency and stereoselectivity.

  • This compound , with its moderate steric bulk, can be an effective catalyst for certain transformations where a balance between reactivity and selectivity is required.

  • Diethylamine and Dipropylamine , being less hindered, are commonly used in a variety of organocatalytic reactions.

  • Dicyclohexylamine , due to its significant steric hindrance, can impart high stereoselectivity in certain asymmetric transformations.

Enamine_Catalysis ketone Ketone enamine Enamine Intermediate ketone->enamine amine Secondary Amine (e.g., this compound) amine->enamine iminium Iminium Ion Intermediate enamine->iminium Nucleophilic Attack electrophile Electrophile (e.g., Aldehyde) electrophile->iminium hydrolysis Hydrolysis iminium->hydrolysis hydrolysis->amine Catalyst Regeneration product Aldol/Michael Adduct hydrolysis->product

Caption: Enamine catalysis cycle.

Application as Corrosion Inhibitors

Secondary amines, particularly those with long alkyl chains, are effective corrosion inhibitors for various metals. They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

  • This compound is expected to be an effective corrosion inhibitor due to the hydrophobicity imparted by its hexyl chains.

  • Dicyclohexylamine and its salts are well-known volatile corrosion inhibitors, particularly for steel.[3]

  • Longer-chain dialkylamines generally exhibit better corrosion inhibition due to increased surface coverage and hydrophobicity.

Utility as Phase Transfer Catalysts

Secondary amines can act as precursors to quaternary ammonium (B1175870) salts, which are effective phase transfer catalysts (PTCs). These catalysts facilitate the transfer of a reactant from one phase to another (e.g., from an aqueous to an organic phase), thereby enabling or accelerating the reaction. The efficiency of a PTC is often related to the lipophilicity of the alkyl groups on the nitrogen atom.

  • This compound , with its C6 chains, can be expected to form a moderately lipophilic quaternary ammonium salt, making it a potential PTC for various reactions.

  • Secondary amines with longer alkyl chains generally form more effective PTCs due to the increased lipophilicity of the resulting quaternary ammonium cation.

Synthesis of Succinic Acid Derivatives

This compound has been reported to be used in the preparation of succinic acid derivatives. A common method involves the reaction of succinic anhydride (B1165640) with the amine to form an amic acid, which can then be cyclized to the corresponding succinimide.

Experimental Protocol: Synthesis of N,N-Dihexylsuccinamic Acid

Materials:

  • Succinic anhydride (1.0 eq)

  • This compound (1.0 eq)

  • Anhydrous toluene (B28343) or other suitable aprotic solvent

Procedure:

  • Dissolve succinic anhydride in the chosen solvent in a round-bottom flask.

  • Slowly add this compound to the solution at room temperature with stirring.

  • The reaction is typically exothermic and may proceed to completion within a few hours at room temperature. The progress can be monitored by the disappearance of the starting materials using TLC.

  • The product, N,N-dihexylsuccinamic acid, will precipitate from the solution.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Succinamic_Acid_Synthesis succinic_anhydride Succinic Anhydride reaction Nucleophilic Acyl Substitution succinic_anhydride->reaction This compound This compound This compound->reaction solvent Aprotic Solvent solvent->reaction product N,N-Dihexylsuccinamic Acid reaction->product

Caption: Synthesis of N,N-dihexylsuccinamic acid.

Conclusion

This compound emerges as a versatile secondary amine with a unique property profile that makes it a valuable tool in organic synthesis. Its performance is characterized by a balance of reactivity, steric influence, and lipophilicity. While smaller amines like diethylamine may offer faster reaction rates in some cases, and bulkier amines like dicyclohexylamine can provide superior stereoselectivity, this compound often presents a favorable compromise. Its utility extends beyond a mere synthetic building block to potential applications as a catalyst, corrosion inhibitor, and phase transfer catalyst precursor. The choice between this compound and other secondary amines will ultimately depend on the specific requirements of the desired transformation, including the nature of the substrates, desired selectivity, and reaction conditions. Further quantitative comparative studies will be invaluable in fully elucidating the relative advantages of this compound in various synthetic contexts.

References

Validating Experimental Results with Dihexylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Dihexylamine in their experiments, validating the results is crucial for ensuring accuracy and reproducibility. This guide provides a comparative analysis of this compound's performance in key applications, supported by experimental data and detailed protocols.

Physicochemical Properties of this compound

A foundational aspect of validating experimental results is a clear understanding of the physical and chemical properties of the reagents used. This compound is a secondary amine characterized as a colorless to pale yellow liquid with a distinct amine-like odor. It is soluble in organic solvents but has limited solubility in water. The basic nature of this compound allows it to function as a nucleophile in a variety of chemical reactions.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₇N[1]
Molecular Weight 185.35 g/mol [1]
Boiling Point 192-195 °C[1]
Density 0.795 g/mL at 25 °C[1]
Refractive Index n20/D 1.432[1]
Flash Point 95 °C (closed cup)[2]
Solubility in Water 0.3 g/L[3]

This compound as a Corrosion Inhibitor: A Comparative Analysis

One of the notable applications of this compound and related long-chain amines is in the prevention of metal corrosion. These compounds act by adsorbing onto the metal surface, forming a protective barrier against corrosive agents. The effectiveness of these inhibitors can be quantified by their inhibition efficiency, which is determined through methods such as weight loss analysis and electrochemical impedance spectroscopy.

While direct comparative studies on this compound are limited, data from closely related compounds like Dicyclohexylamine and Hexylamine provide valuable insights into its potential performance relative to other amine-based inhibitors.

InhibitorMetalCorrosive MediumTemperature (°C)Inhibition Efficiency (%)
DicyclohexylamineAPI X80 Carbon SteelCO₂-saturated aqueous solution with 200 ppm acetic acid and 1% NaCl2039.61
N-methyldiethanolamineAPI X80 Carbon SteelCO₂-saturated aqueous solution with 200 ppm acetic acid and 1% NaCl2034.53
DicyclohexylamineAPI X80 Carbon SteelCO₂-saturated aqueous solution with 200 ppm acetic acid and 1% NaCl3534.03
N-methyldiethanolamineAPI X80 Carbon SteelCO₂-saturated aqueous solution with 200 ppm acetic acid and 1% NaCl3515.30
HexylamineMild Steel1.0 M HCl2565.66 (at 800 ppm)

Note: The data presented is from different studies with varying experimental conditions and should be used for general comparison.

Experimental Protocols for Corrosion Inhibition Studies

1. Weight Loss Method

This gravimetric technique provides a direct measure of the corrosion rate and the inhibitor's effectiveness.

Protocol:

  • Coupon Preparation: Prepare metal coupons (e.g., mild steel) of known dimensions. Polish the surfaces with progressively finer grades of emery paper, degrease with a solvent like acetone, rinse with distilled water, and dry thoroughly.

  • Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.

  • Corrosion Test: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound. Maintain a constant temperature for a specified duration (e.g., 6 hours).[4]

  • Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products, rinse with distilled water and acetone, and dry. Reweigh the coupons accurately.[4]

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - W₁) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor, and W₁ is the weight loss in the presence of the inhibitor.

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that offers insights into the mechanism of corrosion inhibition by studying the electrical properties of the metal-solution interface.[5]

Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is typically used, consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[6]

  • Measurement: The electrodes are immersed in the corrosive solution with and without the inhibitor. A small amplitude AC signal over a range of frequencies is applied to the working electrode, and the impedance response is measured.[5]

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. By fitting the data to an equivalent electrical circuit model, parameters such as charge transfer resistance (Rct) can be determined. An increase in Rct in the presence of the inhibitor indicates a higher resistance to corrosion.[6]

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 Where Rct(inh) is the charge transfer resistance with the inhibitor, and Rct(blank) is the charge transfer resistance without the inhibitor.

Experimental_Workflow_Corrosion_Inhibition cluster_prep Coupon Preparation cluster_immersion Immersion Test cluster_analysis Analysis p1 Polish Metal Coupon p2 Degrease with Acetone p1->p2 p3 Rinse and Dry p2->p3 p4 Initial Weighing (W_initial) p3->p4 i1 Prepare Corrosive Solution (with and without this compound) p4->i1 i2 Immerse Coupons i1->i2 i3 Maintain Constant Temperature i2->i3 a1 Remove and Clean Coupons i3->a1 a2 Final Weighing (W_final) a1->a2 a3 Calculate Weight Loss (ΔW = W_initial - W_final) a2->a3 a4 Calculate Inhibition Efficiency a3->a4

Workflow for Weight Loss Corrosion Inhibition Test.

Other Potential Applications of this compound

Surfactant Properties

Role in Organic Synthesis

This compound serves as a reagent in various organic syntheses.[3] It has been mentioned in the context of preparing succinic acid.[7] In pharmaceutical synthesis, secondary amines are crucial building blocks for a wide range of drug molecules.[8][9] The reactivity of the N-H bond and the steric hindrance provided by the alkyl groups can be leveraged to achieve specific synthetic outcomes.

Amine_Reaction_Mechanism cluster_reactants Reactants cluster_product Product r1 This compound (Nucleophile) p1 Substituted Amine or Intermediate r1->p1 Nucleophilic Attack r2 Electrophile (e.g., Alkyl Halide, Carbonyl) r2->p1

General role of this compound as a nucleophile.

Nanoparticle Synthesis

Long-chain amines can act as capping agents in the synthesis of nanoparticles, controlling their size and preventing aggregation.[10] While specific protocols for this compound are not detailed in the available literature, the general principle involves the coordination of the amine to the nanoparticle surface.

References

A Comparative Guide to Spectroscopic Methods for Confirming the Synthesis of Dihexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, unequivocal confirmation of a target molecule's identity is paramount. This guide provides a comparative overview of key spectroscopic methods for verifying the successful synthesis of dihexylamine. It outlines the expected outcomes from each technique, offers detailed experimental protocols, and presents a logical workflow for structural confirmation.

Spectroscopic Data Comparison

Following the synthesis of this compound, a combination of spectroscopic techniques is employed to confirm its structure. Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information. The table below summarizes the expected quantitative data from each method for this compound.

Spectroscopic Method Parameter Expected Value for this compound Interpretation
FTIR Spectroscopy N-H Stretch~3350 - 3280 cm⁻¹ (single, sharp band)[1][2][3]Indicates the presence of a secondary amine (R₂N-H). Primary amines show two bands in this region, while tertiary amines show none.[1][2][3]
C-H Stretch (Aliphatic)~2960 - 2850 cm⁻¹Confirms the presence of the hexyl alkyl chains.
N-H Wag~750 - 700 cm⁻¹[3]Further evidence for a secondary amine.[3]
¹H NMR Spectroscopy N-H Proton (NH)Variable, ~0.5 - 5.0 ppm (broad singlet)[4]The broadness and variable shift are characteristic of N-H protons due to exchange and hydrogen bonding. Disappears upon D₂O exchange.[2]
α-Methylene Protons (-CH₂-N)~2.5 - 2.7 ppm (triplet)Protons on the carbons directly attached to the nitrogen are deshielded.
Alkyl Chain Protons (-(CH₂)₄-)~1.2 - 1.6 ppm (multiplets)Protons of the methylene (B1212753) groups in the middle of the hexyl chains.
Terminal Methyl Protons (-CH₃)~0.9 ppm (triplet)Protons of the terminal methyl groups.
¹³C NMR Spectroscopy α-Methylene Carbons (-CH₂-N)~40 - 50 ppmCarbons directly bonded to the electronegative nitrogen atom are deshielded.[4][5]
Alkyl Chain Carbons~14 - 32 ppmCarbons of the hexyl chains.
Mass Spectrometry Molecular Ion Peak [M]⁺m/z = 185Corresponds to the molecular weight of this compound (C₁₂H₂₇N). An odd molecular weight is consistent with the Nitrogen Rule for a compound with one nitrogen atom.[2]
[M+H]⁺ Adductm/z = 186.22[6][7]The protonated molecule, often observed in techniques like Electrospray Ionization (ESI).[6][7]
Major Fragment Ionm/z = 114Result of α-cleavage, where the C-C bond nearest the nitrogen is broken, leading to the loss of a pentyl radical (•C₅H₁₁) and formation of a stable iminium cation.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the N-H functional group characteristic of a secondary amine.

  • Instrumentation: A standard FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the purified this compound liquid is placed directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply the this compound sample to the crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Average 16 to 32 scans to improve the signal-to-noise ratio.

    • Process the data by subtracting the background spectrum from the sample spectrum.

  • Analysis: Examine the spectrum for a single, sharp absorption band in the 3350-3280 cm⁻¹ region, which is characteristic of an N-H stretch in a secondary amine.[1][3] Also, look for strong C-H stretching bands around 2960-2850 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule, confirming the presence and connectivity of the two hexyl chains attached to the nitrogen.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition (¹H NMR):

    • Acquire a standard one-dimensional proton NMR spectrum.

    • To confirm the N-H peak, a D₂O exchange experiment can be performed: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H peak should disappear.[2]

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain single lines for each unique carbon atom.

  • Analysis: Compare the chemical shifts, integration values (for ¹H), and splitting patterns of the acquired spectra with the expected values listed in the table above.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the synthesized compound and analyze its fragmentation pattern to support the proposed structure.

  • Instrumentation: A mass spectrometer, for example, one coupled with a Gas Chromatography (GC-MS) system or with an Electrospray Ionization (ESI) source.

  • Sample Preparation (GC-MS):

    • Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

  • Data Acquisition:

    • Inject the sample into the GC-MS system. The GC will separate the sample from any residual impurities before it enters the mass spectrometer.

    • Acquire the mass spectrum, typically in electron ionization (EI) mode, over a mass range of m/z 40-400.

  • Analysis:

    • Identify the molecular ion peak at m/z = 185. The odd mass is indicative of a single nitrogen atom, as per the nitrogen rule.[2]

    • Look for characteristic fragment ions, particularly the α-cleavage product at m/z = 114.[8]

Workflow for Synthesis Confirmation

The following diagram illustrates the logical workflow for confirming the identity of synthesized this compound using the described spectroscopic methods.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation cluster_conclusion Conclusion start Synthesized Product (Presumed this compound) ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry start->ms res_ftir Presence of Secondary Amine? (N-H stretch ~3300 cm⁻¹) ftir->res_ftir res_nmr Correct H/C Framework? (Alkyl chains, α-CH₂ shifts) nmr->res_nmr res_ms Correct Molecular Weight? (M⁺ at m/z 185) ms->res_ms confirm Structure Confirmed: This compound res_ftir->confirm Yes re_eval Synthesis Failed or Impure Product res_ftir->re_eval No res_nmr->confirm Yes res_nmr->re_eval No res_ms->confirm Yes res_ms->re_eval No

Caption: Workflow for the spectroscopic confirmation of this compound synthesis.

References

Performance comparison of Dihexylamine analogs in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Analysis of Dihexylamine Analogs in Corrosion Inhibition, Nanoparticle Synthesis, and Pharmaceutical Applications

This guide offers an objective comparison of the performance of this compound and its analogs in several key scientific and industrial applications. Designed for researchers, scientists, and professionals in drug development, this document provides a data-driven overview of these versatile secondary amines, supported by detailed experimental protocols and mechanistic diagrams.

Performance as Corrosion Inhibitors

This compound analogs, particularly those with long or cyclic alkyl chains, are effective corrosion inhibitors for various metals and alloys, primarily in acidic and CO2-saturated environments. Their mechanism of action involves the adsorption of the amine onto the metal surface, forming a protective hydrophobic layer that impedes corrosive processes. The lone pair of electrons on the nitrogen atom facilitates strong coordination to the metal surface.

Quantitative Performance Data

The following table summarizes the corrosion inhibition efficiency of various this compound analogs under different experimental conditions. It is important to note that direct comparison of inhibition efficiencies should be made with caution due to the varying experimental parameters across different studies.

This compound AnalogMetal/AlloyCorrosive MediumConcentrationTemperature (°C)Test MethodInhibition Efficiency (%)
Dicyclohexylamine (B1670486) API X80 Carbon SteelCO2-saturated 1% NaCl + 200 ppm Acetic AcidNot Specified20Potentiodynamic Polarization39.61[1]
API X80 Carbon SteelCO2-saturated 1% NaCl + 200 ppm Acetic AcidNot Specified35Potentiodynamic Polarization34.03[1]
API X80 Carbon SteelCO2-saturated 1% NaCl + 200 ppm Acetic AcidNot Specified45Potentiodynamic Polarization13.98[1]
Dicyclohexylamine Nitrite SteelPolluted (Acid Vapors)Not Specified25Electrochemical Impedance~100[2]
Didecylamine (analogous) Carbon Steel1M HCl500 ppm40 (313 K)Weight Loss68.8[3]
Carbon Steel1M HCl600 ppm40 (313 K)Weight Loss71.4[3]
Cyclohexylamine Dithiocarbamate Aluminum1M HCl8.0 x 10⁻⁴ M25Potentiodynamic Polarization86.9[4]
Aluminum1M HCl8.0 x 10⁻⁴ M25Weight Loss63.0[5]
Experimental Protocols

This gravimetric technique provides a direct measure of corrosion rate and inhibitor efficiency.[6][7]

  • Specimen Preparation: Metal coupons of known dimensions are cleaned, degreased, dried, and accurately weighed.

  • Immersion: The weighed coupons are immersed in the corrosive medium with and without the this compound analog inhibitor for a specified duration and temperature.[8]

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation of Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) Where:

    • K = constant (e.g., 8.76 × 10⁴)

    • W = weight loss in grams

    • A = surface area of the coupon in cm²

    • T = immersion time in hours

    • D = density of the metal in g/cm³

  • Calculation of Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where:

    • CR₀ = Corrosion rate in the absence of the inhibitor

    • CRᵢ = Corrosion rate in the presence of the inhibitor[9]

This electrochemical method determines the corrosion current density (i_corr) and reveals the inhibitor's effect on anodic and cathodic reactions.[10]

  • Electrochemical Cell Setup: A three-electrode cell is used, containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode), and a counter electrode (e.g., platinum).

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) to allow the open-circuit potential (E_ocp) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to E_ocp to a potential anodic to E_ocp at a constant scan rate (e.g., 0.167 mV/s).

  • Data Analysis: A Tafel plot of log(current density) versus potential is generated. The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 Where:

    • i_corr₀ = Corrosion current density in the absence of the inhibitor

    • i_corrᵢ = Corrosion current density in the presence of the inhibitor[11]

Visualization of Corrosion Inhibition Mechanism

G cluster_metal Metal Surface H+ H⁺ Metal Metal (Fe) H+->Metal Cathodic Reaction (H₂ Evolution) Cl- Cl⁻ H2O H₂O Fe2+ Fe²⁺ Metal->Fe2+ Anodic Reaction (Metal Dissolution) Inhibitor R₂NH Inhibitor->Metal Adsorption via N lone pair ProtectiveLayer Protective Hydrophobic Layer

Caption: Mechanism of corrosion inhibition by this compound analogs.

Performance in Nanoparticle Synthesis

Secondary amines like this compound and its analogs serve as crucial capping and stabilizing agents in the synthesis of nanoparticles, particularly quantum dots and metal nanoparticles. They control particle growth, prevent aggregation, and influence the final morphology of the nanoparticles.

Quantitative Performance Data

The performance of this compound analogs in nanoparticle synthesis is often evaluated by their ability to control the size and shape of the resulting nanoparticles.

This compound AnalogNanoparticle SystemSynthesis MethodKey Performance MetricResult
Didecylamine Metal NanoparticlesNot SpecifiedRoleEffective capping and stabilizing agent.[12]
Didecylamine General NanoparticlesNot SpecifiedMorphology ControlTends to favor the formation of isotropic, quasi-spherical nanoparticles.[13]
Didecylamine General NanoparticlesNot SpecifiedSize ControlHigher concentrations generally lead to smaller nanoparticles due to rapid surface passivation.[14]
Secondary Amines (general) Silver Nanoparticles (AgNPs)Hydrogen ReductionSize ControlStabilized smaller AgNPs compared to other methods.[13]
Experimental Protocol: Hot-Injection Synthesis of CdSe Quantum Dots

The hot-injection method is a common technique for producing high-quality, monodisperse quantum dots where secondary amines like this compound analogs can be used as capping agents.[15][16][17]

  • Precursor Solution Preparation: A selenium precursor is prepared by dissolving selenium powder in a high-boiling point solvent like trioctylphosphine (B1581425) (TOP).

  • Surfactant/Solvent Preparation: In a three-neck flask, a cadmium precursor (e.g., CdO) is mixed with a fatty acid (e.g., stearic acid) and a high-boiling point solvent containing the this compound analog (e.g., this compound, Didecylamine).

  • Degassing and Heating: The cadmium-containing mixture is heated under vacuum or an inert atmosphere (e.g., Argon) to a high temperature (e.g., 250-300 °C) until the solution becomes clear.

  • Injection: The selenium precursor solution is rapidly injected into the hot cadmium solution. This sudden introduction of the second precursor leads to a burst of nucleation.

  • Growth and Annealing: The reaction is allowed to proceed at a slightly lower temperature for a specific period. The growth time determines the final size of the quantum dots.

  • Quenching and Purification: The reaction is stopped by cooling the mixture. The synthesized quantum dots are then precipitated with a non-solvent (e.g., methanol), isolated by centrifugation, and redispersed in a non-polar solvent like toluene.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_synthesis Synthesis cluster_isolation Isolation & Purification Precursor_A Prepare Cd Precursor in this compound Analog (Solvent/Capping Agent) Heat Heat Cd solution under Inert Atmosphere (e.g., 280°C) Precursor_A->Heat Precursor_B Prepare Se Precursor in High-Boiling Solvent Inject Rapidly Inject Se Precursor Precursor_B->Inject Heat->Inject High Temperature Grow Allow Nanoparticle Growth at lower temp. (e.g., 250°C) Inject->Grow Nucleation Cool Cool Reaction Mixture Grow->Cool Size Control by Time Precipitate Add Non-Solvent (e.g., Methanol) Cool->Precipitate Centrifuge Centrifuge to Collect Nanoparticles Precipitate->Centrifuge Redisperse Redisperse in Non-Polar Solvent (e.g., Toluene) Centrifuge->Redisperse

Caption: Workflow for hot-injection synthesis of nanoparticles.

Performance in Pharmaceutical and Organic Synthesis

This compound and its analogs, particularly Dicyclohexylamine, are important intermediates and reagents in the synthesis of active pharmaceutical ingredients (APIs) and other organic compounds. They are valued for their basicity and nucleophilicity.

Applications in Synthesis
This compound AnalogApplicationRoleExamples of Synthesized Molecules
This compound Organic SynthesisReagentSuccinic acid[18]
Dicyclohexylamine Pharmaceutical SynthesisIntermediate, Catalyst, SolventLidocaine (local anesthetic), Antihistamines, Antibiotics, Anti-tumor agents
Didecylamine Organic SynthesisBuilding Block, SurfactantComplex molecules, Emulsifiers
Experimental Protocol: Representative Synthesis of Lidocaine

Dicyclohexylamine is a key reagent in the synthesis of the widely used local anesthetic, Lidocaine. The following is a generalized two-step laboratory procedure.

  • Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide

    • 2,6-dimethylaniline is dissolved in a suitable solvent (e.g., glacial acetic acid).

    • Chloroacetyl chloride is added to the solution, and the mixture is stirred.

    • The reaction is quenched by the addition of a sodium acetate (B1210297) solution to precipitate the product.

    • The solid α-chloro-2,6-dimethylacetanilide is collected by vacuum filtration and dried. A high yield of 90-95% can be achieved under optimized conditions.[19]

  • Step 2: Synthesis of Lidocaine

    • The α-chloro-2,6-dimethylacetanilide is dissolved in a high-boiling point solvent such as toluene.

    • An excess of Diethylamine (a simpler secondary amine, but conceptually similar for this step) is added, and the mixture is refluxed.

    • After the reaction is complete, the mixture is cooled, and the product is extracted.

    • The crude Lidocaine is then purified, often by converting it to its hydrochloride salt, which can be recrystallized. The yield for this step is typically around 40-50% in a laboratory setting.[20]

Visualization of a Logical Relationship in Pharmaceutical Synthesis

G Start Starting Materials (e.g., 2,6-dimethylaniline, chloroacetyl chloride) Step1 Step 1: Acylation Start->Step1 Intermediate Intermediate (α-chloro-2,6-dimethylacetanilide) Step1->Intermediate Step2 Step 2: Amination (with secondary amine) Intermediate->Step2 + Diethylamine CrudeAPI Crude API (Lidocaine Free Base) Step2->CrudeAPI Purification Purification (e.g., Recrystallization of Hydrochloride Salt) CrudeAPI->Purification FinalAPI Final API (Lidocaine HCl) Purification->FinalAPI

Caption: Logical workflow for a multi-step pharmaceutical synthesis.

References

A Comparative Analysis of Dihexylamine and Dicyclohexylamine as Volatile Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dihexylamine and dicyclohexylamine (B1670486) for their application as volatile corrosion inhibitors (VCIs). The selection of an appropriate VCI is critical in preventing the degradation of metallic materials and equipment, a concern of paramount importance in research, pharmaceutical manufacturing, and drug development where the integrity of instrumentation and containment is crucial. This document summarizes available experimental data on their performance and physical properties, and details the standard methodologies used for their evaluation.

Performance Comparison

Corrosion Inhibition Efficiency

Dicyclohexylamine has been evaluated for its effectiveness in mitigating corrosion, particularly in environments containing carbon dioxide. One study demonstrated that dicyclohexylamine exhibited significant corrosion inhibition for carbon steel.[1] In a CO2-saturated aqueous solution containing 200 ppm of acetic acid and 1% NaCl, dicyclohexylamine achieved a corrosion inhibition efficiency of 39.61% at 20°C. However, its efficiency was observed to decrease with increasing temperature.

Quantitative data on the corrosion inhibition efficiency of this compound as a VCI was not found in the publicly available scientific literature. However, the general mechanism of amine-based corrosion inhibitors involves the adsorption of the amine onto the metal surface, forming a protective film. The effectiveness of this film is influenced by the molecular structure of the amine. Linear alkylamines, such as this compound, can form a dense hydrophobic layer on the metal surface. The long alkyl chains of this compound would contribute to a significant barrier against corrosive agents.

Table 1: Corrosion Inhibition Efficiency of Dicyclohexylamine

Corrosive EnvironmentSubstrateInhibitor ConcentrationTemperature (°C)Inhibition Efficiency (%)
CO2-saturated 1% NaCl + 200 ppm Acetic AcidAPI X80 Carbon SteelNot Specified2039.61
CO2-saturated 1% NaCl + 200 ppm Acetic AcidAPI X80 Carbon SteelNot Specified3534.03
CO2-saturated 1% NaCl + 200 ppm Acetic AcidAPI X80 Carbon SteelNot Specified4513.98

Note: No directly comparable experimental data for the corrosion inhibition efficiency of this compound was found in the reviewed literature.

Physicochemical Properties

The volatility and thermal stability of a VCI are critical parameters that determine its range of application and effectiveness in providing long-term protection.

Table 2: Physicochemical Properties of this compound and Dicyclohexylamine

PropertyThis compoundDicyclohexylamine
Molecular Formula C12H27NC12H23N
Molecular Weight 185.35 g/mol 181.32 g/mol
Boiling Point 192-195 °C[2][3]256 °C[4]
Vapor Pressure 0.05 hPa @ 20°C[2][3]0.0442 hPa @ 25°C[4]
Flash Point 95 °C[5]105 °C
Autoignition Temperature 250 °C[6]255 °C[4]

Based on the available data, this compound has a lower boiling point and a slightly higher vapor pressure than dicyclohexylamine, suggesting it is more volatile. This higher volatility could allow it to saturate an enclosed space more quickly, but it might also deplete from the system faster, potentially offering a shorter protection period. Dicyclohexylamine's lower volatility suggests a slower release, which could be beneficial for long-term corrosion protection.

Material Compatibility

The compatibility of VCIs with a range of materials, including metals and elastomers, is a crucial consideration to prevent unintended degradation of system components.

Table 3: Material Compatibility

MaterialThis compoundDicyclohexylamine
Metals
AluminumNo data availableGood
Carbon SteelNo data availableGood
Stainless SteelNo data availableExcellent
Elastomers
Buna-N (Nitrile)No data availablePoor
EPDMNo data availablePoor
VitonNo data availableGood

Note: The compatibility data is based on general chemical resistance guides. Specific grades of materials and environmental conditions can affect compatibility.

Experimental Protocols

Standardized experimental methods are essential for the accurate evaluation and comparison of VCI performance. The following are detailed protocols for three common techniques.

Weight Loss Method

The weight loss method is a gravimetric technique used to determine the corrosion rate of a metal in the presence and absence of an inhibitor.

Protocol:

  • Specimen Preparation: Prepare multiple identical metal coupons of known surface area. Clean the surfaces by degreasing with a suitable solvent (e.g., acetone), followed by acid pickling to remove any existing oxide layer, rinsing with deionized water, and drying.

  • Initial Weighing: Accurately weigh each coupon to four decimal places using an analytical balance.

  • Exposure: Suspend the coupons in a sealed test chamber. For VCI testing, the inhibitor is typically placed in a separate container within the chamber, not in direct contact with the coupons. A corrosive environment is created, for example, by maintaining high humidity with a water or electrolyte reservoir. A control set of coupons is exposed to the same environment without the VCI.

  • Duration: The exposure time can range from hours to days, depending on the corrosivity (B1173158) of the environment and the expected performance of the inhibitor.

  • Final Weighing: After the exposure period, carefully remove the coupons. Clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products without removing the base metal. Dry the coupons and reweigh them accurately.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss is the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4 for mm/year), W is the weight loss in grams, A is the surface area in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate without the inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive electrochemical technique that provides information about the corrosion resistance of a metal-inhibitor system.

Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite). The electrolyte is a corrosive medium relevant to the intended application.

  • VCI Introduction: For volatile inhibitors, the VCI can be introduced into the headspace of the sealed electrochemical cell, allowing its vapor to interact with the working electrode surface.

  • Stabilization: Allow the system to stabilize for a period (e.g., 1 hour) to reach a steady open-circuit potential (OCP).

  • EIS Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) to the working electrode at its OCP.

  • Data Analysis: The impedance data is plotted as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plot (impedance magnitude and phase angle vs. frequency). The data is then fitted to an equivalent electrical circuit model to extract parameters such as the polarization resistance (Rp), which is inversely proportional to the corrosion rate.

  • Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated from the polarization resistance values: IE% = [(Rp_inhibitor - Rp_blank) / Rp_inhibitor] × 100 where Rp_inhibitor is the polarization resistance with the inhibitor and Rp_blank is the polarization resistance without the inhibitor.

Potentiodynamic Polarization

This technique involves scanning the potential of the working electrode and measuring the resulting current to determine the corrosion current (Icorr).

Protocol:

  • Cell Setup and Stabilization: The setup is the same as for EIS. The system is allowed to stabilize at its OCP.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.167 mV/s).

  • Tafel Plot: The resulting current is plotted against the applied potential on a semi-logarithmic scale (log |current| vs. potential). This is known as a Tafel plot.

  • Data Analysis: The linear portions of the anodic and cathodic branches of the Tafel plot are extrapolated to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated from the corrosion current densities: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 where icorr_blank is the corrosion current density without the inhibitor and icorr_inhibitor is the corrosion current density with the inhibitor.

Visualizations

The following diagrams illustrate the general mechanism of amine-based corrosion inhibition and a logical workflow for comparing volatile corrosion inhibitors.

G General Mechanism of Amine-Based Volatile Corrosion Inhibition cluster_vapor_phase Vapor Phase cluster_metal_surface Metal Surface VCI_source VCI Source (e.g., impregnated paper, powder) Vaporization Vaporization VCI_source->Vaporization Release VCI_vapor VCI Molecules in Vapor Phase Vaporization->VCI_vapor Diffusion Adsorption Adsorption VCI_vapor->Adsorption Condensation & Adsorption Metal Metal Surface Corrosion Corrosion Reaction (Anodic & Cathodic) Metal->Corrosion Susceptible Adsorption->Metal Protective_Film Protective Amine Film Adsorption->Protective_Film Formation Protective_Film->Corrosion Inhibition

Figure 1. Mechanism of amine-based VCI.

G Workflow for VCI Comparison cluster_characterization Property Characterization cluster_testing Performance Evaluation Define_Requirements Define Application Requirements (e.g., metal type, environment, duration) Select_VCIs Select Candidate VCIs (this compound vs. Dicyclohexylamine) Define_Requirements->Select_VCIs Characterization Characterize Physicochemical Properties Select_VCIs->Characterization Performance_Testing Perform Corrosion Inhibition Tests Select_VCIs->Performance_Testing Data_Analysis Analyze and Compare Data Characterization->Data_Analysis Volatility Volatility (Vapor Pressure) Thermal_Stability Thermal Stability (TGA) Material_Compatibility Material Compatibility Performance_Testing->Data_Analysis Weight_Loss Weight Loss Method EIS Electrochemical Impedance Spectroscopy Polarization Potentiodynamic Polarization Final_Selection Select Optimal VCI Data_Analysis->Final_Selection

Figure 2. VCI comparison workflow.

Conclusion

Based on the available data, dicyclohexylamine is a proven volatile corrosion inhibitor for carbon steel, particularly in CO2-containing environments, although its efficiency diminishes at higher temperatures. This compound, being more volatile, may offer faster protection in enclosed systems but could have a shorter lifespan. The choice between this compound and dicyclohexylamine will ultimately depend on the specific requirements of the application, including the operational temperature, the required duration of protection, and the materials present in the system. For critical applications, it is strongly recommended to conduct direct comparative experimental evaluations using the protocols outlined in this guide to determine the most suitable VCI.

References

Reproducibility in Dihexylamine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Techniques

The quantification of dihexylamine, a secondary aliphatic amine, is primarily achieved through chromatographic methods, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity. Due to the chemical properties of amines, a derivatization step is frequently employed to improve their chromatographic behavior and detectability.

Below is a summary of expected performance characteristics for these methods based on validated analyses of similar secondary amines.

ParameterGC-MS (with Derivatization)LC-MS/MS (without Derivatization)
**Linearity (R²) **> 0.99> 0.99
Intra-day Precision (RSDr) < 15%< 15%
Inter-day Precision (RSDr) < 20%< 20%
Inter-laboratory Reproducibility (RSDR) < 30%≤ 25%[1]
Limit of Detection (LOD) 0.00008–0.017 µg/mL[2]0.046 µg/mL[3]
Limit of Quantification (LOQ) 0.00026–0.0565 µg/mL[2]0.133 µg/mL[3]
Recovery 54.4%–159.7%[2]80%–120%

Note: The data presented are representative of validated methods for secondary amines and provide a general expectation for this compound analysis. Actual performance may vary based on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible results. Below is a generalized methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step.

Protocol: GC-MS Analysis of this compound with Derivatization

1. Objective: To quantify the concentration of this compound in a given sample with high precision and accuracy.

2. Materials:

  • This compound standard
  • Derivatizing agent (e.g., benzenesulfonyl chloride)
  • Organic solvent (e.g., dichloromethane, hexane)
  • Aqueous buffer (e.g., borate (B1201080) buffer, pH 9)
  • Internal standard (e.g., a structurally similar amine not present in the sample)
  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

3. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.
  • Perform serial dilutions to create a series of calibration standards at different concentrations.
  • Spike each standard with a fixed concentration of the internal standard.

4. Sample Preparation & Derivatization:

  • Accurately measure a known volume or weight of the sample.
  • If the sample is in a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the amine fraction.
  • Add the internal standard to the extracted sample.
  • Adjust the pH of the sample to alkaline conditions (pH > 9) using a buffer.
  • Add the derivatizing agent and vortex the mixture.
  • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.
  • After cooling, extract the derivatized this compound into an organic solvent (e.g., hexane).
  • Wash the organic layer with an acidic and then a neutral aqueous solution to remove excess derivatizing agent and other impurities.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Evaporate the solvent to a small volume and reconstitute in a known volume of a suitable solvent for GC-MS analysis.

5. GC-MS Analysis:

  • Injector: Splitless mode, 250°C
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for several minutes.
  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized this compound and the internal standard.

6. Data Analysis:

  • Integrate the peak areas of the derivatized this compound and the internal standard.
  • Calculate the ratio of the peak area of the analyte to the internal standard.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  • Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

Visualizing the Workflow

To further clarify the experimental process and logical flow, the following diagrams illustrate a typical workflow for this compound analysis and a conceptual representation of factors influencing data reproducibility.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_quantification Quantification Sample Sample Collection Spike_IS Spike Internal Standard Sample->Spike_IS Standard Standard Preparation Standard->Spike_IS Derivatize Derivatization Reaction Spike_IS->Derivatize Extract Extraction of Derivative Derivatize->Extract Clean Sample Cleanup Extract->Clean GCMS GC-MS Analysis Clean->GCMS Data Data Acquisition GCMS->Data Calibrate Calibration Curve Data->Calibrate Quantify Quantification Calibrate->Quantify Report Reporting Quantify->Report

Caption: A typical experimental workflow for the GC-MS analysis of this compound.

reproducibility_factors cluster_method Analytical Method cluster_lab Laboratory Environment cluster_data Data Handling Reproducibility Data Reproducibility Protocol Standardized Protocol Reproducibility->Protocol Validation Method Validation Reproducibility->Validation Instrumentation Instrumentation Reproducibility->Instrumentation Analyst Analyst Skill Reproducibility->Analyst Reagents Reagent Quality Reproducibility->Reagents Conditions Environmental Conditions Reproducibility->Conditions Processing Data Processing Reproducibility->Processing Reporting Transparent Reporting Reproducibility->Reporting

Caption: Key factors influencing the reproducibility of experimental data.

References

A Comparative Guide to Confirming the Purity and Identity of Synthesized Dihexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, rigorous confirmation of a synthesized compound's purity and identity is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of standard analytical techniques for the characterization of dihexylamine, complete with experimental protocols and data presentation to aid in the objective assessment of a synthesized product against a reference standard.

Experimental Workflow for Purity and Identity Confirmation

The following workflow outlines a logical sequence of analytical techniques to comprehensively assess the purity and identity of a synthesized this compound sample. This multi-faceted approach, beginning with less destructive and more structurally informative methods, ensures a high degree of confidence in the final product.

This compound Purity and Identity Confirmation Workflow cluster_0 Initial Characterization cluster_1 Functional Group and Purity Analysis cluster_2 Final Confirmation Synthesized this compound Synthesized this compound Proton NMR (1H NMR) Proton NMR (1H NMR) Synthesized this compound->Proton NMR (1H NMR) Primary structural confirmation Carbon NMR (13C NMR) Carbon NMR (13C NMR) Proton NMR (1H NMR)->Carbon NMR (13C NMR) Confirms carbon backbone FTIR Spectroscopy FTIR Spectroscopy Carbon NMR (13C NMR)->FTIR Spectroscopy Identifies functional groups GC-MS GC-MS FTIR Spectroscopy->GC-MS Assesses purity and confirms molecular weight Comparison with Reference Comparison with Reference GC-MS->Comparison with Reference Data analysis Pure this compound Confirmed Pure this compound Confirmed Comparison with Reference->Pure this compound Confirmed Data matches Further Purification Required Further Purification Required Comparison with Reference->Further Purification Required Discrepancies found

Caption: Workflow for confirming the purity and identity of synthesized this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data for this compound from various analytical techniques. These values should be compared against the experimental data obtained from the synthesized sample.

Table 1: 1H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.57t4H-CH2-N-
~1.47p4H-CH2-CH2-N-
~1.30m12H-(CH2)3-CH3
~0.89t6H-CH3

Table 2: 13C NMR Spectral Data

Chemical Shift (ppm)Assignment
~50.0-CH2-N-
~32.0-CH2-
~30.0-CH2-
~27.0-CH2-
~22.9-CH2-CH3
~14.2-CH3

Table 3: FTIR Spectral Data

Wavenumber (cm-1)IntensityAssignment
~3300Weak-MediumN-H stretch (secondary amine)
2955-2855StrongC-H stretch (alkane)
1465MediumC-H bend (alkane)
1120MediumC-N stretch

Table 4: Mass Spectrometry Data (GC-MS)

m/zInterpretation
185.35[M]+ (Molecular Ion)
114[M-C5H11]+

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule and identify the electronic environment of each proton and carbon atom.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl3).

    • Transfer the solution to a clean, dry NMR tube.

  • 1H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

  • 13C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of 13C.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the 1H NMR spectrum and compare the chemical shifts and multiplicities to the reference data. Compare the chemical shifts in the 13C NMR spectrum to the reference data.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to the reference data for secondary amines and alkanes.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To assess the purity of the sample and confirm its molecular weight.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

    • Prepare a dilute solution of the synthesized this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Data Analysis: The gas chromatogram will indicate the purity of the sample, with the major peak corresponding to this compound. The mass spectrum of this peak should show the molecular ion and characteristic fragment ions, which can be compared to the reference data.[1]

Hypothetical Signaling Pathway Involvement

While this compound itself is a simple aliphatic amine, its derivatives could potentially interact with various biological systems. The following diagram illustrates a hypothetical signaling pathway where a this compound-containing compound could act as an antagonist to a G-protein coupled receptor (GPCR).

Hypothetical Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds & Activates Dihexylamine_Derivative This compound Derivative Dihexylamine_Derivative->GPCR Antagonistic Binding G_Protein G-Protein GPCR->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical antagonism of a GPCR signaling pathway by a this compound derivative.

Comparison with Alternatives and Purity Considerations

When evaluating the purity of synthesized this compound, it is crucial to consider potential side-products and unreacted starting materials. Common impurities in the synthesis of secondary amines can include the primary amine (hexylamine) and the tertiary amine (trihexylamine).[2]

  • Hexylamine: This primary amine will exhibit two N-H stretching bands in the IR spectrum (around 3300-3400 cm-1) and will have a different retention time and mass spectrum in GC-MS.

  • Trihexylamine: This tertiary amine will lack an N-H stretching band in the IR spectrum.[2] It will also have a distinct retention time and a higher molecular weight in the GC-MS analysis.

The presence of these or other unexpected signals in any of the analytical spectra would indicate an impure sample, necessitating further purification steps such as distillation or column chromatography. A pure sample of this compound should yield data consistent with the reference values provided in the tables above. The combination of these analytical techniques provides a robust and reliable method for confirming the identity and purity of synthesized this compound.[3][4]

References

Benchmarking the Effectiveness of Dihexylamine Against Established Corrosion Inhibition Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Dihexylamine's potential effectiveness as a corrosion inhibitor against other established amine-based compounds. Due to a notable lack of direct, publicly available, peer-reviewed studies benchmarking this compound under standardized conditions, this document leverages data from structurally similar long-chain and secondary amines to provide a contextual performance analysis. The information presented is intended to guide researchers in designing experiments to evaluate this compound for their specific applications.

Performance Comparison of Amine-Based Corrosion Inhibitors

The efficacy of an amine-based corrosion inhibitor is heavily influenced by its chemical structure, concentration, the corrosive environment, and temperature. The length of the alkyl chains plays a significant role in the inhibitor's ability to form a protective film on the metal surface. Longer alkyl chains generally lead to better surface coverage and, consequently, higher inhibition efficiency.

The following table summarizes performance data for various amine-based inhibitors, offering a baseline for potential comparisons with this compound. It is important to note that the experimental conditions vary between the cited studies, and therefore, a direct comparison of absolute inhibition efficiency values should be approached with caution.

Table 1: Corrosion Inhibition Efficiency of Various Amine-Based Inhibitors

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Test MethodInhibition Efficiency (%)Reference
n-OctylamineMild Steel1 M HCl5 x 10⁻³ M30Potentiodynamic Polarization92.5[1]
n-DecylamineLow Carbon Steel1 N H₂SO₄10⁻¹ MNot SpecifiedPotentiokinetic>90[1]
Di-dodecyl amineCarbon Steel1M HCl600 ppm40Weight Loss71.4[2]
Dicyclohexylamine + OleylamineMild Steel3 wt. % NaCl, CO₂ saturated50 ppm20EIS98[3]
Oleic hydrazide benzoateMild SteelSimulated waterNot SpecifiedNot SpecifiedPotentiodynamic Polarization89.31[4]

Experimental Protocols

To ensure reliable and reproducible results when evaluating the performance of this compound as a corrosion inhibitor, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments in corrosion inhibition studies.[5]

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the time-averaged corrosion rate.[5]

a. Specimen Preparation:

  • Cut metal coupons to a specific size (e.g., 2cm x 2cm x 0.2cm).

  • Polish the surfaces of the coupons with progressively finer grades of emery paper.

  • Degrease the specimens with a suitable solvent like acetone, rinse with distilled water, and dry.[6]

  • Accurately weigh the cleaned and dried coupons to four decimal places.

b. Experimental Setup:

  • Suspend the prepared specimens in the corrosive medium (with and without the inhibitor) using a non-metallic holder.[5]

  • Ensure the specimens are fully immersed and not in contact with each other or the container.[5]

  • Maintain the desired temperature and other environmental conditions throughout the test.

c. Post-Exposure Cleaning:

  • At the end of the exposure period, remove the specimens from the solution.

  • Clean the specimens according to a standardized procedure (e.g., ASTM G1) to remove all corrosion products without removing the base metal.[5] This may involve using inhibited acids or mechanical cleaning.

d. Calculation of Corrosion Rate (CR) and Inhibition Efficiency (IE%):

  • Corrosion Rate (mm/year): CR = (87.6 × ΔW) / (A × T × ρ)

    • ΔW = weight loss in milligrams

    • A = surface area of the coupon in cm²

    • T = immersion time in hours

    • ρ = density of the metal in g/cm³[1]

  • Inhibition Efficiency (%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100

    • CR₀ = corrosion rate in the absence of the inhibitor

    • CRᵢ = corrosion rate in the presence of the inhibitor[1]

Electrochemical Methods

Electrochemical techniques provide insights into the corrosion mechanism and the properties of the inhibitor film.[5]

a. Cell Setup:

  • Use a standard three-electrode electrochemical cell.

  • The working electrode is the metal being studied.

  • A reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE) and a counter electrode (e.g., platinum or graphite) are also used.[7]

  • Ensure the reference electrode tip is placed close to the working electrode surface to minimize iR drop.[5]

b. Potentiodynamic Polarization:

  • Allow the open-circuit potential (OCP) to stabilize.

  • Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.166 mV/s).

  • Plot the logarithm of the current density versus the potential.

  • Extrapolate the Tafel regions of the cathodic and anodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the inhibition efficiency using: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

c. Electrochemical Impedance Spectroscopy (EIS):

  • Apply a small amplitude sinusoidal AC potential (e.g., 10 mV) at the OCP.[5]

  • Scan a wide range of frequencies, typically from 100 kHz down to 10 mHz.[5]

  • The impedance data is presented as Nyquist and Bode plots.

  • The data is fitted to an equivalent electrical circuit model to determine parameters like charge transfer resistance (Rct). A higher Rct value indicates better corrosion protection.[1]

  • Calculate the inhibition efficiency using: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

Visualizations

Experimental Workflow for Corrosion Inhibitor Evaluation

The following diagram illustrates a typical workflow for assessing the effectiveness of a corrosion inhibitor.

G A Specimen Preparation (Polishing, Cleaning, Weighing) C Weight Loss Immersion Test A->C D Electrochemical Cell Setup A->D B Corrosion Medium Preparation (With and Without Inhibitor) B->C B->D G Post-Exposure Cleaning and Weighing C->G E Potentiodynamic Polarization D->E F Electrochemical Impedance Spectroscopy (EIS) D->F I Data Analysis: Determine icorr & Inhibition Efficiency E->I J Data Analysis: Determine Rct & Inhibition Efficiency F->J H Data Analysis: Calculate Corrosion Rate & Inhibition Efficiency G->H K Comparative Performance Evaluation H->K I->K J->K

Caption: Workflow for evaluating corrosion inhibitor efficacy.

Logical Relationship in Electrochemical Measurements

This diagram shows the relationship between the key electrochemical techniques and the parameters they measure to evaluate corrosion inhibition.

G cluster_0 Electrochemical Techniques cluster_1 Measured Parameters Potentiodynamic Polarization Potentiodynamic Polarization icorr (Corrosion Current Density) icorr (Corrosion Current Density) Potentiodynamic Polarization->icorr (Corrosion Current Density) EIS EIS Rct (Charge Transfer Resistance) Rct (Charge Transfer Resistance) EIS->Rct (Charge Transfer Resistance) Inhibition Efficiency Inhibition Efficiency icorr (Corrosion Current Density)->Inhibition Efficiency Rct (Charge Transfer Resistance)->Inhibition Efficiency

Caption: Relationship between electrochemical methods and parameters.

References

Cross-referencing analytical data for Dihexylamine from different techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dihexylamine using data from Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR). To offer a comprehensive performance benchmark, this guide also includes a comparison with two common alternatives: Di-n-propylamine and Di-n-butylamine. All data is presented to facilitate objective cross-referencing and methodological validation for researchers engaged in drug development and related scientific fields.

Data Presentation: A Comparative Overview

The following tables summarize the key analytical data points for this compound and its alternatives, providing a clear and structured basis for comparison across different analytical techniques.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Ions (m/z)
This compound185114, 86, 72, 58, 44, 30[1]
Di-n-propylamine10172, 58, 44, 30[2]
Di-n-butylamine12986, 72, 58, 44, 30

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C)

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Solvent
This compound~2.5 (t, 4H, N-CH₂), ~1.4 (m, 4H), ~1.3 (m, 8H), ~0.9 (t, 6H, CH₃)~50 (N-CH₂), ~32, ~30, ~27, ~23, ~14 (CH₃)CDCl₃
Di-n-propylamine~2.4 (t, 4H, N-CH₂), ~1.5 (m, 4H), ~0.9 (t, 6H, CH₃)[3]~52 (N-CH₂), ~23, ~12 (CH₃)CDCl₃
Di-n-butylamine~2.5 (t, 4H, N-CH₂), ~1.4 (m, 4H), ~1.3 (m, 4H), ~0.9 (t, 6H, CH₃)~50 (N-CH₂), ~33, ~21, ~14 (CH₃)CDCl₃

Table 3: Fourier-Transform Infrared Spectroscopy (FTIR) Data

CompoundN-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
This compound~3280 (weak, broad)~1180~2850-2960
Di-n-propylamine~3290 (weak, broad)~1190~2870-2960
Di-n-butylamine~3285 (weak, broad)~1185~2860-2960

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Secondary Amine Analysis

This protocol outlines the derivatization and analysis of secondary amines. Derivatization is often employed to improve the volatility and chromatographic behavior of amines.

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 10 mg of the amine standard (this compound, Di-n-propylamine, or Di-n-butylamine) and dissolve in 10 mL of a suitable solvent such as methanol (B129727) or acetonitrile.

    • To 1 mL of the amine solution, add 100 µL of a derivatizing agent (e.g., pentafluorobenzoyl chloride) and 50 µL of a base (e.g., triethylamine) to catalyze the reaction.

    • Vortex the mixture for 1 minute and then heat at 60°C for 30 minutes.

    • After cooling to room temperature, the derivatized sample is ready for injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/minute.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Secondary Amines
  • Sample Preparation:

    • For ¹H NMR: Dissolve 5-10 mg of the amine sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • For ¹³C NMR: Dissolve 20-50 mg of the amine sample in approximately 0.7 mL of CDCl₃.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • NMR Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • ¹H NMR Parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 1 second

    • ¹³C NMR Parameters:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Number of Scans: 1024

      • Acquisition Time: ~1 second

      • Relaxation Delay: 2 seconds

    • Referencing: Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared Spectroscopy (FTIR) Protocol for Liquid Amines

This protocol utilizes an Attenuated Total Reflectance (ATR) accessory, which is ideal for the direct analysis of liquid samples.

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

    • Place a single drop of the neat liquid amine sample directly onto the center of the ATR crystal.

  • FTIR Instrumentation and Data Acquisition:

    • Spectrometer: Thermo Scientific Nicolet iS50 FTIR Spectrometer or equivalent, equipped with a single-reflection ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Start dissolve Dissolve Amine in Solvent start->dissolve derivatize Add Derivatizing Agent and Base dissolve->derivatize heat Heat at 60°C derivatize->heat inject Inject Sample heat->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect end end detect->end Data Analysis

GC-MS Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis start Start dissolve Dissolve Amine in Deuterated Solvent start->dissolve filter Filter into NMR Tube dissolve->filter place Place Sample in Spectrometer filter->place acquire Acquire Spectrum place->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process end end process->end Spectral Interpretation

NMR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis start Start background Collect Background Spectrum start->background apply Apply Liquid Sample to ATR Crystal background->apply acquire Acquire Spectrum apply->acquire process Process Data (Baseline Correction, Normalization) acquire->process end end process->end Spectral Interpretation

FTIR-ATR Experimental Workflow

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of Dihexylamine and structurally related secondary aliphatic amines, Dibutylamine and Dipentylamine. The information is intended to support researchers and professionals in the fields of toxicology, chemical safety, and drug development in understanding the potential hazards associated with these compounds. The data presented is compiled from available safety data sheets and toxicological studies.

Comparative Toxicological Data

The following table summarizes the available quantitative toxicological data for this compound, Dibutylamine, and Dipentylamine. Direct comparison of these values can help in assessing the relative acute toxicity of these compounds.

Toxicological EndpointThis compoundDibutylamineDipentylamine
Acute Oral Toxicity (LD50) 380 mg/kg (Rat)[1]189 - 550 mg/kg (Rat)[2][3][4][5]270 mg/kg (Rat)[6][7]
Acute Dermal Toxicity (LD50) 170 mg/kg (Rabbit)[1]768 - 1010 mg/kg (Rabbit)[2][3][4]350 mg/kg (Rabbit)[6][8]
Acute Inhalation Toxicity (LC50) Data not available1.15 mg/L (4h, Rat)[3][4]Data not available
Skin Corrosion/Irritation Causes severe skin burns[1]Causes severe skin burns[2][3]Corrosive to the skin[6]
Serious Eye Damage/Irritation Causes serious eye damage[1]Causes serious eye damage[2][3]Corrosive to the eyes[6]
Genotoxicity (Ames Test) NegativeNegativeData not available
Other Genotoxicity Data not availableNegative in in-vitro mammalian cell gene mutation test and in-vivo bone marrow cytogenetic test[3]Data not available
Cytotoxicity (IC50) Data not availableData not availableData not available

Note on Cytotoxicity: Specific IC50 values for this compound, Dibutylamine, and Dipentylamine in cell lines such as HepG2, A549, or HaCaT were not available in the reviewed literature. However, aliphatic amines, in general, are known to exhibit cytotoxic effects. One study on dicyclohexylamine, a related secondary amine, demonstrated a significant decrease in human epidermal keratinocyte viability at concentrations ranging from 200-5000 µg/ml. The cytotoxicity of aliphatic amines is often related to their chain length and physicochemical properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are generalized protocols for key assays based on OECD guidelines.

2.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.

  • Dose Preparation and Administration: The test substance is typically administered in a single dose by gavage using a stomach tube. The volume administered should be minimized.

  • Procedure: A stepwise procedure is used where a group of three animals is dosed at a defined level. The outcome (survival or death) determines the next step:

    • If 2 or 3 animals die, the test is stopped, and the substance is classified.

    • If 0 or 1 animal dies, a further group of three animals is dosed at a lower or higher dose level, respectively.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

2.2. In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Adherent or suspension cells are cultured in a suitable medium and seeded into a 96-well plate at a predetermined density.

  • Compound Exposure: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a further 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

2.3. Genotoxicity - Bacterial Reverse Mutation Test (Ames Test, OECD 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.

  • Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with preexisting mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with negative (vehicle) and positive (known mutagen) controls. This can be done using the plate incorporation method or the pre-incubation method.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted for each plate. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.

Visualizations

3.1. General Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicological profile of a chemical substance.

Toxicological_Assessment_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Cytotoxicity Cytotoxicity (e.g., MTT Assay) Hazard_ID Hazard Identification Cytotoxicity->Hazard_ID Genotoxicity Genotoxicity (e.g., Ames Test, Micronucleus Test) Mechanism Mechanistic Studies (e.g., Oxidative Stress, Apoptosis) Genotoxicity->Mechanism Genotoxicity->Hazard_ID Risk_Assessment Risk Assessment Mechanism->Risk_Assessment Acute_Tox Acute Toxicity (e.g., LD50, LC50) Acute_Tox->Hazard_ID Subchronic_Tox Sub-chronic Toxicity Chronic_Tox Chronic Toxicity & Carcinogenicity Subchronic_Tox->Chronic_Tox Chronic_Tox->Risk_Assessment Test_Substance Test Substance Test_Substance->Cytotoxicity Test_Substance->Genotoxicity Test_Substance->Acute_Tox Dose_Response Dose-Response Assessment Hazard_ID->Dose_Response Dose_Response->Subchronic_Tox Dose_Response->Risk_Assessment

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

3.2. Potential Mechanisms of Aliphatic Amine-Induced Cellular Toxicity

While specific signaling pathways for this compound and its analogs are not well-defined in the literature, a plausible mechanism of toxicity for aliphatic amines involves the induction of oxidative stress and mitochondrial dysfunction.

Aliphatic_Amine_Toxicity_Pathway cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Consequences Aliphatic_Amine Aliphatic Amine (e.g., this compound) ROS Increased Reactive Oxygen Species (ROS) Aliphatic_Amine->ROS Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Aliphatic_Amine->Mitochondrial_Dysfunction Induces Membrane_Damage Cell Membrane Damage Aliphatic_Amine->Membrane_Damage Direct Interaction Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction->ROS ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion Apoptosis Apoptosis / Necrosis Membrane_Damage->Apoptosis Oxidative_Stress->Apoptosis ATP_Depletion->Apoptosis

Caption: Potential mechanisms of cellular toxicity induced by aliphatic amines.

References

Safety Operating Guide

Safe Disposal of Dihexylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of dihexylamine is critical for ensuring laboratory safety and environmental protection. As a corrosive, toxic, and environmentally hazardous substance, this compound waste must be managed in accordance with stringent regulatory guidelines. This guide provides essential information on its safe handling and disposal for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. This compound is fatal if it comes into contact with skin or is inhaled, causes severe skin burns and eye damage, and is very toxic to aquatic life.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][3] Facilities must be equipped with an eyewash station and a safety shower.[3]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Tightly fitting chemical safety goggles and a face shield (minimum 8-inch).[1]

  • Skin Protection: Wear appropriate protective gloves and chemical-resistant clothing to prevent any skin exposure.[3][4] A full protection suit may be necessary.[4]

  • Respiratory Protection: In case of inadequate ventilation or the potential for inhalation of vapors, a NIOSH-approved respirator is required.[5]

This compound Properties and Hazards

Understanding the physicochemical properties and hazards of this compound is fundamental to its safe management.

PropertyValue
Appearance Colorless liquid
Odor Amine-like, rotten-egg like
Boiling Point 236 - 244 °C (457 - 471 °F)
Flash Point 94 °C (201.2 °F)
Density 0.8000 g/cm³
Hazards Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life.[1][2][5][6]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][5][7]

Step-by-Step Disposal Procedure

This compound waste is classified as hazardous and must be disposed of following federal, state, and local regulations.[3][7] Do not dispose of this compound down the drain or in regular trash.[4][5]

1. Waste Segregation and Collection:

  • Keep this compound waste separate from other chemical waste streams to prevent dangerous reactions.[8]

  • Collect waste this compound in its original container or a designated, compatible, and properly labeled hazardous waste container.[1] The container must be clearly marked with "Hazardous Waste" and the chemical name "this compound".

  • Containers must be kept tightly closed and stored in a cool, dry, well-ventilated area designated for corrosive and toxic materials.[1][3]

2. Handling Spills:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[1]

  • Remove all sources of ignition.[3]

  • Wearing the appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1][3] Do not use combustible materials like sawdust.

  • Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1][4]

  • Clean the spill area with a suitable solvent (e.g., alcohol) followed by a strong soap and water solution.[2]

3. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed disposal company.[1][9] Do not attempt to treat or dispose of the chemical waste yourself.

  • Provide the disposal company with a complete and accurate description of the waste, including its composition and hazards.

  • Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Face Shield, Gloves, Protective Clothing) B Handle in Well-Ventilated Area (Chemical Fume Hood) A->B C Segregate this compound Waste B->C F Absorb Spill with Inert Material B->F If Spill Occurs D Collect in Labeled, Sealed Container C->D E Store in Designated Cool, Dry, Ventilated Area D->E H Contact Licensed Hazardous Waste Disposal Company E->H G Collect Absorbed Material into Sealed Container F->G G->H I Properly Label and Manifest Waste H->I J Arrange for Waste Pickup and Disposal I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dihexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for the use of Dihexylamine, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.

This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1][2][3][4] It is fatal if swallowed or in contact with skin and can be fatal if inhaled.[2][3] Therefore, strict adherence to safety protocols is crucial.

Hazard Summary for this compound

To facilitate a quick assessment of the primary risks associated with this compound, the following table summarizes its key hazards.

Hazard TypeDescriptionCitations
Acute Toxicity (Oral) Fatal if swallowed.[2][3]
Acute Toxicity (Dermal) Fatal in contact with skin.[2][3]
Acute Toxicity (Inhalation) Fatal if inhaled.[2][3]
Skin Corrosion/Irritation Causes severe skin burns.[1][2][3][4]
Eye Damage/Irritation Causes serious eye damage.[1][2][3][4]
Aquatic Hazard Very toxic to aquatic life.[2][3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is necessary to mitigate the risks of exposure to this compound.

1. Eye and Face Protection:

  • Chemical Safety Goggles: Always wear tightly fitting safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Face Shield: In addition to goggles, use a face shield (minimum 8-inch) to protect against splashes, especially when handling larger quantities or during procedures with a high risk of splashing.[2]

2. Skin Protection:

    • Nitrile or Neoprene Gloves: These materials generally offer good resistance to a range of chemicals. However, it is imperative to consult the glove manufacturer's chemical resistance guide for specific information on amines.

    • Double Gloving: Wearing two pairs of gloves can provide an additional layer of protection.

    • Regular Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. If contact with this compound occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.

  • Protective Clothing:

    • Laboratory Coat: A chemical-resistant lab coat should be worn at all times.

    • Apron: For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.

    • Full-Body Suit: In situations with a high potential for exposure, such as cleaning up a large spill, a disposable chemical-protective suit may be necessary.[5]

  • Footwear: Closed-toe shoes are mandatory in the laboratory. For tasks involving large quantities of this compound, chemical-resistant shoe covers should be worn.

3. Respiratory Protection:

  • Engineering Controls: The primary method for controlling inhalation hazards is to work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][3] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is essential for safety.

1. Pre-Handling:

  • Safety Data Sheet (SDS) Review: Before working with this compound, all personnel must read and understand the SDS.

  • PPE Check: Ensure all necessary PPE is available, in good condition, and fits properly.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[1]

2. Handling:

  • Location: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Dispensing: When transferring this compound, use appropriate tools such as a pipette or a funnel to avoid spills.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled.[2] Avoid breathing vapors.[2]

  • Container Management: Keep the this compound container tightly closed when not in use.[1]

3. Post-Handling:

  • Decontamination: Thoroughly clean the work area after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[1][3] The storage area should be designated for corrosive materials.[1]

Disposal Plan

This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection: Collect all this compound waste, including empty containers and contaminated PPE, in a designated, properly labeled, and sealed hazardous waste container.[2]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."

  • Regulatory Compliance: All waste disposal must be conducted in accordance with federal, state, and local regulations.[1][2] Do not pour this compound down the drain.[2]

Emergency Spill Response Workflow

In the event of a this compound spill, a swift and organized response is critical to minimize exposure and environmental contamination.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_ppe Assessment & PPE cluster_containment_cleanup Containment & Cleanup cluster_decontamination_reporting Decontamination & Reporting Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Immediately Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Risk Isolate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) Assess->PPE Contain Contain the Spill with Inert Absorbent Material PPE->Contain Absorb Absorb the Spilled Liquid Contain->Absorb Collect Collect Contaminated Material into a Labeled Waste Container Absorb->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Procedures Decontaminate->Dispose Report Report the Incident Dispose->Report

This compound Spill Response Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.